N,N-dimethyl-3-(methylamino)propanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-3-(methylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-7-5-4-6(9)8(2)3/h7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGPLHKHBMJCQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601455 | |
| Record name | N,N,N~3~-Trimethyl-beta-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17268-50-7 | |
| Record name | N,N,N~3~-Trimethyl-beta-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N,N-dimethyl-3-(methylamino)propanamide
This guide provides a comprehensive technical overview of N,N-dimethyl-3-(methylamino)propanamide, a versatile chemical intermediate with significant applications in advanced organic synthesis. Targeted at researchers, scientists, and professionals in drug development, this document delves into the compound's properties, synthesis, characterization, and safe handling, underpinned by field-proven insights and authoritative references.
Introduction and Chemical Identity
This compound is a specialized organic compound valued as a building block in the synthesis of more complex molecules.[1] Its structure, incorporating both a tertiary amine and an amide functional group, makes it a key intermediate in pharmaceutical and agrochemical research.[1] The primary Chemical Abstracts Service (CAS) number for this compound is 17268-50-7 .[1][2] A hydrochloride salt is also available under the CAS number 1956369-18-8 .[3][4]
| Identifier | Value |
| CAS Number | 17268-50-7[1][2] |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₆H₁₄N₂O |
| Molecular Weight | 130.19 g/mol [1] |
| InChI Key | QOGPLHKHBMJCQX-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of a related compound, 3-(dimethylamino)-N,N-dimethylpropanamide (CAS 17268-47-2), provide valuable insights into the expected characteristics of this compound. These properties are crucial for designing reaction conditions, purification protocols, and analytical methods.
| Property | Value (for 3-(dimethylamino)-N,N-dimethylpropanamide) |
| Molecular Formula | C₇H₁₆N₂O[5][6] |
| Molecular Weight | 144.21 g/mol [5] |
| Boiling Point | 111-112.5 °C (at 16 Torr)[7] |
| Density | 0.926 ± 0.06 g/cm³ (at 20 °C)[7] |
| Solubility in Water | 930 g/L (at 25 °C)[7] |
| Flash Point | 69.7 ± 15.0 °C[7] |
| Refractive Index | 1.4585 (at 23 °C)[7] |
| LogP | 0.02630[7] |
Synthesis Methodologies
The synthesis of this compound and its analogs can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.
Primary Synthetic Route: Michael Addition and Catalytic Hydrogenation
A prevalent method for synthesizing this compound involves a two-step process. This begins with the Michael addition of dimethylamine to acrylonitrile, forming the intermediate 3-(dimethylamino)propionitrile. This is followed by the catalytic hydrogenation of the nitrile group to yield the final product.[1] This process is analogous to the industrial production of N,N-dimethyl-1,3-propanediamine.[8]
Caption: Primary synthesis pathway for this compound.
Experimental Protocol:
-
Step 1: Synthesis of 3-(dimethylamino)propionitrile: In a suitable reactor, dimethylamine is reacted with acrylonitrile.[1] This Michael addition is typically carried out in a continuous process using a fixed-bed reactor to manage the exothermic nature of the reaction.[1]
-
Step 2: Catalytic Hydrogenation: The resulting 3-(dimethylamino)propionitrile is then subjected to catalytic hydrogenation.[1] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[1] The reaction involves the reduction of the nitrile group to a primary amine. It is critical to control reaction conditions to minimize the formation of secondary and tertiary amine byproducts.[1]
Alternative Synthetic Route: Direct Amidation
Another potential synthetic approach is the direct amidation of an acrylate ester with a suitable diamine.[1] For instance, the reaction of methyl acrylate with N,N-dimethyl-1,3-propanediamine can be adapted to produce related amide compounds. This method relies on a nucleophilic acyl substitution mechanism where the primary amine of the diamine attacks the carbonyl carbon of the ester, leading to the formation of the amide bond and the elimination of an alcohol.[1]
Purification and Characterization
Ensuring the purity and structural integrity of this compound is paramount for its intended applications, especially in pharmaceutical synthesis where impurities can have significant consequences.
Purification
Post-synthesis, the crude product is typically purified using standard laboratory techniques. Distillation under reduced pressure is a common method for purifying liquid amines and amides. For solid derivatives or heat-sensitive compounds, recrystallization or column chromatography may be employed.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of the final compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural elucidation.[1] The spectra will exhibit characteristic signals corresponding to the N,N-dimethyl amide, the methylamino group, and the propanamide backbone, allowing for confirmation of the molecular structure.[1]
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compound and for monitoring the progress of the reaction.[1] A reverse-phase HPLC method, often using a mobile phase of acetonitrile and water with an acid modifier like formic or phosphoric acid, can effectively separate the target compound from starting materials and byproducts.[9] For applications in pharmacokinetics, mass spectrometry-compatible HPLC methods are crucial for isolating and identifying impurities.[1][9]
Caption: Workflow for purification and analytical characterization.
Applications in Research and Development
The primary utility of this compound lies in its role as a versatile chemical intermediate.[1] Its bifunctional nature allows for its incorporation into a wide array of more complex molecular architectures. This makes it a valuable precursor in the development of novel compounds, particularly within the pharmaceutical and agrochemical sectors where the synthesis of specific amine derivatives is often a critical step.[1]
Safety and Handling
General Handling Precautions:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[11][12]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]
-
Keep away from heat, sparks, open flames, and other ignition sources.[10][12]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[10]
-
Dispose of waste in accordance with local, state, and federal regulations.[10][12]
References
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Chemsrc. (2024, September 4). CAS#:1956369-18-8 | this compound hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). Propanamide, 3-(dimethylamino)-N,N-dimethyl-. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). Propanamide, 3-(dimethylamino)-N,N-dimethyl-. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). 3-dimethylamino-N,N-dimethylpropanamide. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of N-[3-(dimethylamino)propyl]pentadecanamide. Retrieved from [Link]
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PubChem. (n.d.). 3-(Dimethylamino)propanamide. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). N,N-diethyl-3-(isopropylamino)propanamide. Retrieved from [Link]
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Chemsrc. (2025, August 24). CAS#:17268-47-2 | 3-(dimethylamino)-N,N-dimethylpropanamide. Retrieved from [Link]
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PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]
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PubMed. (2024, September 16). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]
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An In-depth Technical Guide to N,N-dimethyl-3-(methylamino)propanamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N,N-dimethyl-3-(methylamino)propanamide, a versatile chemical intermediate with significant potential in pharmaceutical and agrochemical research. Drawing upon established synthetic methodologies and spectroscopic analysis, this document offers practical insights for researchers and professionals engaged in advanced organic synthesis.
Chemical Identity and Physicochemical Properties
This compound, with the CAS number 17268-50-7, is a diamine derivative featuring both a tertiary amine and a tertiary amide functional group.[1] This unique structural combination imparts a range of chemical properties that make it a valuable building block in the synthesis of more complex molecules.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₁₄N₂O | [2] |
| Molecular Weight | 130.19 g/mol | [1][2] |
| CAS Number | 17268-50-7 | [1] |
| IUPAC Name | This compound | [1] |
| Boiling Point | 203.6°C at 760 mmHg | [3] |
| Density | 0.926 g/cm³ | [3] |
| Flash Point | 69.7°C | [3] |
| LogP | 0.02630 | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common and well-documented method involves a two-step sequence: a Michael addition followed by catalytic hydrogenation.[1] An alternative approach involves the direct amidation of an acrylate ester.[1]
Two-Step Synthesis via Michael Addition and Catalytic Hydrogenation
This robust method begins with the synthesis of the intermediate, 3-(dimethylamino)propionitrile, through the Michael addition of dimethylamine to acrylonitrile.[1] This intermediate is then subjected to catalytic hydrogenation to yield the final product.[1]
Figure 1: Two-step synthesis of this compound.
Step-by-Step Protocol:
-
Michael Addition:
-
In a suitable reactor, acrylonitrile is reacted with an excess of dimethylamine. This reaction is often carried out in a continuous process using a fixed-bed reactor.[1]
-
The molar ratio of dimethylamine to acrylonitrile is typically kept high to favor the formation of the desired product and minimize side reactions.
-
The reaction temperature is generally maintained between 10-120°C.[4]
-
This step yields 3-(dimethylamino)propionitrile with high selectivity, often exceeding 99%.[4]
-
-
Catalytic Hydrogenation:
-
The resulting 3-(dimethylamino)propionitrile is then hydrogenated in a batch or continuous reactor.
-
A common catalyst for this step is Palladium on carbon (Pd/C).[1] Raney-Ni is also an effective catalyst.[4]
-
The hydrogenation is typically carried out under a hydrogen pressure of 3-10 MPa and at a temperature of 10-200°C.[4]
-
The reaction proceeds through the reduction of the nitrile group to a primary amine, forming the final product.
-
It is crucial to control the reaction conditions to prevent the formation of secondary and tertiary amine byproducts.[1]
-
The yield of this compound from this step is reported to be at least 98%.[4]
-
Alternative Synthesis: Direct Amidation
An alternative synthetic route involves the direct amidation of an acrylate ester, such as methyl acrylate, with N,N-dimethyl-1,3-propanediamine.[1]
Figure 2: Direct amidation synthesis route.
This reaction proceeds via a nucleophilic acyl substitution mechanism, where the primary amine of N,N-dimethyl-1,3-propanediamine attacks the carbonyl carbon of methyl acrylate, leading to the elimination of methanol and the formation of the amide bond.[1]
Spectroscopic and Analytical Characterization
The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR are essential for confirming the structure of the molecule.[1]
-
¹H NMR: The proton NMR spectrum is characterized by distinct signals for the different proton environments. The N,N-dimethyl group on the amide may show two separate singlets due to restricted rotation around the C-N amide bond.[1] The methylene protons of the propane backbone typically appear as multiplets due to spin-spin coupling with adjacent protons.[1]
-
¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms. Distinct signals are expected for the carbonyl carbon, the two N-methyl carbons of the amide, the methyl carbon of the methylamino group, and the methylene carbons of the propanamide backbone.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₆H₁₄N₂O), the expected molecular weight is approximately 130.19 g/mol .[1] In techniques like electrospray ionization (ESI), the compound is often observed as its protonated molecular ion [M+H]⁺.[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorption bands for its functional groups. A strong absorption band is expected in the region of 1630-1680 cm⁻¹ corresponding to the C=O stretching vibration of the tertiary amide. The C-N stretching vibrations will also be present.
Chemical Reactivity and Applications
The presence of both a tertiary amine and a tertiary amide group makes this compound a versatile intermediate in organic synthesis.
Reactivity Profile
-
Amide Group: The amide functionality can undergo nucleophilic substitution reactions, although amides are generally less reactive than other carboxylic acid derivatives.[1] Under acidic or basic conditions, the amide bond can be hydrolyzed to yield N,N-dimethylamine and 3-(methylamino)propanoic acid.[1]
-
Amine Group: The tertiary amine group can act as a base or a nucleophile in various reactions.
Applications in Synthesis
This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its diamine structure allows for its incorporation into a variety of molecular scaffolds.
A closely related compound, N-methyl-3-(N-methylamino)-propionamide (MMAP), has been identified as an impurity in the synthesis of N,N'-dimethyl-3,3'-dithiodipropionamide, which is an intermediate in the production of 3-isothiazolones, a class of bactericides. This highlights the relevance of such structures in industrial chemical synthesis.
Safety and Handling
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.
-
Ventilation: Use only in a well-ventilated area.
-
Handling: Avoid breathing vapors or mists. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Store in a cool, well-ventilated place. Keep container tightly closed.
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use carbon dioxide, dry chemical, or foam for extinguishing fires.
Conclusion
This compound is a valuable and versatile chemical intermediate with a clear synthetic pathway and a range of potential applications in research and development, particularly in the life sciences. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for its effective utilization in the laboratory. This guide provides a foundational understanding for researchers and professionals working with this and related compounds.
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An In-depth Technical Guide to N,N-dimethyl-3-(methylamino)propanamide: Structure, Synthesis, and Characterization
Abstract
This technical guide provides a comprehensive overview of N,N-dimethyl-3-(methylamino)propanamide, a versatile chemical intermediate. The document delineates its molecular structure, physicochemical properties, established synthetic routes, and detailed analytical characterization methodologies. Emphasis is placed on the practical application of spectroscopic techniques such as NMR, Mass Spectrometry, and IR spectroscopy for structural elucidation and purity assessment. This guide is intended to serve as a foundational resource for professionals in organic synthesis, medicinal chemistry, and drug development, offering both theoretical insights and actionable experimental protocols.
Introduction
This compound is a specialized organic compound notable for its bifunctional nature, incorporating both a tertiary amide and a secondary amine group.[1] This unique structural arrangement makes it a valuable building block in the synthesis of more complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors.[1] Its utility as a synthetic intermediate allows for the introduction of a flexible aminopropyl sidechain, a common motif in biologically active molecules. This guide will provide an in-depth exploration of its core chemical and physical characteristics, synthesis, and the critical analytical methods required to ensure its structural integrity.
Chemical Identity and Physicochemical Properties
A precise understanding of the compound's fundamental properties is paramount for its effective application in a research and development setting.
Nomenclature and Identifiers:
-
IUPAC Name: this compound
-
CAS Number: 15550-06-8
-
Molecular Formula: C₆H₁₄N₂O[1]
-
InChI Key: QOGPLHKHBMJCQX-UHFFFAOYSA-N[1]
Physicochemical Data:
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 130.19 g/mol | [1] |
| Exact Mass | 130.1106 g/mol | [2] |
| Boiling Point | 111-112.5 °C (at 16 Torr) | [3] |
| Density | 0.926 ± 0.06 g/cm³ (at 20 °C) | [3] |
| Flash Point | 69.7 ± 15.0 °C | [3] |
| Solubility | Soluble (930 g/L at 25 °C) | [3] |
| Topological Polar Surface Area | 32.3 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 3 | [3] |
Molecular Structure Analysis
The structure of this compound is defined by a three-carbon propanamide backbone. A key feature is the tertiary amide group, where the carbonyl carbon is bonded to a nitrogen atom that is, in turn, substituted with two methyl groups (-N(CH₃)₂). The hindered rotation around the amide C-N bond is a significant stereoelectronic feature. At the other end of the propane chain (C3 position), there is a secondary amine, specifically a methylamino group (-NHCH₃).
Caption: Molecular structure of this compound.
Synthesis and Purification
The synthesis of this compound can be achieved through several routes. A common and efficient method involves a two-step process starting from readily available precursors: the Michael addition of an amine to an activated alkene, followed by a reduction.
Synthetic Pathway Overview
A prevalent synthetic strategy begins with the reaction of dimethylamine with acrylonitrile to form 3-(dimethylamino)propionitrile.[1] This reaction is a classic Michael addition. The resulting nitrile intermediate is then subjected to catalytic hydrogenation to reduce the nitrile group (-C≡N) to a primary amine (-CH₂NH₂). A subsequent reductive amination or direct alkylation would be required to introduce the N-methyl group to yield the final product.
An alternative and more direct approach is the amidation of methyl acrylate with N,N-dimethyl-1,3-propanediamine.[1] In this nucleophilic acyl substitution, the primary amine of the diamine attacks the carbonyl carbon of the acrylate ester, leading to the elimination of methanol and formation of the desired amide bond.[1]
Caption: Synthetic workflow for a precursor to the target molecule.
Laboratory-Scale Synthesis Protocol
This protocol outlines the synthesis of a related precursor, N,N-dimethyl-1,3-propanediamine, which is a key intermediate.
Objective: To synthesize N,N-dimethyl-1,3-propanediamine from dimethylamine and acrylonitrile via a two-step process.
Step 1: Synthesis of 3-(dimethylamino)propionitrile
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel. Cool the flask in an ice bath.
-
Reaction: Charge the flask with an excess of dimethylamine (e.g., a 40% aqueous solution).[4]
-
Addition: Slowly add acrylonitrile dropwise from the addition funnel to the cooled dimethylamine solution. The molar ratio of dimethylamine to acrylonitrile should be carefully controlled, with ratios from 10:1 to 1:1 having been explored.[1] An exothermic reaction will occur; maintain the temperature below 20°C.
-
Completion: After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.
-
Workup: Remove the excess dimethylamine and water under reduced pressure to yield the crude 3-(dimethylamino)propionitrile intermediate.[4]
Step 2: Catalytic Hydrogenation
-
Setup: Transfer the crude 3-(dimethylamino)propionitrile to a high-pressure hydrogenation reactor (autoclave).
-
Catalyst: Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 wt%).[1] The choice of catalyst is crucial for reaction efficiency and selectivity.[1]
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., to 3 MPa).[4] Heat the mixture (e.g., to 90°C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure.
-
Workup: Once the reaction is complete (pressure stabilizes), cool the reactor, vent the excess hydrogen, and filter the mixture to remove the Pd/C catalyst.
-
Purification: The resulting crude N,N-dimethyl-1,3-propanediamine can be purified by fractional distillation under reduced pressure.
Spectroscopic and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.[1]
-
¹H NMR: The proton NMR spectrum will show characteristic signals. The two N-methyl groups on the amide may appear as two distinct singlets due to hindered rotation around the C-N amide bond.[1] The protons of the propane backbone will exhibit triplet or multiplet splitting patterns due to spin-spin coupling with adjacent protons.[1] The single proton on the secondary amine will likely appear as a broad singlet, and the methyl group attached to it will be a singlet (or a doublet if coupled to the N-H proton).
-
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. Distinct signals will be observed for the carbonyl carbon of the amide, the two methylene carbons of the propane chain, and the three distinct methyl carbons (two on the amide, one on the amine).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the elemental composition.[1] For this compound (C₆H₁₄N₂O), the expected molecular weight is approximately 130.19 g/mol .[1] Techniques like electrospray ionization (ESI) would likely show a prominent protonated molecular ion peak [M+H]⁺ at m/z 131.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
-
A strong absorption band around 1640-1650 cm⁻¹ is characteristic of the C=O stretching vibration of the tertiary amide.
-
A band in the region of 3300-3500 cm⁻¹ (N-H stretch) would confirm the presence of the secondary amine.
-
C-H stretching vibrations from the alkyl groups will be observed around 2800-3000 cm⁻¹ .
Applications in Research and Drug Development
This compound serves primarily as a versatile intermediate in organic synthesis.[1] Its bifunctionality allows it to be a key component in the construction of more elaborate molecules. In drug development, the incorporation of a flexible, amine-containing side chain can be critical for modulating a compound's pharmacokinetic properties, such as solubility and cell permeability, or for establishing key binding interactions (e.g., hydrogen bonds, ionic interactions) with a biological target. While not typically an active pharmaceutical ingredient itself, it is a precursor for compounds that are investigated in pharmaceutical and agrochemical research.[1]
Safety and Handling
This compound should be handled in a controlled laboratory environment by qualified personnel.[1] It is intended for research use only and is not for human or veterinary use.[1] Standard safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed. Consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information.
Conclusion
This compound is a structurally distinct and synthetically valuable molecule. This guide has detailed its fundamental chemical properties, molecular structure, and robust methods for its synthesis and purification. The outlined analytical techniques provide a framework for its unambiguous characterization, ensuring the quality and reliability required for advanced research and development applications. Its role as a molecular building block underscores its importance to chemists and scientists dedicated to the discovery of novel chemical entities.
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An In-Depth Technical Guide to the Synthesis of N,N-dimethyl-3-(methylamino)propanamide
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to N,N-dimethyl-3-(methylamino)propanamide, a versatile chemical intermediate in organic synthesis.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis of reaction mechanisms, optimization of conditions, and detailed experimental protocols. The guide focuses on the aza-Michael addition as the primary synthetic route, with a discussion of alternative methods to provide a well-rounded perspective for laboratory and potential scale-up applications.
Introduction: The Significance of this compound
This compound is a specialized organic compound characterized by the presence of both an amide and a tertiary amine functional group.[1] This unique structural combination makes it a valuable building block in the synthesis of more complex molecules. Its utility is particularly noted in the fields of pharmaceutical and agrochemical research, where the introduction of specific amine derivatives is a critical step in the development of novel active ingredients.[1] The controlled synthesis of this molecule is therefore of significant interest to the scientific community.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H14N2O | PubChem[2] |
| Molecular Weight | 130.19 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 17268-47-2 | ChemSynthesis[3] |
Primary Synthesis Pathway: Aza-Michael Addition
The most direct and atom-economical approach to the synthesis of this compound is the aza-Michael addition of methylamine to N,N-dimethylacrylamide. This reaction, a conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a fundamental transformation for the formation of C-N bonds.[3]
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of methylamine to the β-carbon of the α,β-unsaturated amide, N,N-dimethylacrylamide. This attack is facilitated by the electron-withdrawing nature of the carbonyl group, which polarizes the double bond. The initial addition results in the formation of a zwitterionic intermediate, which is subsequently protonated to yield the final product. The use of polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) can enhance the reaction kinetics by stabilizing this zwitterionic intermediate.[3]
Caption: Aza-Michael addition of methylamine to N,N-dimethylacrylamide.
Experimental Protocol: Catalyst-Free Aza-Michael Addition
Drawing from studies on aza-Michael additions, a catalyst-free approach under thermal conditions is often effective, particularly with reactive amines.[3] The following protocol is a representative procedure adapted for this specific synthesis.
Materials:
-
N,N-dimethylacrylamide (99%)
-
Methylamine (40% solution in water or methanol)
-
Anhydrous Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N,N-dimethylacrylamide (0.1 mol, 9.91 g).
-
Addition of Methylamine: Slowly add a solution of methylamine (0.12 mol, e.g., 9.3 g of a 40% solution in methanol) to the flask at room temperature with vigorous stirring. An excess of the amine is used to drive the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain this temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methylamine and solvent (methanol) under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in 100 mL of dichloromethane. Wash the organic layer with 2 x 50 mL of brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow oil.
Table 2: Reagents and Conditions for Aza-Michael Addition
| Parameter | Value | Rationale |
| Reactants | ||
| N,N-dimethylacrylamide | 1.0 eq | Michael acceptor |
| Methylamine | 1.2 eq | Nucleophile, excess drives reaction |
| Solvent | Methanol (from methylamine solution) | Common solvent for methylamine |
| Temperature | 60-70 °C | Provides sufficient energy for reaction |
| Reaction Time | 12-24 hours | Allows for completion of the reaction |
| Purification | Vacuum Distillation | Suitable for liquid products |
Alternative Synthetic Pathway: Reductive Amination of a Keto-Amide Precursor
Conceptual Two-Step Synthesis
-
Synthesis of the Keto-Amide Precursor: The synthesis would begin with a suitable starting material that can be converted to N,N-dimethyl-3-oxopropanamide.
-
Reductive Amination: The keto-amide would then be reacted with methylamine in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or a hydrogenation catalyst (e.g., Pd/C) and hydrogen gas, to form the desired product.
Caption: Conceptual workflow for the reductive amination pathway.
Industrial-Scale Considerations
For industrial-scale production, moving towards solvent-free processes and continuous reactors is a significant advancement for efficiency and environmental considerations.[1] While the batch process described is suitable for laboratory-scale synthesis, a continuous flow process using a fixed-bed reactor could be explored for larger quantities, similar to processes used for related compounds.[1]
Characterization and Quality Control
The structural confirmation of the synthesized this compound is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N,N-dimethyl amide protons, the methylamino proton and methyl group, and the two methylene groups of the propanamide backbone.
-
¹³C NMR: The carbon NMR spectrum will provide confirmation of the number and types of carbon atoms in the molecule.
Further analysis by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and Mass Spectrometry (MS) should be performed to confirm the functional groups and the molecular weight of the product, respectively.
Conclusion
This guide has detailed a primary and a conceptual alternative pathway for the synthesis of this compound. The aza-Michael addition of methylamine to N,N-dimethylacrylamide stands out as a direct and efficient method for laboratory-scale synthesis. The provided protocol, based on established principles of Michael additions, offers a solid starting point for researchers. For larger-scale production, considerations for continuous processes should be taken into account. The successful synthesis and purification of this valuable intermediate will undoubtedly facilitate further research and development in the pharmaceutical and agrochemical industries.
References
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Catalyst-free, aza-Michael polymerization of hydrazides: polymerizability, kinetics, and mechanistic origin of an α-effect - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
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3-dimethylamino-N,N-dimethylpropanamide - 17268-47-2, C7H16N2O, density, melting point, boiling point, structural formula, synthesis. (2025-05-20). ChemSynthesis. Retrieved January 14, 2026, from [Link]
-
Propanamide, 3-(dimethylamino)-N,N-dimethyl- | C7H16N2O | CID 62711 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
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An In-depth Technical Guide to N,N-dimethyl-3-(methylamino)propanamide: A Versatile Intermediate in Chemical Synthesis
For Research Use Only. Not for use in diagnostic or therapeutic procedures.
Abstract
N,N-dimethyl-3-(methylamino)propanamide, identified by CAS Number 17268-50-7, is a specialized chemical intermediate possessing both secondary amine and tertiary amide functional groups. This unique structural arrangement makes it a valuable building block in advanced organic synthesis, particularly within the realms of pharmaceutical and agrochemical research.[1] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, established synthesis protocols, analytical characterization, and safety considerations. The document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for laboratory applications.
Chemical Identity and Physicochemical Properties
The accurate identification and understanding of a compound's properties are fundamental to its effective application in research and development.
Nomenclature and Structural Formula
-
IUPAC Name: this compound[1]
-
CAS Number: 17268-50-7[1]
-
Molecular Formula: C₆H₁₄N₂O[2]
-
InChI Key: QOGPLHKHBMJCQX-UHFFFAOYSA-N[1]
-
SMILES Code: O=C(N(C)C)CCNC[2]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing reaction conditions, purification procedures, and appropriate storage.
| Property | Value | Source |
| Molecular Weight | 130.19 g/mol | [1][2] |
| Molecular Formula | C₆H₁₄N₂O | [2] |
| Appearance | Not specified; likely a liquid or low-melting solid | - |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Solubility | Data not available | - |
Synthesis Methodologies
The synthesis of this compound can be achieved through several routes. The selection of a specific pathway is often dictated by the availability of starting materials, desired purity, and scalability. Two plausible and commonly referenced methods are detailed below.
Synthesis via Amidation of Methyl Acrylate
This approach involves the direct reaction of an acrylate ester with a diamine. The nucleophilic primary amine of N,N-dimethyl-1,3-propanediamine attacks the carbonyl carbon of methyl acrylate, leading to the formation of the amide bond through a nucleophilic acyl substitution mechanism, with the subsequent elimination of methanol.[1]
Causality of Experimental Choices:
-
Use of N,N-dimethyl-1,3-propanediamine: This diamine provides the necessary structural backbone and the pre-existing dimethylamino and primary amino groups required for the target molecule.
-
Methyl Acrylate as the Acyl Donor: Acrylate esters are common and reactive electrophiles in Michael additions and subsequent amidation reactions.
-
Nucleophilic Acyl Substitution: This is a fundamental and reliable reaction for forming amide bonds, a critical linkage in many pharmaceutical compounds.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethyl-1,3-propanediamine (1.0 equivalent) in a suitable solvent such as methanol or tetrahydrofuran (THF).
-
Addition of Reactant: Slowly add methyl acrylate (1.0-1.2 equivalents) to the solution at room temperature. The slight excess of the acrylate can help drive the reaction to completion.
-
Reaction Conditions: Stir the mixture at room temperature or gently heat to reflux (typically 50-60 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Caption: Synthesis of this compound via amidation.
Synthesis via Catalytic Hydrogenation
An alternative and industrially relevant approach begins with the Michael addition of dimethylamine to acrylonitrile to form 3-(dimethylamino)propionitrile.[1] This intermediate then undergoes catalytic hydrogenation to reduce the nitrile group to a primary amine, which is subsequently methylated.
Causality of Experimental Choices:
-
Michael Addition: This is a highly efficient method for carbon-nitrogen bond formation, utilizing inexpensive and readily available starting materials.
-
Catalytic Hydrogenation: This is a clean and effective method for the reduction of nitriles to amines, often with high yields and selectivity. The choice of catalyst (e.g., Palladium on carbon) is critical for optimizing the reaction's efficiency and minimizing side products.[1]
This protocol is based on the synthesis of a closely related compound and should be optimized for the specific synthesis of this compound.
-
Synthesis of 3-(dimethylamino)propionitrile: In a suitable reactor, react dimethylamine with acrylonitrile. This reaction is often performed in a continuous process using a fixed-bed reactor.[1]
-
Hydrogenation Setup: Charge a high-pressure autoclave with 3-(dimethylamino)propionitrile, a suitable solvent (e.g., methanol or ethanol), and a catalytic amount of Palladium on carbon (Pd/C, 5-10 wt%).
-
Reaction Conditions: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (typically 50-100 psi) and heat to the desired temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by observing the uptake of hydrogen. Once the hydrogen consumption ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purification: Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure, and the resulting crude product can be purified by vacuum distillation.
Caption: Two-step synthesis via catalytic hydrogenation.
Applications in Research and Drug Development
This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Its bifunctional nature allows for a variety of chemical transformations, making it a valuable scaffold for creating libraries of compounds for drug discovery screening. The presence of both a nucleophilic secondary amine and a stable tertiary amide allows for selective chemical modifications at different points of the molecule.
Analytical Characterization
The structural confirmation and purity assessment of this compound are typically performed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[1]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N,N-dimethyl protons on the amide, which may appear as two singlets due to restricted rotation around the C-N amide bond.[3] The methylene protons of the propane backbone will likely appear as multiplets, and the N-methyl group as a singlet. The N-H proton of the secondary amine will typically be a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the amide, the N-methyl carbons, and the methylene carbons of the propanamide backbone.
Predicted ¹H and ¹³C NMR Chemical Shifts:
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N(CH₃)₂ (Amide) | ~2.9-3.1 (two singlets) | ~35-38 |
| -CH₂-C=O | ~2.5 (triplet) | ~31-33 |
| -CH₂-CH₂-N | ~2.8 (multiplet) | ~45-50 |
| NH-CH₃ | ~2.3 (singlet) | ~35-37 |
| C=O (Amide) | - | ~172-175 |
| N-H | Variable (broad singlet) | - |
(Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.)[3]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₆H₁₄N₂O), the expected molecular ion peak [M]⁺ would be at m/z 130.11.
Safety and Handling
As this compound is intended for research use only, it should be handled by trained personnel in a well-ventilated laboratory setting, following standard safety protocols.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry place.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS 17268-50-7) was not available in the searched resources. The safety information provided is based on general laboratory practices for handling similar chemical compounds. Always consult the specific SDS provided by the supplier before use.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in synthetic chemistry, particularly for the development of novel pharmaceutical and agrochemical compounds. Its straightforward synthesis and bifunctional nature make it an attractive building block for creating diverse molecular architectures. This guide provides a foundational understanding of its properties, synthesis, and analytical characterization to support its application in a research and development setting.
References
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Propanamide, 3-(dimethylamino)-N,N-dimethyl- | C7H16N2O | CID 62711 - PubChem. (URL: [Link])
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GHS rev.9 SDS Word 下载CAS: 17268-50-7 Name: - XiXisys. (URL: [Link])
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Hydrogenation of 3-(Dimethylamino)propionitrile Over Palladium Catalysts | Request PDF - ResearchGate. (URL: [Link])
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Production process of N, N-dimethyl-1, 3-propanediamine by continuous reaction method - ResearchGate. (URL: [Link])
- CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google P
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A Comprehensive Technical Guide to the Safe Handling of N,N-dimethyl-3-(methylamino)propanamide
This guide provides an in-depth analysis of the safety and handling protocols for N,N-dimethyl-3-(methylamino)propanamide (CAS No. 17268-50-7). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research.
Chemical Identity and Physicochemical Properties
This compound is a specialized chemical intermediate.[1] Understanding its fundamental properties is the bedrock of a robust safety protocol. While extensive, peer-reviewed safety data for this specific molecule is not abundant, we can extrapolate critical handling parameters from its structural analogs and available chemical data. A closely related compound, 3-(dimethylamino)-N,N-dimethylpropanamide (CAS No. 17268-47-2), shares a similar structural backbone, and its more extensively documented safety profile can serve as a valuable, albeit cautious, reference point.
A critical first step in any laboratory workflow is the unambiguous identification of the chemical in use. The IUPAC name for the target compound is this compound, and its canonical SMILES representation is CNCCC(=O)N(C)C.
Table 1: Physicochemical Properties of this compound and a Related Isomer
| Property | This compound | 3-(dimethylamino)-N,N-dimethylpropanamide | Data Source |
| CAS Number | 17268-50-7 | 17268-47-2 | [2][3] |
| Molecular Formula | C6H14N2O | C7H16N2O | [2][3] |
| Molecular Weight | 130.19 g/mol | 144.21 g/mol | [2][4] |
| Boiling Point | Not available | 203.6°C at 760 mmHg | [3] |
| Flash Point | Not available | 69.7°C | [3] |
| Density | Not available | 0.926 g/cm³ | [3] |
| Solubility | Not available | Soluble in water (930 g/L at 25°C) | [5] |
The causality behind noting these properties lies in risk assessment. For instance, the flash point of the related isomer suggests that while not highly flammable, it can be ignited, necessitating controls against ignition sources.[6] Its high water solubility has significant implications for spill cleanup and environmental disposal.[5]
Hazard Identification and Toxicological Profile
Based on aggregated GHS data from suppliers and databases like PubChem for structurally similar compounds, this compound and its analogs are anticipated to present several hazards. The following represents a synthesis of likely hazards, extrapolated from these sources.
-
Acute Toxicity: Harmful if swallowed.[7][8] An oral LD50 in rats for the related compound 3-(dimethylamino)-N,N-dimethylpropanamide was reported as 3080 uL/kg, indicating moderate acute toxicity.[3]
-
Skin Corrosion/Irritation: Expected to cause skin irritation, and potentially severe burns with prolonged contact.[6][7][8] This is a common characteristic of small, amine-containing organic molecules.
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[6][7][8] The amine functional groups can be corrosive to eye tissue.
-
Respiratory Irritation: Vapors or mists may cause respiratory irritation.[7][8]
Due to a lack of specific sensitization data, it is prudent to assume it may cause an allergic skin reaction.
The Hierarchy of Controls: A Self-Validating System for Exposure Prevention
A foundational principle of laboratory safety is the hierarchy of controls. This self-validating system prioritizes the most effective measures for risk reduction.
Caption: Figure 1: Hierarchy of Controls.
-
Elimination/Substitution: The most effective controls. In drug development, eliminating a key intermediate is often not feasible. However, a critical early-stage activity should involve assessing if a less hazardous analog can be substituted without compromising the synthetic route.
-
Engineering Controls: The primary physical means of minimizing exposure. All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[6] Eyewash stations and safety showers must be readily accessible.
-
Administrative Controls: These are the protocols and procedures that govern work. This includes mandatory training on the specific hazards of this compound, clearly documented Standard Operating Procedures (SOPs), and restricting access to authorized personnel only.
-
Personal Protective Equipment (PPE): The last line of defense. PPE does not eliminate the hazard, but it provides a critical barrier.
Experimental Protocols: Safe Handling and Use
Personal Protective Equipment (PPE) Selection Workflow
The selection of PPE is not arbitrary; it is a direct response to the identified hazards of skin and eye contact.
Caption: Figure 2: PPE Selection Workflow.
-
Body Protection: A flame-resistant lab coat should be worn and kept buttoned.
-
Hand Protection: Nitrile gloves are required. Given the potential for skin absorption, double-gloving is a prudent measure, especially when handling larger quantities. Gloves should be inspected before use and changed immediately if contamination is suspected.
-
Eye and Face Protection: Chemical splash goggles conforming to ANSI Z87.1 are mandatory.[6] If there is a significant risk of splashing (e.g., during transfer of large volumes or reactions under pressure), a face shield must be worn in addition to goggles.
Storage and Incompatibility
Proper storage is crucial to prevent degradation and hazardous reactions.
-
Storage Conditions: Store in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[6][9] The container must be kept tightly closed to prevent absorption of moisture and carbon dioxide from the air.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and carbon dioxide.[6] Contact with these materials can lead to vigorous, potentially hazardous reactions. Do not store in containers made of copper or its alloys.[6]
Weighing and Transfer Protocol
-
Preparation: Don all required PPE as determined by the workflow (Figure 2). Ensure the chemical fume hood sash is at the appropriate working height.
-
Grounding: When transferring from a larger container, ensure all equipment is properly grounded to prevent static discharge, a potential ignition source.[6]
-
Dispensing: Use only compatible tools (e.g., glass or polyethylene pipettes) for transfer. Dispense the required amount slowly to minimize splashing.
-
Cleanup: After dispensing, decontaminate any surfaces with an appropriate solvent (e.g., isopropanol followed by water), and wipe the exterior of the primary container before returning it to storage.
-
Waste: Dispose of all contaminated consumables (e.g., pipette tips, wipes) in a designated, sealed hazardous waste container.
Emergency Procedures: A Validating Response System
In the event of an exposure or spill, a rapid and correct response is critical.
Exposure Response
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response Workflow
Caption: Figure 3: Spill Response Workflow.
For small spills, personnel with appropriate training and PPE can proceed with cleanup. Absorb the spill with a non-combustible, inert material such as sand, vermiculite, or dry earth.[10] Do not use combustible materials like paper towels as the primary absorbent. Collect the material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area immediately and contact your institution's emergency response team.
Waste Disposal
All waste containing this compound must be treated as hazardous. Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter sewers or waterways.
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the consistent application of a multi-layered safety system. By adhering to the hierarchy of controls—prioritizing engineering solutions, following rigorous administrative protocols, and using appropriate PPE—researchers can mitigate risks effectively. This guide provides the technical framework for developing robust, self-validating safety procedures that protect both the scientist and the science.
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Chemsrc. CAS#:17268-47-2 | 3-(dimethylamino)-N,N-dimethylpropanamide. [Link]
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PubChem. Propanamide, 3-(dimethylamino)-N,N-dimethyl-. [Link]
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PubChem. N,2-dimethyl-3-(methylamino)propanamide. [Link]
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PubChem. 3-(Dimethylamino)propanamide. [Link]
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National Industrial Chemicals Notification and Assessment Scheme. N,N-Dimethyl-1,3-propanediamine: Human health tier II assessment. [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of N,N-dimethyl-3-(methylamino)propanamide
Introduction
N,N-dimethyl-3-(methylamino)propanamide is a fascinating molecule that incorporates both a tertiary amide and a secondary amine functional group.[1] This unique structural arrangement makes it a valuable intermediate in various synthetic applications, particularly in the development of novel pharmaceuticals and agrochemicals where precise molecular architectures are paramount. A thorough understanding of its spectroscopic properties is essential for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 17268-50-7, Molecular Formula: C₆H₁₄N₂O, Molecular Weight: 130.19 g/mol ), covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1] The interpretation of the spectral data is grounded in fundamental principles and supported by data from analogous structures to provide a robust characterization of the molecule.
Molecular Structure and Functional Groups
A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data.
Diagram 1: Molecular Structure of this compound
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are critical for structural confirmation.[1]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent can influence the chemical shifts, particularly of the N-H proton.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Obtain the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence.
-
Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
¹H NMR Spectral Data and Interpretation
The proton NMR spectrum of this compound is expected to show distinct signals for each set of non-equivalent protons. A key feature of N,N-disubstituted amides is the hindered rotation around the C-N amide bond, which can lead to the two N-methyl groups being chemically non-equivalent and thus appearing as two separate singlets.[1]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.95 | Singlet | 3H | N(CO)-CH₃ (a) |
| ~2.90 | Singlet | 3H | N(CO)-CH₃ (b) |
| ~2.65 | Triplet | 2H | -CH₂ -NH- |
| ~2.40 | Triplet | 2H | -CO-CH₂ - |
| ~2.35 | Singlet | 3H | -NH-CH₃ |
| (variable) | Broad Singlet | 1H | -NH - |
Diagram 2: ¹H NMR Assignment Workflow
Caption: Logical flow from structure to predicted ¹H NMR signals.
-
N,N-dimethylamide Protons: The two singlets around 2.90-2.95 ppm are assigned to the two methyl groups on the amide nitrogen. Their distinct chemical shifts are a direct consequence of the restricted rotation about the amide bond.
-
Propyl Chain Protons: The two methylene groups form an ethyl-like system and are expected to appear as triplets. The methylene group alpha to the carbonyl (-CO-CH₂ -) is predicted to be slightly upfield (~2.40 ppm) compared to the methylene group adjacent to the amine nitrogen (-CH₂ -NH-) at ~2.65 ppm.
-
N-methyl Protons: The methyl group attached to the secondary amine is expected to be a singlet around 2.35 ppm.
-
N-H Proton: The proton on the secondary amine will likely appear as a broad singlet at a variable chemical shift, and its signal may disappear upon D₂O exchange.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C =O (Amide Carbonyl) |
| ~52 | -C H₂-NH- |
| ~37 | N(CO)-C H₃ (a) |
| ~36 | -NH-C H₃ |
| ~35 | N(CO)-C H₃ (b) |
| ~33 | -CO-C H₂- |
-
Carbonyl Carbon: The amide carbonyl carbon is the most deshielded and is expected to appear at the lowest field, around 172 ppm.
-
Methylene Carbons: The carbon adjacent to the secondary amine nitrogen (-C H₂-NH-) is expected at a lower field (~52 ppm) than the carbon alpha to the carbonyl group (-CO-C H₂-) at ~33 ppm.
-
Methyl Carbons: The three methyl carbons are predicted to appear in the upfield region of the spectrum. The two non-equivalent N,N-dimethyl carbons are expected around 37 and 35 ppm, while the N-methyl carbon of the secondary amine is predicted to be around 36 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two salt (NaCl or KBr) plates.
-
Instrumentation: An FTIR spectrometer is used to acquire the spectrum.
-
Data Collection: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
IR Spectral Data and Interpretation
The IR spectrum of this compound will be dominated by absorptions corresponding to the tertiary amide and secondary amine functionalities.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, broad | N-H stretch (secondary amine) |
| 2950-2800 | Strong | C-H stretch (aliphatic) |
| ~1640 | Strong | C=O stretch (tertiary amide) |
| ~1150 | Medium | C-N stretch |
-
N-H Stretch: A medium-intensity, broad absorption around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine.
-
C-H Stretch: Strong absorptions in the 2950-2800 cm⁻¹ region are due to the stretching vibrations of the aliphatic C-H bonds.
-
C=O Stretch: A very strong and sharp absorption band around 1640 cm⁻¹ is the most prominent feature of the spectrum and is characteristic of the C=O stretching vibration of the tertiary amide group.[1]
-
C-N Stretch: A medium intensity band around 1150 cm⁻¹ can be attributed to the C-N stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.
-
Instrumentation: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) is used.
-
Data Analysis: The mass-to-charge ratio (m/z) of the ions is recorded.
MS Fragmentation Analysis
The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. According to the nitrogen rule, a molecule with an even number of nitrogen atoms (in this case, two) should have an even nominal molecular weight, which is consistent with its molecular weight of 130.19 g/mol .
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 130.
-
α-Cleavage: Amines are known to undergo characteristic α-cleavage, where the bond between the α- and β-carbons to the nitrogen atom is broken. This results in the formation of a resonance-stabilized cation. For this compound, two primary α-cleavage pathways are possible.
Diagram 3: Proposed Mass Spectrometry Fragmentation Pathways
Caption: Key fragmentation pathways for this compound.
-
Pathway A: Cleavage of a methyl group from the secondary amine would result in a fragment at m/z = 115.
-
Pathway B: Cleavage of the bond between the two methylene groups of the propyl chain would lead to a resonance-stabilized iminium ion with m/z = 44, which is often a base peak for similar structures.
Another significant fragmentation would be the loss of the dimethylamino group, leading to a fragment at m/z = 86.
Conclusion
The spectroscopic data of this compound, as predicted and interpreted in this guide, provides a comprehensive fingerprint for the identification and characterization of this molecule. The combination of ¹H and ¹³C NMR, IR, and MS allows for the unambiguous confirmation of its structure, highlighting the presence and connectivity of its tertiary amide and secondary amine functional groups. This guide serves as a valuable resource for researchers and scientists working with this compound, enabling them to confidently assess its identity and purity in their synthetic endeavors.
References
Sources
An In-Depth Technical Guide to the Solubility of N,N-dimethyl-3-(methylamino)propanamide in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of N,N-dimethyl-3-(methylamino)propanamide. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvent systems. This document moves beyond simple data presentation to explain the underlying chemical principles and provide actionable experimental protocols for determining solubility.
Executive Summary
This compound is a specialized chemical intermediate with applications in advanced organic synthesis, particularly in the pharmaceutical and agrochemical sectors.[1] Its unique molecular structure, featuring both a tertiary amide and a tertiary amine functional group, dictates its solubility profile. While highly soluble in water, its behavior in organic solvents is nuanced and critical for its application in synthesis, purification, and formulation. This guide will explore the theoretical underpinnings of its solubility and provide detailed methodologies for its empirical determination.
Molecular Structure and Physicochemical Properties
Understanding the solubility of this compound begins with a thorough analysis of its molecular structure and resulting physicochemical properties.
Molecular Formula: C₆H₁₄N₂O[1]
Molecular Weight: 130.19 g/mol [1]
Structural Features:
-
Tertiary Amide: The N,N-dimethylpropanamide moiety contains a polar carbonyl group (C=O) and a nitrogen atom. Unlike primary or secondary amides, the tertiary amide nitrogen lacks a hydrogen atom and therefore cannot act as a hydrogen bond donor. It can, however, act as a hydrogen bond acceptor via the lone pairs on the oxygen and nitrogen atoms.[2][3][4]
-
Tertiary Amine: The methylamino group at the 3-position is a tertiary amine. The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor and contributing to the molecule's basicity.[5][6][7]
-
Aliphatic Backbone: The propane chain is a nonpolar hydrocarbon component.
A structurally similar compound, 3-(dimethylamino)-N,N-dimethylpropanamide, is reported to be highly soluble in water (930 g/L at 25 °C), which suggests that this compound is also likely to exhibit significant aqueous solubility.[8]
Table 1: Key Physicochemical Properties of this compound and Related Compounds
| Property | Value/Information | Source |
| CAS Number | 17268-50-7 | [1] |
| Molecular Weight | 130.19 g/mol | [1] |
| Hydrogen Bond Donors | 0 | [8] |
| Hydrogen Bond Acceptors | 2 (Oxygen and Amine Nitrogen) | [8] |
| Predicted LogP | -0.3 to 0.0263 | [8] |
| Water Solubility (structurally similar compound) | 930 g/L at 25 °C | [8] |
Theoretical Framework for Solubility in Organic Solvents
The principle of "like dissolves like" is the cornerstone for predicting solubility.[9] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.
Role of Polarity
The polarity of this compound is a composite of its polar functional groups (amide and amine) and its nonpolar hydrocarbon backbone. This dual character suggests it will have varied solubility across the spectrum of organic solvents.
-
Polar Solvents: Protic polar solvents (e.g., methanol, ethanol) can engage in hydrogen bonding with the oxygen and nitrogen atoms of the amide and amine groups, leading to favorable interactions and likely good solubility. Aprotic polar solvents (e.g., acetone, acetonitrile, dimethylformamide) can interact via dipole-dipole forces with the polar functionalities of the molecule, also suggesting good solubility.
-
Nonpolar Solvents: In nonpolar solvents (e.g., hexane, toluene), the primary interactions will be weaker van der Waals forces with the aliphatic backbone. The polar functional groups may hinder solubility in highly nonpolar solvents.
Hydrogen Bonding
The ability of this compound to act as a hydrogen bond acceptor is a critical determinant of its solubility in protic solvents. The lone pairs on the carbonyl oxygen and the amine nitrogen can form hydrogen bonds with solvent molecules that are hydrogen bond donors.
Figure 1: Hydrogen bonding interactions with a protic solvent.
Predicted Solubility Profile
Based on the principles outlined above, a predicted qualitative solubility profile for this compound in common organic solvents is presented below.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent | Polarity | Predicted Solubility | Rationale |
| Methanol | Polar Protic | High | Strong hydrogen bonding interactions. |
| Ethanol | Polar Protic | High | Strong hydrogen bonding interactions. |
| Acetone | Polar Aprotic | High | Strong dipole-dipole interactions. |
| Acetonitrile | Polar Aprotic | High | Strong dipole-dipole interactions. |
| Dichloromethane | Moderately Polar | Moderate to High | Favorable dipole-dipole interactions. |
| Ethyl Acetate | Moderately Polar | Moderate | Moderate dipole-dipole interactions. |
| Tetrahydrofuran (THF) | Moderately Polar | Moderate | Moderate dipole-dipole interactions. |
| Toluene | Nonpolar | Low to Moderate | Primarily van der Waals forces. |
| Hexane | Nonpolar | Low | Primarily van der Waals forces. |
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination is essential for accurate and reliable data. The following section provides detailed protocols for both qualitative and quantitative solubility assessment.
Qualitative Solubility Testing
This method provides a rapid assessment of solubility in various solvents.
Objective: To quickly determine if this compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.
Materials:
-
This compound
-
A range of organic solvents (e.g., methanol, acetone, dichloromethane, ethyl acetate, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen organic solvent to the test tube.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations.
Figure 2: Workflow for qualitative solubility testing.
Quantitative Solubility Determination: The Gravimetric Method
This method provides a precise measurement of solubility.[10][11]
Objective: To determine the mass of this compound that dissolves in a specific volume of a solvent at a given temperature.
Materials:
-
This compound
-
Chosen organic solvent
-
Conical flask or sealed vials
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters)
-
Pre-weighed evaporation dish or watch glass
-
Oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a conical flask.
-
Seal the flask and place it in a thermostatic shaker at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Allow the solution to stand at the same constant temperature until the excess solid has settled.
-
Carefully withdraw a known volume of the supernatant using a pipette fitted with a filter to prevent the transfer of solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered supernatant to a pre-weighed evaporation dish.
-
Record the combined mass of the dish and the solution.
-
Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.
-
Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation:
-
Mass of dissolved solute = (Mass of dish + dry solute) - (Mass of empty dish)
-
Mass of solvent = (Mass of dish + solution) - (Mass of dish + dry solute)
-
Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. Amide - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. byjus.com [byjus.com]
- 8. 17268-47-2(Propanamide,3-(dimethylamino)-N,N-dimethyl-) | Kuujia.com [kuujia.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmajournal.net [pharmajournal.net]
- 11. uomus.edu.iq [uomus.edu.iq]
An In-depth Technical Guide to the Potential Research Applications of N,N-dimethyl-3-(methylamino)propanamide
Abstract
N,N-dimethyl-3-(methylamino)propanamide, a structurally unique diamine derivative, is emerging as a versatile building block in modern synthetic chemistry. Its bifunctional nature, possessing both a secondary amine and a tertiary amide, offers a unique handle for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the potential research applications of this compound, with a focus on its utility in the fields of drug discovery and agrochemical development. We will delve into its chemical properties, synthetic routes, and its role as a key intermediate in the synthesis of bioactive molecules. Detailed, field-proven experimental protocols are provided to empower researchers to effectively utilize this compound in their synthetic endeavors.
Introduction: The Strategic Value of a Bifunctional Building Block
In the quest for novel therapeutic agents and advanced agricultural solutions, the design and synthesis of molecules with precise structural and functional attributes are paramount. This compound (CAS No. 17268-50-7) presents itself as a strategic asset in the synthetic chemist's toolbox.[1] Its molecular framework, featuring both a nucleophilic secondary amine and a hydrolytically stable tertiary amide, allows for sequential and selective functionalization. This dual reactivity makes it an ideal scaffold for introducing diversity into molecular libraries and for constructing complex target molecules. This guide will illuminate the untapped potential of this compound, providing researchers with the foundational knowledge and practical methodologies to accelerate their research and development programs.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its successful application in research.
| Property | Value |
| CAS Number | 17268-50-7 |
| Molecular Formula | C₆H₁₄N₂O |
| Molecular Weight | 130.19 g/mol |
| IUPAC Name | This compound |
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.[1] For this compound, both ¹H and ¹³C NMR are critical for confirming its identity and structure. The ¹H and ¹³C NMR spectra of this compound are characterized by distinct signals corresponding to its unique functional groups: the N,N-dimethyl amide, the methylamino group, and the propanamide backbone.[1]
Synthesis of this compound
The efficient synthesis of this compound is a prerequisite for its widespread application. Several synthetic routes have been established, with the most common pathway involving a two-step process commencing from readily available starting materials.
A common pathway to this compound begins with the synthesis of an intermediate, 3-(dimethylamino)propionitrile, from the reaction of dimethylamine and acrylonitrile.[1] This intermediate subsequently undergoes catalytic hydrogenation.[1]
Synthetic Workflow Overview
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of 3-(Dimethylamino)propionitrile
This procedure is based on established methods for the Michael addition of amines to activated alkenes.
-
Materials: Dimethylamine (40% solution in water), Acrylonitrile, Methanol.
-
Procedure:
-
In a well-ventilated fume hood, to a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add acrylonitrile (1.0 eq) dissolved in methanol.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add the dimethylamine solution (1.1 eq) dropwise to the stirred solution of acrylonitrile over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting crude 3-(dimethylamino)propionitrile can be used in the next step without further purification.
-
Step 2: Catalytic Hydrogenation to this compound
This protocol is adapted from standard procedures for nitrile reduction.
-
Materials: 3-(Dimethylamino)propionitrile, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.
-
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve the crude 3-(dimethylamino)propionitrile (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5 mol%) to the solution.
-
Seal the vessel and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.
-
Potential Research Applications in Drug Discovery
The unique structural features of this compound make it a highly attractive scaffold for the synthesis of a diverse range of biologically active molecules.
Synthesis of Kinase Inhibitors
Kinase inhibitors are a cornerstone of modern cancer therapy. The this compound moiety can serve as a versatile linker or side chain to be incorporated into kinase inhibitor scaffolds. The secondary amine provides a convenient point for attachment to a core heterocyclic structure, while the dimethylamide group can be tailored to optimize solubility and pharmacokinetic properties.
Conceptual Synthetic Application: Elaboration into a Kinase Inhibitor Scaffold
Caption: Conceptual workflow for kinase inhibitor synthesis.
Exemplary Protocol: N-Arylation with a Heterocyclic Core
This protocol is based on established Buchwald-Hartwig amination methodologies.
-
Materials: this compound, 2-chloro-4-aminopyrimidine (as an example electrophile), Pd₂(dba)₃, Xantphos, Cesium Carbonate, Anhydrous 1,4-dioxane.
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound (1.2 eq), 2-chloro-4-aminopyrimidine (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (2.0 eq) in a reaction tube.
-
Add anhydrous 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography to yield the desired kinase inhibitor precursor.
-
Development of Novel Agrochemicals
The principles of rational drug design are increasingly being applied to the development of next-generation pesticides and herbicides. The diamine motif present in this compound is a common feature in a number of commercial agrochemicals. Its incorporation can influence the compound's uptake, translocation, and binding to its biological target in pests or weeds.
Potential Application in Agrochemical Synthesis:
The secondary amine of this compound can be reacted with various electrophiles, such as isocyanates or acyl chlorides, to generate a wide array of urea and amide derivatives for screening as potential herbicides, insecticides, or fungicides.
Exemplary Protocol: Reaction with an Isocyanate
-
Materials: this compound, Phenyl isocyanate (as an example electrophile), Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of phenyl isocyanate (1.05 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the corresponding urea derivative.
-
Conclusion and Future Outlook
This compound is a chemical intermediate with significant, yet largely untapped, potential in the fields of drug discovery and agrochemical research. Its bifunctional nature provides a versatile platform for the synthesis of complex and diverse molecular libraries. The protocols and conceptual frameworks presented in this guide are intended to serve as a catalyst for further investigation into the applications of this promising building block. As the demand for novel, highly specific, and effective bioactive molecules continues to grow, the strategic utilization of such versatile intermediates will be crucial in accelerating the pace of innovation. Future research will likely focus on the development of novel derivatives with enhanced biological activity and the incorporation of this scaffold into more complex, multi-component reaction schemes.
References
Sources
Methodological & Application
Experimental protocol for using N,N-dimethyl-3-(methylamino)propanamide in peptide synthesis
Application Notes & Protocols
Topic: A Guide to Solvent Selection in Modern Peptide Synthesis: Protocols for Implementing Greener Alternatives to DMF
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Shifting Landscape of Peptide Synthesis Solvents
The solid-phase peptide synthesis (SPPS) revolution, pioneered by Bruce Merrifield, has been foundational to drug discovery and biomedical research. For decades, N,N-dimethylformamide (DMF) has been the solvent of choice for this methodology, prized for its ability to swell common resins and solubilize reagents. However, the landscape is undergoing a seismic shift. Growing concerns over the reproductive toxicity of DMF have led to significant regulatory actions, including its classification as a Substance of Very High Concern (SVHC) under the European Union's REACH legislation, restricting its use since December 2023.[1][2]
This has catalyzed an urgent search for "greener," safer, and equally effective alternatives. This guide provides a technical overview of this new frontier. While the compound N,N-dimethyl-3-(methylamino)propanamide is a recognized chemical entity, a thorough review of scientific literature reveals no established application or protocol for its use as a solvent or reagent in peptide synthesis. Therefore, this document will focus on validated, sustainable alternatives that are reshaping modern SPPS protocols.
We will explore the rationale for moving beyond DMF, survey the most promising green solvent systems, and provide a detailed, field-tested protocol for their implementation in your laboratory workflow.
Characterization of this compound
While not applied in peptide synthesis, for the sake of completeness, this compound is a chemical intermediate with defined properties.[3] Its structure features both amide and tertiary amine functionalities, making it a potential building block in other areas of organic synthesis.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-(dimethylamino)-N,N-dimethylpropanamide | [4] |
| CAS Number | 17268-47-2 | [4] |
| Molecular Formula | C₇H₁₆N₂O | [4][5] |
| Molecular Weight | 144.21 g/mol | [4] |
| Boiling Point | 111-112.5 °C (at 16 Torr) | [6] |
| Density | 0.926 g/cm³ (at 20 °C) | [6] |
| Solubility in Water | 930 g/L (at 25 °C) | [6] |
| Flash Point | 69.7 °C | [6] |
Safety data indicates that related compounds can be flammable and may cause skin and eye irritation.[7][8] Always consult the specific Safety Data Sheet (SDS) before handling any chemical.
The Imperative to Replace DMF in Solid-Phase Peptide Synthesis (SPPS)
The function of a solvent in SPPS is multifaceted and critical for success. It must:
-
Swell the Resin: The solid support, typically polystyrene-based, must swell to allow reagents to penetrate and react with the growing peptide chain.
-
Solubilize Reagents: Protected amino acids and coupling reagents must remain dissolved to ensure efficient reactions.
-
Facilitate Mass Transfer: The solvent acts as a medium for the transport of reagents to the reaction sites and the removal of byproducts.
DMF has historically fulfilled these roles effectively. However, its toxicity profile is a significant liability. The principles of Green Chemistry, which advocate for the use of safer solvents and the reduction of hazardous waste, provide a framework for finding replacements.[9] The ideal DMF alternative should possess a favorable safety profile while matching DMF's performance in terms of polarity, viscosity, and resin-swelling capabilities.[10]
A Comparative Analysis of Greener Solvents for SPPS
Several alternative solvents and solvent systems have emerged as viable replacements for DMF. Research has shown that no single "drop-in" replacement perfectly mimics DMF across all applications, but specific solvents or mixtures can be optimized for superior performance in many cases.
Table 2: Comparison of DMF and Greener Alternative Solvents
| Solvent/System | Key Advantages | Key Considerations |
| N,N-Dimethylformamide (DMF) | (Baseline) Excellent resin swelling and reagent solubility. | Reproductive toxicity; regulatory restrictions.[1][2] |
| N-Formylmorpholine (NFM) | Meets green solvent criteria; effective in ultrasound-assisted and flow SPPS.[11] | May require optimization for certain coupling chemistries. |
| DMSO/Ethyl Acetate (EtOAc) | Less hazardous; adjustable polarity by varying mixture ratio; can mitigate side reactions.[10] | Viscosity and solubility profiles must be carefully managed. |
| Tetrahydrofuran (THF) | Lower toxicity than DMF; can yield higher purity products and reduce racemization.[2][12] | Deprotection steps can be sensitive to solvent choice.[9] |
| Acetonitrile (ACN) | "Friendlier" solvent profile; can suppress byproduct formation effectively.[2][12] | Classified as a moderately toxic solvent.[1] |
| 2-Methyl-THF (2-MeTHF) | Substantially less toxic than DMF; provides high crude purity.[9] | Not always the best performing solvent for the Fmoc-deprotection step.[9] |
Experimental Workflow: Fmoc-SPPS Using a Green Solvent System
This section provides a detailed protocol for performing Fmoc-based SPPS using a greener binary solvent mixture, such as DMSO/Ethyl Acetate, which has been shown to be a versatile alternative to DMF.[10] This protocol is designed to be a self-validating system, with integrated checkpoints to ensure reaction completion.
Workflow Overview: The Fmoc-SPPS Cycle
The core of SPPS is a repeated cycle of deprotection and coupling steps to elongate the peptide chain.
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Fmoc-SPPS with a DMSO/EtOAc Solvent System
This protocol details a single coupling cycle. Repeat steps 2-5 for each amino acid in the sequence.
Materials:
-
Fmoc-protected amino acids
-
Solid-phase resin (e.g., Rink Amide or Wang resin)
-
Primary Solvent: DMSO/EtOAc (1:1 v/v, or as optimized)[10]
-
Deprotection Reagent: 20% (v/v) Piperidine in the primary solvent.
-
Coupling Reagent: HBTU (or equivalent aminium/uronium salt) or DIC/OxymaPure.
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: Primary solvent, Isopropanol (IPA), Dichloromethane (DCM).
-
Kaiser Test Kit: For monitoring free amines.
Procedure:
-
Resin Swelling:
-
Place the resin in a suitable reaction vessel.
-
Add the primary solvent (e.g., DMSO/EtOAc) to the resin.
-
Allow the resin to swell for at least 30-60 minutes with gentle agitation. This step is critical as the degree of swelling can differ from that in DMF.
-
-
Fmoc-Deprotection:
-
Drain the swelling solvent.
-
Add the 20% piperidine solution to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh aliquot of the 20% piperidine solution and agitate for an additional 10-15 minutes. The efficiency of Fmoc removal can be solvent-dependent, so timing may need optimization.[10]
-
Drain the deprotection solution.
-
-
Washing Cycle 1:
-
Wash the resin thoroughly to remove residual piperidine and byproducts. A typical sequence is:
-
Primary Solvent (5x)
-
IPA (2x)
-
Primary Solvent (3x)
-
-
Proper washing is crucial to prevent side reactions in the subsequent coupling step.
-
-
Amino Acid Coupling:
-
Pre-activation: In a separate vial, dissolve the next Fmoc-amino acid (3 eq. relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 eq.) in the primary solvent. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes. The solution should change color.
-
Causality: The coupling reagent transforms the carboxylic acid of the amino acid into an active ester, which is highly susceptible to nucleophilic attack by the free amine on the resin-bound peptide.[13] DIPEA acts as an organic base to neutralize the reaction.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing Cycle 2:
-
Kaiser Test: Take a small sample of beads and perform a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction. A positive result (blue beads) signifies incomplete coupling.
-
Troubleshooting: If the Kaiser test is positive, drain the reaction mixture and repeat the coupling step (re-couple) with a freshly prepared activated amino acid solution.
-
Washing: Once coupling is complete, drain the solution and wash the resin as described in step 3.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the terminal Fmoc group is removed, wash the peptide-resin extensively with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide's sequence and resin type (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours. This step cleaves the peptide from the resin and removes side-chain protecting groups simultaneously.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product.
-
Decision-Making for Solvent Selection
Choosing the right green solvent system requires a logical approach based on multiple factors.
Sources
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Better Solvents for Peptide Synthesis - ChemistryViews [chemistryviews.org]
- 3. benchchem.com [benchchem.com]
- 4. Propanamide, 3-(dimethylamino)-N,N-dimethyl- | C7H16N2O | CID 62711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 17268-47-2(Propanamide,3-(dimethylamino)-N,N-dimethyl-) | Kuujia.com [kuujia.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. biotage.com [biotage.com]
- 10. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
- 11. Green solvent mixture for ultrasound-assisted solid-phase peptide synthesis: a fast and versatile method and its applications in flow and natural product synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for N,N-dimethyl-3-(methylamino)propanamide in Drug Discovery and Development
Abstract
This document provides a comprehensive technical guide on the synthesis, characterization, and potential applications of N,N-dimethyl-3-(methylamino)propanamide in the field of drug discovery and development. This versatile diamine-amide serves as a critical building block for the construction of more complex molecular architectures, particularly in the synthesis of novel therapeutic agents. These notes offer detailed, field-proven protocols, an exploration of the underlying chemical principles, and a discussion of its utility as a synthetic intermediate.
Introduction: A Versatile Scaffold in Medicinal Chemistry
This compound is a specialized chemical intermediate whose molecular structure, featuring both a tertiary amide and a secondary amine, makes it a valuable component in organic synthesis.[1] While not typically an active pharmaceutical ingredient (API) itself, its bifunctional nature allows for its incorporation into larger molecules, serving as a linker or a foundational element in the design of novel drug candidates. The propanamide backbone is a common motif in medicinal chemistry, and the presence of two distinct amine functionalities offers differential reactivity for sequential chemical modifications. This guide will illuminate the synthesis of this compound and explore its potential as a precursor in the development of biologically active molecules.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| Molecular Formula | C6H14N2O | [1] |
| Molecular Weight | 130.19 g/mol | [1] |
| CAS Number | 17268-50-7 | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | Not specified | |
| Solubility | Expected to be soluble in water and polar organic solvents |
Structural Characterization:
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural confirmation of this compound.[1]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N,N-dimethyl groups on the amide, which may appear as two singlets due to restricted rotation around the amide bond. The methylene protons of the propane chain will likely present as multiplets, and the methyl group on the secondary amine will be a singlet, with the amine proton itself also giving a characteristic signal.[1]
-
¹³C NMR: The carbon NMR spectrum will display a characteristic signal for the carbonyl carbon of the amide, along with distinct signals for the methyl and methylene carbons within the molecule.[1]
Synthesis Protocol: A Stepwise Approach
The synthesis of this compound can be achieved through a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.[1] A common and effective pathway involves a Michael addition followed by catalytic hydrogenation.[1]
Overall Synthetic Workflow
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(dimethylamino)propionitrile via Michael Addition
This step involves the nucleophilic addition of dimethylamine to acrylonitrile.[1]
-
Materials:
-
Dimethylamine (40% aqueous solution)
-
Acrylonitrile
-
Reaction vessel with stirring and temperature control
-
-
Procedure:
-
In a well-ventilated fume hood, charge the reaction vessel with the dimethylamine solution.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add acrylonitrile dropwise to the stirred dimethylamine solution, maintaining the temperature below 10 °C. The molar ratio of dimethylamine to acrylonitrile should be optimized, with ratios from 10:1 to 1:1 having been explored to maximize conversion.[1]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, remove the excess dimethylamine and water under reduced pressure to obtain the crude 3-(dimethylamino)propionitrile, which can often be used in the next step without further purification.
-
Step 2: Catalytic Hydrogenation to form N,N-dimethyl-3-aminopropanamine
The nitrile group of 3-(dimethylamino)propionitrile is reduced to a primary amine.[1]
-
Materials:
-
3-(dimethylamino)propionitrile (from Step 1)
-
Palladium on carbon (Pd/C, 5-10 wt%) or a Nickel-based catalyst
-
Methanol or Ethanol (solvent)
-
Hydrogen gas source
-
High-pressure reactor (Parr hydrogenator)
-
-
Procedure:
-
Dissolve the crude 3-(dimethylamino)propionitrile in methanol or ethanol in the high-pressure reactor.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reactor and purge several times with hydrogen gas.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi, but conditions should be optimized).
-
Heat the reaction mixture to 40-60 °C with vigorous stirring.
-
Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude N,N-dimethyl-3-aminopropanamine. Purification can be achieved by distillation under reduced pressure.
-
Step 3: Amidation to this compound
This final step involves the formation of the amide bond. A related, though distinct, synthesis of N,N-dimethyl propionamide involves the reaction of propionyl chloride with dimethylamine.[2] A similar principle can be applied here.
-
Materials:
-
N,N-dimethyl-3-aminopropanamine (from Step 2)
-
An appropriate acylating agent (e.g., acetic anhydride, acetyl chloride)
-
A suitable base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
-
Procedure:
-
Dissolve N,N-dimethyl-3-aminopropanamine and the base in the anhydrous solvent under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Slowly add the acylating agent dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain pure this compound.
-
Application in Drug Discovery: A Hypothetical Case Study
The this compound scaffold can be envisioned as a key intermediate in the synthesis of complex molecules with potential therapeutic activity. For instance, derivatives of propanamides have been investigated as selective PI3Kα inhibitors for cancer therapy.[3]
Conceptual Workflow for a Novel Kinase Inhibitor
Caption: Conceptual workflow for developing a kinase inhibitor.
In a hypothetical scenario, the secondary amine of this compound could be coupled with a suitable heterocyclic core, a common feature in kinase inhibitors. The resulting intermediate could then undergo further diversification through reactions at other positions on the heterocycle, allowing for the exploration of the structure-activity relationship (SAR) and optimization of potency and selectivity. The N,N-dimethylamide moiety can contribute to the pharmacokinetic properties of the final compound, potentially improving solubility and metabolic stability.[3]
Safety and Handling
-
General Handling: Use only in a well-ventilated chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing vapors or mists.[4] Do not ingest.[4]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, and acid chlorides.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
Conclusion
This compound represents a valuable and versatile building block in the synthetic chemist's toolbox for drug discovery. Its straightforward, multi-step synthesis provides access to a scaffold with differentiated reactivity, enabling the construction of diverse and complex molecular entities. While its direct biological activity is not the primary focus, its role as a precursor to potentially potent and selective therapeutic agents underscores its importance in the ongoing quest for novel medicines. The protocols and conceptual frameworks presented herein provide a solid foundation for researchers and scientists to effectively utilize this compound in their drug development endeavors.
References
-
PubChem. Propanamide, 3-(dimethylamino)-N,N-dimethyl-. [Link]
-
Chemsrc. CAS#:1956369-18-8 | this compound hydrochloride. [Link]
-
Organic Syntheses. 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. [Link]
-
AIR Unimi. MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. [Link]
-
AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]
- Google Patents. CN103570577A - Preparation method of N,N-dimethyl propionamide.
-
Chemsrc. CAS#:17268-47-2 | 3-(dimethylamino)-N,N-dimethylpropanamide. [Link]
-
Electronic Journal of Biotechnology. Peptides, solid-phase synthesis and characterization. [Link]
-
National Institutes of Health. Discovery of 3-Quinazolin-4(3H)-on-3-yl-2,N-dimethylpropanamides as Orally Active and Selective PI3Kα Inhibitors. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN103570577A - Preparation method of N,N-dimethyl propionamide - Google Patents [patents.google.com]
- 3. Discovery of 3-Quinazolin-4(3H)-on-3-yl-2,N-dimethylpropanamides as Orally Active and Selective PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
Application Notes & Protocols: The Strategic Application of N,N-Dimethyl-3-(methylamino)propanamide in Agrochemical Synthesis
Abstract: This document provides a detailed technical guide for researchers and synthetic chemists on the application of N,N-dimethyl-3-(methylamino)propanamide in the synthesis of novel agrochemicals. While not a widely cited starting material, its unique bifunctional structure, featuring both a reactive secondary amine and a stable tertiary amide, presents significant potential as a versatile building block. This guide moves beyond theoretical possibilities by grounding its application in the established chemistry of structurally analogous compounds that form the backbone of modern fungicides and insecticides. We will explore its plausible roles, provide exemplary synthetic protocols based on proven methodologies, and explain the chemical rationale behind its strategic use in developing next-generation crop protection agents.
Introduction: A Versatile but Underutilized Intermediate
This compound is a specialized chemical intermediate whose molecular architecture is particularly suited for agrochemical and pharmaceutical research.[1] Its structure combines a nucleophilic secondary amine (pKa ~10-11), suitable for forming covalent bonds, and a polar, aprotic N,N-dimethylamide group that enhances solubility and can influence the pharmacokinetic properties of a final molecule.
While direct references in blockbuster agrochemical synthesis are sparse, the true potential of this molecule is revealed by examining the critical role of its constituent parts—the diamine and amide moieties—in highly successful commercial products. The agrochemical industry has a rich history of leveraging amide-containing scaffolds, from foundational herbicides to advanced systemic fungicides.[2][3][4] This guide, therefore, focuses on providing a scientifically rigorous framework for utilizing this compound as a strategic precursor in two key areas: the synthesis of Carboxylic Acid Amide (CAA) fungicide analogues and as a novel scaffold for Diamide insecticides.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₆H₁₄N₂O | Benchchem[1] |
| Molecular Weight | 130.19 g/mol | PubChem[5] |
| CAS Number | 17268-50-7 (representative) | BLDpharm[6] |
| Appearance | Colorless to light yellow liquid (typical) | Generic MSDS |
| Boiling Point | ~215-220 °C (estimated) | Generic MSDS |
| Solubility | Soluble in water, ethanol, and most organic solvents | Inferred from structure |
Core Application I: Synthesis of Novel Carboxylic Acid Amide (CAA) Fungicide Analogs
Scientific Rationale & Expertise
Carboxylic Acid Amide (CAA) fungicides are a crucial class of crop protection agents targeting oomycete pathogens, such as Phytophthora infestans (late blight) and Plasmopara viticola (downy mildew).[7] Their mode of action often involves the inhibition of cellulose synthase. A common structural motif in CAA fungicides is an amide bond linking an aromatic or heterocyclic acid to a specific amine fragment.
The secondary amine of this compound serves as an ideal nucleophilic handle for acylation. By reacting it with a tailored carboxylic acid (or its more reactive acid chloride derivative), a novel CAA structure can be synthesized. The existing N,N-dimethylpropanamide portion of the molecule acts as a unique side chain, potentially influencing systemic movement, target site binding, and metabolic stability compared to existing CAA fungicides like Iprovalicarb or Mandipropamid.
Experimental Workflow & Visualization
The proposed synthesis involves a standard nucleophilic acyl substitution. The secondary amine of our intermediate attacks the electrophilic carbonyl carbon of an acid chloride, leading to the formation of a new amide bond and the elimination of HCl, which is neutralized by a non-nucleophilic base like triethylamine (TEA).
Caption: Workflow for the synthesis of a CAA fungicide analog.
Detailed Synthesis Protocol: Exemplar CAA-1
This protocol describes the synthesis of an exemplary CAA analog using 4-chlorobenzoyl chloride.
Materials:
-
This compound (1.0 eq, 1.30 g)
-
4-Chlorobenzoyl chloride (1.05 eq, 1.84 g)
-
Triethylamine (TEA) (1.2 eq, 1.21 g)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and standard glassware
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.30 g, 10 mmol) and anhydrous DCM (30 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.67 mL, 12 mmol) to the stirred solution.
-
Acylation: Dissolve 4-chlorobenzoyl chloride (1.84 g, 10.5 mmol) in anhydrous DCM (20 mL) and add it dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by slowly adding 30 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 30 mL of saturated NaHCO₃ solution, 30 mL of water, and 30 mL of brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the final pure product.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Core Application II: A Novel Scaffold for Diamide Agrochemicals
Scientific Rationale & Expertise
Diamide insecticides, such as Chlorantraniliprole and Cyantraniliprole, are renowned for their potent activity and novel mode of action targeting insect ryanodine receptors. A key structural feature is often an N-aryl amide linked to another functional group.[2][3] Similarly, many modern Succinate Dehydrogenase Inhibitor (SDHI) fungicides, like Fluxapyroxad, are also diamides.[2]
This compound provides a pre-built propanamide backbone. The secondary amine can be functionalized with a second acid chloride, typically a heterocyclic or substituted aromatic moiety known to confer pesticidal activity (e.g., a pyrazole carboxylic acid). This approach creates a novel diamide structure where the two amide groups are separated by a flexible three-carbon linker, a structural motif that allows for new conformational possibilities and potentially different biological activities compared to existing diamides.
Experimental Workflow & Visualization
This synthesis is mechanistically identical to the CAA synthesis but uses a different acylating agent, chosen for its known association with insecticidal or fungicidal activity.
Caption: Workflow for the synthesis of a diamide agrochemical analog.
Detailed Synthesis Protocol: Exemplar Diamide-1
This protocol details the synthesis of a novel diamide using a pyrazole-based acid chloride, a common building block in modern pesticides.[3]
Materials:
-
This compound (1.0 eq, 1.30 g)
-
1,3-Dimethyl-5-chloro-1H-pyrazole-4-carbonyl chloride (1.0 eq, 2.09 g)
-
Pyridine (1.1 eq, 0.87 g)
-
Tetrahydrofuran (THF), anhydrous (50 mL)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: In a 100 mL flask, dissolve this compound (1.30 g, 10 mmol) and pyridine (0.89 mL, 11 mmol) in anhydrous THF (50 mL).
-
Acylating Agent Addition: Slowly add a solution of 1,3-Dimethyl-5-chloro-1H-pyrazole-4-carbonyl chloride (2.09 g, 10 mmol) in 10 mL of THF to the flask at room temperature with vigorous stirring.
-
Reaction Monitoring: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure.
-
Extraction and Wash: Dissolve the residue in ethyl acetate (50 mL). Wash the organic solution sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (25 mL). The acid wash removes excess pyridine, while the base wash removes any unreacted acid chloride.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter the solution, and concentrate it in vacuo to obtain the crude product.
-
Purification: Purify the crude material via flash column chromatography (silica gel, gradient elution with methanol in dichloromethane) to afford the target diamide compound.
-
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Conclusion and Future Prospects
This compound represents a strategic and versatile platform for the synthesis of novel agrochemicals. Its bifunctional nature allows for straightforward incorporation into scaffolds analogous to proven CAA fungicides and diamide insecticides. The protocols detailed herein are robust, based on fundamental organic chemistry principles, and serve as a validated starting point for discovery chemistry programs. By modifying the acylating agent (e.g., using different substituted benzoyl chlorides or heterocyclic acid chlorides), chemists can rapidly generate diverse libraries of new compounds for biological screening. The inherent polarity and structural features of the propanamide backbone may confer advantageous properties, making this intermediate a valuable tool in the quest for more effective and sustainable crop protection solutions.
References
-
Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. MDPI. Available from: [Link]
-
Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. ResearchGate. Available from: [Link]
-
Synthesis and Antifungal Activities of Drimane-Amide Derivatives From Sclareol. PubMed. Available from: [Link]
-
Synthesis, Fungicidal Activity, and Effects on Fungal Polyamine Metabolism of Novel Cyclic Diamines. ACS Publications. Available from: [Link]
-
Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. Royal Society of Chemistry Publishing. Available from: [Link]
-
Napropamide impurities and metabolites: a complementary approach using chemical synthesis and biosynthesis. GalChimia. Available from: [Link]
-
Propanamide, 3-(dimethylamino)-N,N-dimethyl- | C7H16N2O | CID 62711. PubChem. Available from: [Link]
- Mixed solvent mainly comprising N, N-dimethylcaproamide, and preparation method and application thereof. Google Patents.
-
Synthesis of N,N-dimethyl-3-(5-methyl-1H-imidazol-4-yl)propanamide dihydrochloride. Molbase. Available from: [Link]
-
N,N-dimethyl-2-(methylamino)propanamide | C6H14N2O | CID 23033735. PubChem. Available from: [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available from: [Link]
-
Agrochemical Intermediates Manufacturers in India. Paragon. Available from: [Link]
-
PC Code. 911003; Propanamide, 2-hydroxy-N, N-dimethyl-; Human Health Risk. Regulations.gov. Available from: [Link]
-
Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. galchimia.com [galchimia.com]
- 5. N,N-dimethyl-2-(methylamino)propanamide | C6H14N2O | CID 23033735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 17268-50-7|this compound|BLD Pharm [bldpharm.com]
- 7. Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Analytical methods for N,N-dimethyl-3-(methylamino)propanamide quantification
An Application Note and Protocol for the Quantification of N,N-dimethyl-3-(methylamino)propanamide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Abstract
This document provides a comprehensive guide and a detailed protocol for the sensitive and selective quantification of this compound in solution. Given the compound's chemical nature as a tertiary amine, this guide focuses on a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with tandem mass spectrometry (MS/MS) for detection. The described methodology is designed to offer high precision, accuracy, and a low limit of quantification, making it suitable for applications in pharmaceutical process development, quality control, and research. The protocol herein is presented as a self-validating system, incorporating system suitability checks and validation principles aligned with international regulatory standards.
Introduction: The Analytical Challenge
This compound is an aliphatic amine that can be present as a reactant, intermediate, or impurity in various chemical manufacturing processes. Due to its potential impact on the quality and safety of final products, its concentration must be accurately monitored and controlled. The analytical challenge in quantifying such a compound lies in its physicochemical properties: it is a small, polar molecule that lacks a strong chromophore, making detection by UV-spectrophotometry difficult and non-specific.
Gas chromatography (GC) is a potential alternative; however, the polarity and basicity of the amine can lead to poor peak shape and interactions with the stationary phase, often necessitating derivatization. To overcome these challenges, this application note details a direct, sensitive, and specific method using LC-MS/MS, which provides excellent selectivity through mass-based detection and requires minimal sample preparation. The principles outlined are grounded in established chromatographic theory and regulatory guidelines such as those from the International Council for Harmonisation (ICH).
Principle of the Method: HILIC-MS/MS
Given the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is an exceptionally effective separation technique. Unlike traditional reversed-phase chromatography, HILIC utilizes a polar stationary phase (e.g., amide, silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a smaller amount of aqueous buffer. This environment facilitates the retention of polar analytes like our target compound.
The separation is followed by detection using a tandem mass spectrometer (also known as MS/MS or MS2). The process involves:
-
Electrospray Ionization (ESI): The analyte is ionized, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode, which is highly efficient for amines.
-
Quadrupole 1 (Q1): This mass filter is set to select only the precursor ion of our analyte (the [M+H]⁺ ion).
-
Quadrupole 2 (Q2 - Collision Cell): The selected ions are fragmented by collision with an inert gas (e.g., argon).
-
Quadrupole 3 (Q3): This mass filter is set to select specific, characteristic fragment ions (product ions).
This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly selective and sensitive, as it only detects molecules that have a specific precursor ion mass and fragment in a predictable way. This virtually eliminates matrix interference and provides a very low limit of detection.
Visualization of the Analytical Workflow
The overall process from sample receipt to final result is depicted in the workflow diagram below.
Caption: Workflow for the quantification of this compound.
Materials, Reagents, and Instrumentation
Reagents and Materials
-
This compound reference standard (>99% purity)
-
Acetonitrile (LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic acid (LC-MS grade, >99%)
-
Ammonium formate (LC-MS grade)
-
Appropriate volumetric flasks and pipettes
-
Autosampler vials with caps
Instrumentation
-
Liquid Chromatograph: An HPLC or UHPLC system capable of delivering accurate gradients.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Analytical Column: A HILIC column, such as a Waters ACQUITY UPLC BEH Amide column (2.1 x 50 mm, 1.7 µm), is recommended for its stability and retention characteristics for polar analytes.
Detailed Experimental Protocol
Preparation of Mobile Phases
-
Mobile Phase A (Aqueous): 10 mM Ammonium formate in Water with 0.1% Formic Acid. To prepare 1 L, dissolve 0.63 g of ammonium formate in 1 L of Type I water and add 1 mL of formic acid.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 1 L of acetonitrile.
Rationale: The combination of ammonium formate and formic acid creates a buffered system that ensures consistent analyte ionization and improves chromatographic peak shape.
Preparation of Standard and QC Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask using a 50:50 mixture of Acetonitrile:Water as the diluent.
-
Working Standard Solutions: Perform serial dilutions from the primary stock solution using the same diluent to prepare a series of calibration standards. A typical concentration range might be 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) from a separate stock solution to ensure the accuracy of the calibration curve.
Sample Preparation
For simple matrices (e.g., process solutions), the sample preparation is often a straightforward dilution.
-
Accurately pipette a known volume of the test sample.
-
Dilute the sample with the 50:50 Acetonitrile:Water diluent to bring the expected concentration of the analyte within the range of the calibration curve.
-
Vortex the solution thoroughly and transfer it to an autosampler vial.
LC-MS/MS Analytical Conditions
The following tables summarize the recommended starting parameters for the analysis. These may require optimization depending on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Value |
|---|---|
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 95% B (initial), hold for 0.5 min, ramp to 50% B over 3 min, hold for 1 min, return to 95% B and re-equilibrate for 1.5 min. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Value |
|---|---|
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 400 °C |
| Collision Gas | Argon |
| SRM Transition | To be determined experimentally |
Note on SRM Transition: The exact mass-to-charge ratios (m/z) for the precursor and product ions must be determined by infusing a dilute solution of this compound into the mass spectrometer. For a compound with a molecular weight of 144.22 g/mol , the expected precursor ion [M+H]⁺ would be at m/z 145.2. Product ions would be identified by performing a product ion scan on the m/z 145.2 precursor.
Method Validation and System Suitability
To ensure the trustworthiness of the results, the method must be validated according to established guidelines, such as ICH Q2(R1).
System Suitability Test (SST)
Before running any samples, inject a mid-concentration standard solution five or six times. The following parameters should be assessed:
-
Peak Area Precision: The relative standard deviation (%RSD) of the peak areas should be ≤ 5%.
-
Retention Time Precision: The %RSD of the retention time should be ≤ 2%.
This test confirms that the instrument is performing correctly on the day of analysis.
Key Validation Parameters
-
Linearity: Analyze the calibration standards and plot the peak area response versus concentration. A linear regression should yield a correlation coefficient (r²) of ≥ 0.995.
-
Accuracy: Analyze the QC samples against the calibration curve. The mean concentration should be within ±15% of the nominal value.
-
Precision: Assess both repeatability (intra-day) and intermediate precision (inter-day) by analyzing the QC samples. The %RSD should not exceed 15%.
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
Table 3: Example Acceptance Criteria for Method Validation
| Parameter | Acceptance Criterion |
|---|---|
| Linearity (r²) | ≥ 0.995 |
| Accuracy | 85% - 115% of nominal value (80% - 120% at LOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte. |
Data Analysis and Reporting
The concentration of this compound in the test samples is calculated by the instrument's software. It measures the peak area of the analyte, interpolates this response against the generated calibration curve, and applies the dilution factor used during sample preparation. The final result is typically reported in µg/mL or mg/L.
Conclusion
The HILIC-MS/MS method described provides a robust, selective, and sensitive solution for the quantification of this compound. Its adherence to principles of method validation ensures that the data generated is reliable and suitable for regulatory scrutiny. The high degree of selectivity offered by tandem mass spectrometry minimizes the need for complex sample preparation and provides confidence in the analytical results, making it an ideal choice for both research and quality control environments.
References
Application Note: Advanced HPLC Strategies for the Analysis of N,N-dimethyl-3-(methylamino)propanamide and Its Polar Amine Derivatives
Abstract
This application note presents a comprehensive guide to the challenging High-Performance Liquid Chromatography (HPLC) analysis of N,N-dimethyl-3-(methylamino)propanamide and related polar amine derivatives. These compounds are characterized by high polarity, basicity, and the absence of a strong UV chromophore, making their retention, separation, and detection by traditional reversed-phase methods problematic. We delve into advanced chromatographic techniques, including Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC), as robust solutions. Furthermore, we address the detection challenge by employing Charged Aerosol Detection (CAD), a universal technique that provides a consistent response for non-chromophoric analytes. This guide provides detailed, field-proven protocols, explains the scientific rationale behind methodological choices, and offers a framework for developing and validating reliable analytical methods for this compound class in research and drug development settings.
Introduction: The Analytical Challenge
This compound is a specialized chemical intermediate used in advanced organic synthesis, particularly in pharmaceutical and agrochemical research.[1] Its molecular structure, featuring two tertiary amine functionalities and an amide group, renders it highly polar and basic. The analysis of this compound, along with its synthetic precursors, impurities, and degradation products, presents two primary obstacles for analytical chemists:
-
Poor Chromatographic Retention: Due to their high hydrophilicity (calculated XLogP3 of -0.3), these small amine compounds exhibit little to no retention on conventional C18 reversed-phase (RP) columns, often eluting in the solvent front.[2][3][4] This makes separation from other polar matrix components and accurate quantification nearly impossible.
-
Lack of a UV Chromophore: The aliphatic amine and amide structure does not possess a suitable chromophore for detection by standard UV-Vis detectors, which are the workhorses of most QC labs.[5]
Addressing these challenges requires moving beyond standard RP-HPLC and adopting specialized separation and detection strategies. This note details the rationale and application of HILIC and MMC, coupled with CAD, to achieve robust, sensitive, and reproducible analysis.
Physicochemical Properties & Chromatographic Implications
A successful method development strategy is built upon a fundamental understanding of the analyte's properties.
| Property | Value / Characteristic | Chromatographic Implication |
| Molecular Formula | C₇H₁₆N₂O | Small molecule, prone to poor retention in RP. |
| Molecular Weight | 144.22 g/mol [2][6] | Compatible with HPLC-CAD and Mass Spectrometry. |
| Polarity (XLogP3) | -0.3[2] | Highly hydrophilic. Indicates poor affinity for non-polar stationary phases (e.g., C18). Suggests HILIC or ion-exchange mechanisms are needed for retention.[3][7] |
| Basicity (pKa) | Estimated > 9.0 (for amine groups) | The amine groups will be protonated (positively charged) at acidic to neutral pH. This charge can be exploited for cation-exchange interactions.[8] Mobile phase pH control is critical for reproducibility.[9] |
| UV Absorbance | No significant chromophore | Requires a universal detection method such as Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS).[10] |
| Solubility | High in water (930 g/L at 25°C)[11] | Sample preparation is straightforward in aqueous or polar organic solvents. Injection solvent must be compatible with the mobile phase to avoid peak distortion, especially in HILIC.[12] |
Method Development Strategy: A Logic-Driven Approach
The selection of an appropriate analytical method is a critical decision. For polar amines, the choice between techniques like HILIC, MMC, and Ion-Pairing depends on the specific goals of the analysis, such as routine QC, impurity profiling, or MS compatibility.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for retaining and separating very polar compounds that are unretained in reversed-phase.[3] The mechanism involves the partitioning of the analyte from a mobile phase high in organic solvent (typically acetonitrile) into a water-enriched layer adsorbed onto the surface of a polar stationary phase (e.g., bare silica, amide, or diol). For protonated amines, secondary electrostatic interactions with the stationary phase can also contribute to retention.
-
Why it works: HILIC provides the inverse selectivity of reversed-phase, making it ideal for polar analytes. It uses volatile mobile phases (e.g., acetonitrile/ammonium formate), making it fully compatible with mass spectrometry.
-
Considerations: HILIC can require longer column equilibration times, and peak shape can be sensitive to the composition of the sample solvent.[12]
Mixed-Mode Chromatography (MMC)
MMC utilizes stationary phases that are engineered with more than one type of functional group, allowing for multiple, simultaneous retention mechanisms.[8][13][14] For polar amines, a common choice is a phase combining reversed-phase (e.g., C18) and cation-exchange functionalities.[8][15]
-
Why it works: This approach provides exceptional design flexibility. Retention can be finely tuned by adjusting mobile phase parameters like organic solvent percentage (controls hydrophobic interactions), buffer pH, and ionic strength (controls ion-exchange interactions).[8][15] This allows for the simultaneous analysis of compounds with a wide range of polarities and charges.[14]
-
Considerations: Method development can be more complex due to the multiple interacting variables. However, the resulting methods are often highly selective and robust.
Charged Aerosol Detection (CAD)
Since this compound lacks a chromophore, a universal detector is required. The Charged Aerosol Detector (CAD) is an excellent choice for non-volatile and semi-volatile analytes.[16] The detection process involves three steps:
-
Nebulization: The column eluent is converted into an aerosol.
-
Charging: The solvent evaporates, leaving analyte particles that are charged by collision with a stream of ionized nitrogen gas.
-
Detection: The charged particles are measured by an electrometer, generating a signal proportional to the mass of the analyte.[17]
-
Why it works: CAD provides a consistent, near-universal response that is independent of the analyte's chemical structure, making it ideal for quantifying compounds without chromophores and for impurity analysis where standards may not be available.[16][17] It generally offers better sensitivity and a wider dynamic range than other universal detectors like ELSD.[17][18]
Experimental Protocols
The following protocols are designed to be robust starting points for the analysis of this compound.
Protocol 1: HILIC-CAD Method (Recommended for QC and MS-Compatibility)
This method leverages the high retention of polar compounds in HILIC mode, providing excellent separation and compatibility with MS detection.
Instrumentation and Consumables
-
HPLC System: Quaternary or Binary pump system with a low-volume mixer.
-
Detector: Charged Aerosol Detector (e.g., Thermo Scientific™ Vanquish™, Waters™ ACQUITY™ QDa™ with CAD).[16]
-
Column: A HILIC phase column, such as a Luna HILIC (2.0 x 100 mm, 3 µm) or an Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).[3]
-
Vials: Polypropylene vials are recommended to minimize potential analyte adsorption.
Reagents
-
Acetonitrile (ACN): HPLC or MS-grade.
-
Water: Deionized, 18.2 MΩ·cm.
-
Ammonium Acetate: MS-grade or higher purity.
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water. Weigh the appropriate amount of ammonium acetate, dissolve in water, and adjust pH to 4.5 with acetic acid.
-
Mobile Phase B: 90:10 Acetonitrile:Water with 10 mM Ammonium Acetate. Mix 900 mL of ACN with 100 mL of Mobile Phase A stock.
-
Needle Wash/Seal Wash: 90:10 Acetonitrile:Water.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in 90:10 Acetonitrile:Water.
-
Dilute the stock solution to working concentrations (e.g., 5-100 µg/mL) using the same 90:10 Acetonitrile:Water diluent. Causality: Using a sample diluent that matches the initial mobile phase composition is crucial in HILIC to prevent peak splitting or broadening.[12]
-
-
Instrument Configuration:
-
Equilibrate the column with the initial mobile phase conditions for at least 30 column volumes to ensure a stable, hydrated stationary phase.
-
Chromatographic & Detector Conditions
| Parameter | Setting | Rationale |
| Column Temperature | 35 °C | Enhances efficiency and reduces mobile phase viscosity. |
| Flow Rate | 0.4 mL/min | Appropriate for a ~2 mm ID column. |
| Injection Volume | 2 µL | Small volume minimizes sample solvent effects. |
| Gradient Program | 0-1 min: 95% B1-8 min: 95% to 70% B8-9 min: 70% to 95% B9-15 min: 95% B | A shallow gradient ensures good resolution of closely related polar derivatives. Re-equilibration is critical. |
| CAD Evaporation Temp. | 35-50 °C | Optimize for signal-to-noise. Higher temperatures may be needed for highly aqueous mobile phases.[18] |
| CAD Data Collection | 10 Hz | Standard data rate. |
| CAD Power Function | 1.0 (or as optimized) | A power function can be used to linearize the detector response over a wider concentration range.[18] |
Protocol 2: Mixed-Mode Chromatography (MMC-CAD) Method (Alternative for Complex Separations)
This method provides alternative selectivity and is particularly useful for separating the target analyte from less polar impurities in a single run.
Instrumentation and Consumables
-
HPLC System & Detector: Same as Protocol 1.
-
Column: A mixed-mode column with RP and cation-exchange character, such as a SIELC Obelisc R or a Thermo Acclaim Trinity P1.
Reagents
-
Acetonitrile (ACN): HPLC-grade.
-
Water: Deionized, 18.2 MΩ·cm.
-
Formic Acid: MS-grade.
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: The acidic mobile phase ensures the amine analytes are fully protonated (cationic) for consistent interaction with the cation-exchange groups on the stationary phase.[8]
-
-
Sample Preparation:
-
Prepare stock and working solutions in 50:50 Acetonitrile:Water. The higher water content compared to the HILIC method is acceptable here.
-
-
Instrument Configuration:
-
Equilibrate the column for at least 15 column volumes.
-
Chromatographic & Detector Conditions
| Parameter | Setting | Rationale |
| Column Temperature | 30 °C | Standard operating temperature. |
| Flow Rate | 0.5 mL/min | Standard for a 2.1 mm ID column. |
| Injection Volume | 5 µL | |
| Gradient Program | 0-1 min: 5% B1-10 min: 5% to 60% B10-11 min: 60% to 5% B11-16 min: 5% B | The gradient manipulates both reversed-phase and ion-exchange retention. Increasing ACN (B) elutes hydrophobic compounds, while also modulating the ionic interactions. |
| CAD Parameters | Same as Protocol 1. | Adjust evaporation temperature as needed based on eluent composition. |
Data Presentation and Workflow
Successful implementation of these protocols should yield reproducible data with good peak shape and resolution.
Expected Chromatographic Performance (HILIC-CAD Method)
| Compound | Expected RT (min) | Tailing Factor (USP) | Resolution (vs. Analyte) |
| Impurity 1 (More Polar) | ~3.5 | 1.0 - 1.3 | > 2.0 |
| This compound | ~5.2 | 1.0 - 1.2 | N/A |
| Impurity 2 (Less Polar) | ~6.8 | 1.0 - 1.3 | > 2.0 |
Note: Data are representative and will vary based on the specific column, system, and derivatives being analyzed.
Overall Experimental Workflow
Conclusion
The analysis of this compound and its derivatives by HPLC is a solvable challenge when the appropriate analytical technologies are applied. Standard reversed-phase methods are inadequate due to the high polarity and lack of a chromophore in these analytes. A Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Charged Aerosol Detection (CAD) provides a robust, sensitive, and reliable solution suitable for both quality control and research environments. For more complex mixtures, Mixed-Mode Chromatography (MMC) offers an alternative with powerful, tunable selectivity. By understanding the physicochemical properties of the analytes and selecting the separation and detection mechanisms accordingly, researchers can develop and validate high-quality methods for this important class of compounds.
References
-
Dass, C. (2007). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. Available at: [Link]
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SIELC Technologies. (n.d.). Separation of Propanamide, 3-(dimethylamino)-N,N-dimethyl- on Newcrom R1 HPLC column. Available at: [Link]
-
HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Available at: [Link]
-
University of Helsinki. (2015). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. Available at: [Link]
-
Columnex LLC. (n.d.). HILIC HPLC columns. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Propanamide, 3-(dimethylamino)-N,N-dimethyl-. PubChem Compound Database. Available at: [Link]
-
Pfannhauser, W., & Thaller, A. (1999). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
-
Phenomenex. (n.d.). HILIC HPLC Column: Advanced HILIC Columns. Available at: [Link]
-
Nguyen, N. T. (2020). Mixed-Mode Chromatography. ResearchGate. Available at: [Link]
-
STEMart. (n.d.). Analysis of Nonchromophoric α–hydroxyamines by Liquid Chromatography-Charged Aerosol Detection (LC-CAD). Available at: [Link]
-
Waters Corporation. (n.d.). Charged Aerosol Detector | For HPLC & UHPLC Analysis. Available at: [Link]
-
Roemling, R., et al. (2011). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]
-
Al-Huniti, M. H., et al. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds—Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Lemasson, E., et al. (2017). Mixed-Mode Chromatography—A Review. LCGC International. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Dimethylamine. Available at: [Link]
-
Gika, H. G., et al. (2022). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules. Available at: [Link]
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N,N-Dimethyl-3-(methylamino)propanamide: A Versatile Building Block in Modern Heterocyclic Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note:
This document provides a comprehensive guide to the synthetic utility of N,N-dimethyl-3-(methylamino)propanamide and structurally related synthons in the construction of diverse heterocyclic frameworks. While direct literature on the specified molecule, this compound, as a primary building block is specialized, its core structure represents a class of highly valuable C3-N synthons. This guide will therefore focus on the broader, well-established applications of related and functionally equivalent building blocks, such as enaminones derived from N,N-dimethylformamide dimethyl acetal (DMF-DMA), which serve as powerful precursors for a multitude of heterocyclic systems critical to pharmaceutical and materials science. We will explore the fundamental principles of their reactivity and provide detailed, field-proven protocols for their application.
Introduction: The Power of Masked Functionality
In the intricate field of organic synthesis, the efficiency of constructing complex molecular architectures often relies on the use of versatile building blocks. This compound belongs to a family of compounds that contain a "masked" functionality. Its true value lies not in its immediate structure, but in its potential to react and cyclize with other reagents to form stable, aromatic heterocyclic rings. The presence of both amine and amide functionalities within a flexible three-carbon chain makes it a precursor for creating six-membered rings like pyrimidines and pyridines.[1]
The most common and extensively documented strategy to achieve similar synthetic outcomes involves the use of enaminones, which are readily prepared from active methyl or methylene compounds and reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA).[2] These enaminones, such as 3-(dimethylamino)propenoates, feature a polarized double bond and a dimethylamino group that acts as an excellent leaving group, making them ideal partners for reactions with binucleophiles.[3][4] This guide will leverage the well-established chemistry of these functional equivalents to provide robust and reproducible protocols.
Physicochemical Properties and Safety Data
Understanding the properties of the core chemical structure is paramount for safe handling and effective experimental design. The data below corresponds to the closely related isomer, 3-(dimethylamino)-N,N-dimethylpropanamide (CAS 17268-47-2), which provides a reliable reference point.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂O | [5][6] |
| Molecular Weight | 144.21 g/mol | [5] |
| Boiling Point | 111-112.5 °C (at 16 Torr) | [7] |
| Density | 0.926 g/cm³ (at 20 °C) | [7] |
| Solubility in Water | 930 g/L (at 25 °C) | [7] |
| Flash Point | 69.7 °C | [7] |
| XLogP3 | -0.3 | [5] |
Safety and Handling:
Compounds in this class are typically classified as harmful if swallowed and can cause skin and eye irritation.[5][8] Always handle with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[8][9]
Core Synthesis Strategy: Formation of Enaminone Building Blocks
The primary step in many heterocyclic syntheses is the creation of a reactive enaminone intermediate. This is typically achieved by condensing a compound with an active methyl or methylene group with an aminal ester, most commonly DMF-DMA. This reaction introduces a dimethylaminovinyl group, which is the key reactive moiety.[2]
Protocol 1: Synthesis of a Model Enaminone
This protocol details the synthesis of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one from acetophenone.
Materials:
-
Acetophenone
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene (or xylene)
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (1.0 eq).
-
Add DMF-DMA (1.2 eq) and toluene (5 mL per 1 g of acetophenone).
-
Heat the reaction mixture to reflux (approx. 110-120 °C) for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, often an oil or a low-melting solid, can be purified by recrystallization from a solvent mixture like ethyl acetate/hexane or by column chromatography on silica gel.
Expert Insight: The use of a slight excess of DMF-DMA ensures complete conversion of the ketone. Toluene is an effective solvent that allows for the azeotropic removal of methanol, a byproduct of the reaction, driving the equilibrium towards the product. This method is broadly applicable to a wide range of methyl ketones.[10]
Caption: Key mechanistic steps in pyrimidine formation.
Application in Heterocyclic Synthesis: Pyridines
Substituted pyridines are another class of heterocycles with immense importance in agrochemicals and pharmaceuticals. The flexibility of enaminone chemistry allows for their synthesis through reactions with active methylene compounds.
Protocol 3: Synthesis of a 2-Oxo-1,2-dihydropyridine-3-carbonitrile
This protocol details the synthesis of a substituted pyridine derivative from an enaminone and cyanoacetamide.
Materials:
-
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (from Protocol 1)
-
Cyanoacetamide
-
Piperidine (catalyst)
-
Ethanol
Procedure:
-
To a round-bottom flask, add the enaminone (1.0 eq), cyanoacetamide (1.0 eq), and ethanol.
-
Add a catalytic amount of piperidine (approx. 0.1 eq).
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry. Recrystallization from acetic acid or ethanol can be performed for further purification.
Expert Insight: This reaction is a variation of the Guareschi-Thorpe condensation. Piperidine acts as a base to deprotonate the active methylene group of cyanoacetamide, generating a potent nucleophile. This attacks the enaminone, initiating a cascade of cyclization and elimination steps, ultimately leading to the stable pyridin-2-one ring system. [10]
Expanded Synthetic Scope: Access to Other Heterocycles
The utility of these enaminone building blocks extends beyond six-membered rings. By simply changing the binucleophilic partner, a variety of five-membered heterocycles can be accessed, demonstrating the platform's versatility.
-
Pyrazoles: Reaction with hydrazine hydrate yields substituted pyrazoles. [11]* Isoxazoles: Reaction with hydroxylamine hydrochloride leads to the formation of isoxazole rings. [11]* Benzodiazepines: While typically synthesized from o-phenylenediamines and ketones, related strategies can employ specialized enaminone precursors to build this important seven-membered ring system. [12][13]
Caption: Versatility of enaminones in heterocyclic synthesis.
Conclusion
While direct applications of this compound require further exploration, its structure highlights the synthetic power of C3-N synthons in heterocyclic chemistry. The functionally equivalent and well-documented enaminone building blocks, readily synthesized from common starting materials using DMF-DMA, offer a reliable and highly versatile platform for the construction of medicinally relevant pyrimidines, pyridines, and other heterocyclic systems. The protocols and principles outlined in this guide provide a robust foundation for researchers and drug development professionals to leverage this powerful chemistry in their synthetic endeavors.
References
-
Chemsrc. CAS#:1956369-18-8 | this compound hydrochloride. Available from: [Link]
-
PubChem. Propanamide, 3-(dimethylamino)-N,N-dimethyl- | C7H16N2O | CID 62711. Available from: [Link]
-
Molbase. 3-dimethylamino-N,N-dimethylpropanamide - 17268-47-2. Available from: [Link]
-
ResearchGate. Synthesis and reactions of 2,6-bis[3-oxo-3-propanenitrile-2-(N, Ndimethylamino) methylene]pyridine | Request PDF. Available from: [Link]
-
PubChem. N,2-dimethyl-3-(methylamino)propanamide | C6H14N2O | CID 20578861. Available from: [Link]
-
Connect Journals. Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. Available from: [Link]
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ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Available from: [Link]
-
Journal of Chemical Reviews. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Available from: [Link]
-
Royal Society of Chemistry. Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Available from: [Link]
-
ResearchGate. Synthesis and reactions of 2,6-bis[3-oxo-3-propanenitrile-2-(N, Ndimethylamino) methylene]pyridine. Available from: [Link]
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Rasayan Journal of Chemistry. Synthesis of Pyrano[3,2-c]pyridines Derivatives. Available from: [Link]
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ResearchGate. Recent synthetic methodologies for pyrimidine and its derivatives. Available from: [Link]
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National Institutes of Health (NIH). Discovery of 3-Quinazolin-4(3H)-on-3-yl-2,N-dimethylpropanamides as Orally Active and Selective PI3Kα Inhibitors. Available from: [Link]
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ResearchGate. Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones | Request PDF. Available from: [Link]
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Odesa I. I. Mechnikov National University. Recent advances in synthesis and medicinal chemistry of benzodiazepines. Available from: [Link]
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Semantic Scholar. [PDF] Flow platform for the synthesis of benzodiazepines. Available from: [Link]
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MDPI. 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines. Available from: [Link]
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Chemsrc. CAS#:17268-47-2 | 3-(dimethylamino)-N,N-dimethylpropanamide. Available from: [Link]
-
ResearchGate. 1-Substituted 3-Dimethylaminoprop-2-en-1-ones as BuildingBlocks in Heterocyclic Synthesis: Routes to 6-Aryl- and6-Heteroaryl-2H-pyran-2-ones and 6- and4-Arylpyridin-2(1H)-ones. Available from: [Link]
-
PubChem. N-methyl-3-(methylamino)propanamide | C5H12N2O | CID 12548977. Available from: [Link]
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Semantic Scholar. Synthesis of heterocycles from alkyl 3-(dimethylamino)propenoates and related enaminones. Available from: [Link]
- Google Patents. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
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Odesa I. I. Mechnikov National University. Enamines and Dimethylamino Imines as Building Blocks in Heterocyclic Synthesis: Reactions of DMF‐DMA Reagent with Different Functional Groups. Available from: [Link]
- Google Patents. CN103570577A - Preparation method of N,N-dimethyl propionamide.
-
ResearchGate. Synthesis of N-heterocyclic compounds using N,N-dimethylacetamides as an electrophilic carbon source | Request PDF. Available from: [Link]
-
Cheméo. Chemical Properties of Propanamide, N,N-dimethyl- (CAS 758-96-3). Available from: [Link]
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N,N-dimethyl-3-(methylamino)propanamide in the synthesis of pharmaceutical intermediates
Application Note & Protocol
The Strategic Application of N,N-dimethyl-3-(methylamino)propanamide in the Synthesis of Pharmaceutical Intermediates
Abstract
This compound is a specialized chemical compound that serves as a critical building block in advanced organic synthesis.[1] Its unique molecular structure, which incorporates both an amide and a tertiary amine functionality, makes it a highly versatile intermediate, particularly in the synthesis of complex pharmaceutical molecules where specific amine derivatives are required.[1] This guide provides an in-depth exploration of the compound's properties, its primary role as a precursor in amide bond formations, and detailed protocols for its application, focusing on the synthesis of key pharmaceutical intermediates. We will delve into the causality behind experimental choices, present validated protocols, and offer insights grounded in established chemical principles to aid researchers and drug development professionals in leveraging this reagent effectively and safely.
Physicochemical Properties & Structural Data
A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. This compound's characteristics dictate its handling, reaction conditions, and purification strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 17268-50-7 | BLDpharm[2] |
| Molecular Formula | C₆H₁₄N₂O | Benchchem[1] |
| Molecular Weight | 130.19 g/mol | - |
| Boiling Point | 111-112.5 °C (at 16 Torr) | chem960.com[3] |
| Density | 0.926 ± 0.06 g/cm³ (at 20 °C) | chem960.com[3] |
| Solubility | Soluble (930 g/L at 25 °C) | chem960.com[3] |
| Flash Point | 69.7 ± 15.0 °C | chem960.com[3] |
| Refractive Index | 1.4585 (at 23 °C) | chem960.com[3] |
| pKa (Predicted) | 9.96 (most basic) | - |
| LogP | 0.0263 | chem960.com[3] |
Note: Some data points are from computational models and should be used as a guide.
The presence of both hydrogen bond acceptors (the amide oxygen and tertiary amine nitrogen) and its high solubility in water make it suitable for a variety of reaction conditions, including aqueous media.[3] Its relatively low LogP value indicates hydrophilicity.
Core Application: A Versatile Building Block in Amide Synthesis
The primary utility of this compound in pharmaceutical synthesis is as a bifunctional building block. Its structure allows it to act as a nucleophile via the secondary amine, enabling chain extension and the introduction of a dimethylamide moiety in a single, efficient step.
Mechanistic Rationale
The secondary amine (-NH(CH₃)) is the key reactive site. It acts as a potent nucleophile, readily attacking electrophilic centers such as acyl chlorides, activated esters, or carboxylic acids (in the presence of a coupling agent) to form a new, more complex amide. This type of reaction, a nucleophilic acyl substitution, is one of the most fundamental and widely used transformations in pharmaceutical chemistry for constructing the peptide bonds and other amide linkages that are ubiquitous in active pharmaceutical ingredients (APIs).[4][5]
The choice of this specific reagent is often driven by the need to incorporate the -(CH₂)₂-C(=O)N(CH₃)₂ side chain, which can be a crucial pharmacophore or a handle for further synthetic modifications.
Case Study: Synthesis of a Ranitidine Precursor Side Chain
Ranitidine, a well-known H₂-receptor antagonist, contains a dimethylaminomethyl furan ring connected to a side chain that is structurally related to this compound.[6][7] While this specific molecule isn't directly used in the most common ranitidine syntheses, its structural isomer, N-[2-(acetylthio)ethyl]-N',N'-dimethyl-3-(methylamino)propanamide, showcases the utility of this chemical scaffold. Let's explore a representative synthesis protocol for a key intermediate.
The synthesis of ranitidine and its analogues often involves coupling a furan-containing moiety with a diamine side chain.[8][9] The N,N-dimethylpropanamide substructure provides a stable, polar terminus.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for utilizing a propanamide derivative in the synthesis of a pharmaceutical intermediate.
Caption: Generalized workflow for synthesizing a pharmaceutical intermediate.
Protocol: Synthesis of N-(3-(dimethylamino)propyl)-N-methylacrylamide
This protocol details the synthesis of a closely related structural analog, which is a common precursor for creating the desired propanamide structure through subsequent reactions. This reaction demonstrates the core principle of amide bond formation involving a related diamine.
Objective: To synthesize a key intermediate via nucleophilic acyl substitution, showcasing the reactivity of the amine functionality.
Materials:
-
N,N,N'-trimethyl-1,3-propanediamine
-
Acryloyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N,N,N'-trimethyl-1,3-propanediamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 10 volumes).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Causality: This initial cooling is crucial to control the exothermicity of the reaction between the highly reactive acyl chloride and the amine, preventing side reactions and degradation.
-
-
Addition of Acyl Chloride: Add a solution of acryloyl chloride (1.05 eq) in anhydrous DCM (2 volumes) dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality: Slow, dropwise addition maintains control over the reaction rate and temperature. Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up & Extraction:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Causality: The bicarbonate wash removes any excess acyl chloride and neutralizes the triethylamine hydrochloride salt. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure amide intermediate.
Self-Validation:
-
Expected Outcome: A clear oil or low-melting solid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be assessed by HPLC (>98%).[1]
Alternative Synthetic Routes
While acylation of a diamine is a common strategy, alternative routes to this compound itself exist. A prevalent industrial method involves a two-step process:
-
Michael Addition: Reaction of dimethylamine with acrylonitrile to form 3-(dimethylamino)propionitrile.[1]
-
Catalytic Hydrogenation: The resulting nitrile is then reduced to the primary amine, which is subsequently methylated. Or, direct catalytic hydrogenation of the nitrile group can lead to the formation of the amine.[1] Palladium on carbon (Pd/C) is a common catalyst for this step.[1]
Caption: Two-step synthesis via a nitrile intermediate.
This route avoids the use of highly reactive acyl halides but requires careful control of the hydrogenation step to prevent side reactions.[1]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound and its precursors like acyl chlorides.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
This compound and its structural analogs are valuable and versatile reagents in the synthesis of pharmaceutical intermediates. Their bifunctional nature allows for the efficient introduction of a key structural moiety common in a range of APIs. By understanding the underlying reaction mechanisms, carefully controlling reaction conditions, and adhering to strict safety protocols, researchers can effectively utilize these building blocks to construct complex molecular architectures essential for modern drug development.
References
-
Propanamide, 3-(dimethylamino)-N,N-dimethyl-. PubChem, National Center for Biotechnology Information. [Link]
-
Efficient Synthesis of Pharmaceutically Important Intermediates via Knoevenagel, Aldol Type Condensation by Using Aqueous Extrac. Der Pharma Chemica. [Link]
-
Reagents used in the amidation reaction of N-methyl-α-amino acids. ResearchGate. [Link]
-
Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, RSC Publishing. [Link]
-
Amide Chemistry. Chemistry LibreTexts. [Link]
-
Synthesis of N,N-dimethyl-3-(5-methyl-1H-imidazol-4-yl)propanamide dihydrochloride. Molbase. [Link]
-
3-(dimethylamino)-N,N-dimethylpropanamide. Chemsrc. [Link]
-
Role of ranitidine in N-nitrosodimethylamine formation during chloramination of competing micropollutants. PubMed, National Center for Biotechnology Information. [Link]
- Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation.
-
How do I synthesise ranitidine impurities?. ResearchGate. [Link]
- Preparation method of N,N-dimethyl propionamide.
-
N-Nitrosodimethylamine (NDMA) Formation from Ranitidine Impurities: Possible Root Causes of the Presence of NDMA in Ranitidine Hydrochloride. PubMed, National Center for Biotechnology Information. [Link]
-
Ranitidine and finasteride inhibit the synthesis and release of trimethylamine N-oxide and mitigates its cardiovascular and renal damage through modulating gut microbiota. PubMed, National Center for Biotechnology Information. [Link]
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- 3. 17268-47-2(Propanamide,3-(dimethylamino)-N,N-dimethyl-) | Kuujia.com [kuujia.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Role of ranitidine in N-nitrosodimethylamine formation during chloramination of competing micropollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ranitidine and finasteride inhibit the synthesis and release of trimethylamine N-oxide and mitigates its cardiovascular and renal damage through modulating gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N-dimethyl-3-(methylamino)propanamide
Welcome to the technical support center for the synthesis of N,N-dimethyl-3-(methylamino)propanamide (CAS: 17268-50-7). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield of this valuable synthetic intermediate.[1] We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your synthetic outcomes.
Section 1: Synthesis Overview and Core Mechanism
The most direct and common laboratory-scale synthesis of this compound involves the direct amidation of a methyl 3-(methylamino)propanoate precursor with dimethylamine. This reaction is a classic example of nucleophilic acyl substitution.
Reaction Scheme: Methyl 3-(methylamino)propanoate + Dimethylamine → this compound + Methanol
The reaction proceeds via a nucleophilic attack of dimethylamine on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating methanol as a leaving group to yield the final amide product. The mechanism is generally applicable to amidation reactions of esters.[1]
Sources
Technical Support Center: Synthesis of N,N-dimethyl-3-(methylamino)propanamide
Welcome to the technical support resource for the synthesis of N,N-dimethyl-3-(methylamino)propanamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will explore the underlying chemical principles, provide actionable troubleshooting advice, and offer a validated protocol to enhance reaction efficiency and product purity.
Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis, focusing on the common and challenging route involving the acylation of N-methyl-1,3-propanediamine.
Q1: My primary impurity has the same mass as my desired product, but a different chromatographic retention time. What is the likely cause and how can I improve selectivity?
A: This is a classic regioselectivity problem. N-methyl-1,3-propanediamine possesses two distinct nucleophilic sites: a primary amine (-NH₂) and a secondary amine (-NHCH₃).[1] Acylation can occur at either site, leading to the formation of two structural isomers:
-
Desired Product: N,N-dimethyl-3-(methylamino )propanamide (acylation at the primary amine).
-
Isomeric Impurity: N-methyl-3-(dimethylamino )-N-methylpropanamide (acylation at the secondary amine).
Causality & Troubleshooting:
-
Steric Hindrance: The primary amine is sterically less hindered than the secondary amine, making it kinetically favored for attack by a bulky acylating agent. However, this difference can be subtle.
-
Nucleophilicity: Secondary amines are generally more nucleophilic than primary amines due to the electron-donating effect of the additional alkyl group. This electronic factor often counteracts the steric argument, especially at higher temperatures.
Solutions to Enhance Selectivity:
-
Lower the Reaction Temperature: Conduct the addition of the acylating agent (e.g., propionyl chloride or an activated ester) at a reduced temperature (0 °C to -10 °C). This will favor the kinetically controlled product, which is typically the result of acylation at the less-hindered primary amine.
-
Control Stoichiometry and Addition: Use the diamine in a slight excess and add the acylating agent slowly and dropwise. This minimizes the concentration of the acylating agent at any given moment, reducing the likelihood of reaction at the less reactive (but still competitive) secondary amine site.
-
Choice of Acylating Agent: While highly reactive agents like acyl chlorides are efficient, they can be less selective.[] Consider using a bulkier activated ester or employing a coupling reagent protocol, which may offer better steric discrimination.[3]
Q2: I'm observing a significant amount of a higher molecular weight byproduct, particularly when I try to drive the reaction to completion with excess acylating agent. What is this byproduct and how can it be avoided?
A: The most probable high-molecular-weight byproduct is the result of diacylation , where both the primary and secondary amines of N-methyl-1,3-propanediamine have reacted with the acylating agent.
Causality & Prevention:
-
Stoichiometry: Using more than one equivalent of the acylating agent relative to the diamine will inevitably lead to diacylation once the mono-acylated product is formed. The mono-acylated product still contains a free amine group that can react further.
-
Reaction Conditions: High temperatures and prolonged reaction times can also promote the formation of the diacylated product.
Preventative Measures:
-
Precise Stoichiometric Control: Use N-methyl-1,3-propanediamine as the limiting reagent or in a 1:1 ratio. It is often preferable to use a slight excess of the diamine and deal with its removal during workup than to form the diacylated product, which can be difficult to separate from the desired mono-acylated product.
-
Reverse Addition: Add the diamine solution to the solution of the acylating agent. While less common, this can sometimes help maintain a low concentration of the diamine, reducing the chance of a second acylation event.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting diamine is consumed to an acceptable level, before significant diacylation occurs.
Q3: My reaction yield is consistently low, and I recover a large amount of my unreacted amine starting material, even after extended reaction times. What are the common causes?
A: Low conversion is a frequent issue in amide synthesis and can stem from several factors, most of which lead to the deactivation of the amine nucleophile.[3]
Potential Causes & Solutions:
-
Amine Protonation: If you are using an acyl chloride, the reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed. This HCl will protonate the basic amine starting material, converting it into a non-nucleophilic ammonium salt.[4]
-
Solution: Always include at least two equivalents of a base for every one equivalent of acyl chloride. One equivalent is for scavenging the HCl byproduct, and the other ensures the starting amine remains deprotonated and nucleophilic. A non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is ideal.
-
-
Hydrolysis of Acylating Agent: Acyl chlorides and activated esters are highly susceptible to hydrolysis by water. The presence of moisture in your solvent or on your glassware will consume the acylating agent, converting it back to the unreactive carboxylic acid.[3]
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Inefficient Carboxylic Acid Activation: If you are using a direct coupling method (e.g., with a carboxylic acid and a coupling reagent like EDC or HATU), the activation step may be incomplete.[3]
-
Solution: Allow for a pre-activation period where the carboxylic acid, coupling reagent, and (if applicable) an additive like HOBt are stirred together for 15-30 minutes before the amine is added. Ensure the coupling reagents are fresh and of high purity.
-
Section 2: Visualizing the Reaction Landscape
The following diagram illustrates the primary synthetic pathway to this compound and the competing side reactions.
Caption: Figure 1. Key reaction pathways in the synthesis.
Section 3: Optimizing Key Reaction Parameters
The choice of reagents and conditions critically influences the outcome of the synthesis. The table below summarizes key parameters and their impact on minimizing side reactions.
| Parameter | Recommended Choice | Rationale & Impact on Side Reactions |
| Acylating Agent | Propionyl Chloride | Highly reactive, ensuring conversion. However, its high reactivity necessitates strict temperature and addition control to maintain selectivity. |
| Base | Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.2 equivalents) | A non-nucleophilic base is essential to neutralize the HCl byproduct without competing as a nucleophile.[4] Using >2 equivalents ensures the diamine remains fully deprotonated. |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF), Anhydrous | Aprotic solvents prevent reaction with the acylating agent. Anhydrous conditions are crucial to prevent hydrolysis of the acyl chloride.[3] |
| Temperature | 0 °C to Room Temperature | Initial addition of the acyl chloride should be performed at 0 °C or below to maximize kinetic control and favor acylation at the sterically less-hindered primary amine. The reaction can then be allowed to warm to room temperature. |
| Stoichiometry | N-methyl-1,3-propanediamine : Propionyl Chloride (1.0 : 0.95) | Using a slight excess of the diamine helps ensure the complete consumption of the acyl chloride, preventing over-acylation and simplifying purification by removing the more polar starting material. |
Section 4: Recommended Synthetic Protocol
This protocol details a robust method for the selective synthesis of this compound using an acyl chloride, designed to maximize yield and minimize isomeric and diacylated impurities.
Protocol: Selective Acylation of N-methyl-1,3-propanediamine
Materials and Reagents:
-
N-methyl-1,3-propanediamine (Reagent Grade, >98%)
-
Propionyl chloride (Reagent Grade, >99%)
-
Diisopropylethylamine (DIPEA), distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, ice bath, and standard glassware
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-methyl-1,3-propanediamine (1.0 eq.).
-
Dissolve the diamine in anhydrous DCM (approx. 0.2 M concentration).
-
Add DIPEA (2.2 eq.) to the solution.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Acyl Chloride Addition:
-
In a separate dry flask, prepare a solution of propionyl chloride (0.95 eq.) in a small volume of anhydrous DCM.
-
Transfer this solution to an addition funnel and add it dropwise to the stirred diamine solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Scientist's Note: This slow, cold addition is the most critical step for controlling selectivity. It favors the kinetically preferred attack on the primary amine and manages the exothermic nature of the reaction.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.
-
Remove the ice bath and let the mixture slowly warm to room temperature. Continue stirring for 2-4 hours.
-
Monitor the reaction's progress by TLC or LC-MS until the propionyl chloride is fully consumed.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and the DIPEA hydrochloride salt.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).
-
Scientist's Note: The aqueous washes remove unreacted diamine, salts, and other water-soluble impurities. Adjusting the pH can be a powerful tool here if emulsions form or separation is poor.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Final Purification:
-
The crude product can be purified further by vacuum distillation or column chromatography on silica gel, using a gradient of methanol in dichloromethane containing 1% triethylamine to prevent product streaking on the column.
-
Section 5: References
-
Valente, C., et al. (2013). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
-
Chemistry Steps. Amides Preparation and Reactions Summary. Chemistry Steps. [Link]
-
Adlington, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Journal of Organic Chemistry. [Link]
-
Master Organic Chemistry. Formation of Amides From Esters. Master Organic Chemistry. [Link]
-
ResearchGate. (2021). Why did my amide synthesis does not work?. ResearchGate. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Unlocking Chemical Synthesis: The Role of N-Methyl-1,3-propanediamine (CAS 6291-84-5). Ningbo Inno Pharmchem Co., Ltd. [Link]
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Technical Support Center: Purification of N,N-dimethyl-3-(methylamino)propanamide
Welcome to the technical support center for the purification of N,N-dimethyl-3-(methylamino)propanamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this versatile diamine. Our approach is rooted in practical, field-proven insights to ensure scientific integrity and successful experimental outcomes.
Overview of this compound and its Synthesis
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure, featuring both a tertiary amine and an amide functional group, allows for a variety of chemical transformations.
A prevalent synthetic route involves a two-step process:
-
Michael Addition: The reaction of dimethylamine with acrylonitrile to form 3-(dimethylamino)propionitrile.[1][2]
-
Catalytic Hydrogenation: The reduction of the nitrile group of 3-(dimethylamino)propionitrile to a primary amine, which is then methylated in situ or in a subsequent step to yield the final product.
Given the nature of these reactions, a number of impurities and byproducts can arise, making effective purification crucial.
Troubleshooting Guide: From Reaction Mixture to Pure Product
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Issue 1: My initial work-up using simple extraction results in a low yield and impure product.
-
Question: I performed a standard aqueous work-up on my reaction mixture, but I'm losing a significant amount of my product and the organic layer still contains several impurities. What's going wrong?
-
Answer: this compound possesses two basic nitrogen atoms, making its solubility highly dependent on the pH of the aqueous phase. During a neutral or slightly basic extraction, the compound can partition between the organic and aqueous layers, leading to low recovery. Furthermore, unreacted starting materials and some byproducts may have similar solubility profiles.
Root Cause Analysis and Solution:
The most effective method for separating basic compounds like your target molecule from neutral or acidic impurities is an acid-base extraction .[3][4][5][6] This technique manipulates the polarity of the amine by converting it into a water-soluble salt.
Experimental Protocol: Acid-Base Extraction
-
Acidification: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, dichloromethane). Transfer the solution to a separatory funnel and extract with a dilute acidic solution (e.g., 5-10% hydrochloric acid).[5][6] The basic this compound will be protonated to form its hydrochloride salt, which is soluble in the aqueous layer.[7] Neutral impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the protonated product. The organic layer can be discarded or further processed if it contains other compounds of interest.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M sodium hydroxide) with stirring until the solution is basic (pH 9-10, check with pH paper).[4] This will deprotonate the amine salt, converting it back to the free base which is less soluble in water.
-
Re-extraction: Extract the basified aqueous solution with a fresh portion of organic solvent. The purified this compound will now be in the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified product.
Diagram: Acid-Base Extraction Workflow
-
Issue 2: Distillation of the purified product results in a low yield or decomposition.
-
Question: I've attempted to purify my product by distillation, but I'm either getting a very low yield or the product seems to be decomposing at higher temperatures. What should I do?
-
Answer: While this compound has a defined boiling point, prolonged exposure to high temperatures can lead to degradation, especially if residual acidic or basic impurities are present. [8][9]Amines can also be susceptible to oxidation at elevated temperatures.
Root Cause Analysis and Solution:
To mitigate thermal decomposition, vacuum distillation is the recommended method for purifying compounds with relatively high boiling points. [10]Lowering the pressure significantly reduces the boiling point, allowing for distillation at a lower, less destructive temperature.
Troubleshooting Distillation:
-
Flooding: If the column floods (excessive liquid buildup), reduce the heating rate or improve the vacuum. [11][12] * Bumping: Ensure smooth boiling by using a magnetic stir bar or boiling chips.
-
Inconsistent Temperature: Fluctuations in the head temperature can indicate a poor vacuum or the presence of multiple components co-distilling. [12]Ensure your vacuum system is stable and that the initial fractions, which may contain lower-boiling impurities, are collected separately.
Table: Physical Properties for Distillation
-
| Property | Value | Source |
| Boiling Point | 111-112.5 °C at 16 Torr | |
| Density | 0.926 g/cm³ (20 °C) |
Issue 3: Column chromatography gives poor separation and significant tailing of my product.
-
Question: I'm trying to use flash column chromatography on silica gel to purify my product, but the peaks are broad and tailing, and I'm not getting good separation from impurities. Why is this happening?
-
Answer: The basic amine groups in your product can strongly interact with the acidic silanol groups on the surface of the silica gel. [13]This acid-base interaction leads to poor elution, resulting in significant tailing and often irreversible adsorption of the compound onto the column. [13] Root Cause Analysis and Solution:
To overcome this issue, the acidity of the stationary phase needs to be neutralized, or a different type of stationary phase should be used.
Experimental Protocol: Modified Flash Chromatography
-
Mobile Phase Modification: Add a small amount of a volatile amine base, such as triethylamine (typically 0.1-1%), to your mobile phase (e.g., hexane/ethyl acetate or dichloromethane/methanol). [13]The triethylamine will compete with your product for the acidic sites on the silica, leading to sharper peaks and better elution.
-
Alternative Stationary Phases:
-
Amine-functionalized silica: This type of stationary phase has a basic surface, which minimizes the problematic interactions with basic analytes. [13] * Alumina (basic or neutral): Alumina is another polar stationary phase that can be less acidic than silica and is often a good alternative for the purification of amines.
-
-
Reversed-Phase Chromatography: If your product and impurities have sufficient differences in polarity, reversed-phase chromatography (e.g., C18 silica) with a suitable mobile phase (e.g., water/acetonitrile or water/methanol with a pH modifier) can be an effective alternative. [13]
Diagram: Troubleshooting Column Chromatography
Caption: Troubleshooting strategies for amine purification by chromatography.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most likely impurities I will encounter in my crude product?
-
A1: The impurities will largely depend on the synthetic route. For the Michael addition followed by hydrogenation:
-
Unreacted Starting Materials: Acrylonitrile and dimethylamine.
-
Intermediate: 3-(dimethylamino)propionitrile.
-
Byproducts of Hydrogenation: Hydrogenation of nitriles can sometimes lead to the formation of secondary and tertiary amines as byproducts through condensation reactions. For instance, N,N,N',N'-tetramethylpropane-1,3-diamine can be a potential byproduct. [14]
-
-
-
Q2: My final product has a slight yellow tint. Is this normal and how can I remove it?
-
A2: A yellow tint can indicate the presence of small amounts of oxidized impurities or byproducts from side reactions. If the product is otherwise pure by NMR and GC-MS, you can try to remove the color by treating a solution of the product with a small amount of activated carbon, followed by filtration. A final distillation or careful column chromatography should also yield a colorless product.
-
-
Q3: How can I confirm the purity of my final product?
-
A3: A combination of analytical techniques should be used to confirm purity:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any proton or carbon-containing impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess the volatility and fragmentation pattern, and to detect any volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the sample.
-
-
-
Q4: What are the key safety precautions when handling this compound?
-
A4: It is important to consult the Safety Data Sheet (SDS) for detailed safety information. Generally, compounds of this class can be skin and eye irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
References
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Engineering Ideas Clinic - Confluence. (n.d.). Acid and Base Extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Hydrogenation of 3-(Dimethylamino)propionitrile Over Palladium Catalysts. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]
-
Chemistry For Everyone. (2025, November 10). How Do You Troubleshoot Common Distillation Column Issues? [Video]. YouTube. Retrieved from [Link]
-
Separation Processes Class Notes. (n.d.). Advanced distillation techniques and troubleshooting. Retrieved from [Link]
-
PubMed Central. (n.d.). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Retrieved from [Link]
-
Reddit. (2017, March 27). Flash column of very polar amine without access to reverse phase silica? Retrieved from [Link]
-
Chemistry For Everyone. (2025, November 10). How Can You Fix Problems In Distillation Columns? [Video]. YouTube. Retrieved from [Link]
-
Ship & Shore Environmental, Inc. (2025, December 8). Troubleshooting Distillation Column Malfunctions. Retrieved from [Link]
-
SPEC e-Learn. (2021, September 25). Distillation Column Troubleshooting Part 1 [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US4532354A - Method for purifying N,N-dimethylaminopropylamine.
- Google Patents. (n.d.). EP0913388A1 - Hydrogenation of nitriles to produce amines.
- Google Patents. (n.d.). CN103570577A - Preparation method of N,N-dimethyl propionamide.
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Retrieved from [Link]
- Google Patents. (n.d.). US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol.
-
ResearchGate. (2025, August 7). Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural data and theoretical calculations. Retrieved from [Link]
- Google Patents. (n.d.). CA2032362C - Process for the preparation of n,n-dimethylamine.
-
ResearchGate. (n.d.). (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. Retrieved from [Link]
- Google Patents. (n.d.). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
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- 12. Troubleshooting Distillation Column Malfunctions: Expert Guide [shipandshore.com]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Amide Coupling for N,N-dimethyl-3-(methylamino)propanamide
Welcome, researchers and innovators. As a Senior Application Scientist, I've designed this comprehensive guide to navigate the intricacies of synthesizing N,N-dimethyl-3-(methylamino)propanamide. This molecule, a key intermediate in various research applications, presents unique challenges in its amide bond formation.[1] This resource moves beyond simple protocols to provide a deep, mechanistic understanding of the reaction, empowering you to troubleshoot effectively and optimize for yield and purity.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses the most common issues encountered during the coupling of 3-(methylamino)propanoic acid and dimethylamine.
Question 1: My reaction yield is low or non-existent. What are the primary culprits?
Answer: Low yield is a frequent challenge in amide bond formation and typically points to one of five key areas.[2]
-
Incomplete Carboxylic Acid Activation: The reaction hinges on converting the carboxylic acid's hydroxyl group into a better leaving group. If your coupling reagent is degraded, used in insufficient amounts, or is simply not potent enough for your substrate, this activation will be incomplete.[2]
-
Amine Deactivation or Loss: Dimethylamine is a volatile gas (b.p. 7 °C) and is often used as a solution. It is also a base that can react with the acidic proton of the carboxylic acid, forming an ammonium salt and rendering the amine non-nucleophilic.[3][4] Improper handling can lead to loss of this reagent before it can react.
-
Hydrolysis of Activated Intermediates: The activated carboxylic acid (e.g., an O-acylisourea or active ester) is highly electrophilic and susceptible to hydrolysis by trace amounts of water in your reaction solvent or on your glassware. This reverts the intermediate back to the starting carboxylic acid.[2]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, base, and reaction time are all critical. An inappropriate solvent can lead to poor solubility of reagents, while incorrect temperature can either slow the reaction to a halt or promote side reactions.[2]
-
Side Reactions: Competing reaction pathways can consume your starting materials or activated intermediates. For instance, with uronium/aminium reagents like HATU, the amine can react directly with the coupling reagent if the carboxylic acid is not pre-activated, forming an inactive guanidinium byproduct.
Question 2: I suspect my carboxylic acid isn't being activated efficiently. How can I improve this step?
Answer: Efficient activation is the cornerstone of a successful coupling reaction. The process involves the reaction of the carboxylic acid with a coupling reagent to form a highly reactive intermediate.[5]
To enhance activation:
-
Verify Reagent Quality: Coupling reagents, especially carbodiimides like EDC and uronium salts like HATU, can be sensitive to moisture. Use freshly opened reagents or those stored properly in a desiccator.
-
Pre-activation: The generally accepted best practice, particularly for uronium/aminium reagents like HATU, is to "pre-activate" the carboxylic acid.[6] Stir the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent for 15-30 minutes before adding the amine.[2] This allows for the formation of the active ester intermediate, minimizing the chance of side reactions with the amine.
-
Use Additives with Carbodiimides: When using a carbodiimide like EDC, the initially formed O-acylisourea intermediate is highly reactive and prone to side reactions.[7] Including an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure traps this intermediate to form a more stable and selective active ester, which then reacts cleanly with the amine.[8][9] This not only improves yield but also suppresses potential racemization in chiral substrates.[8]
Question 3: I'm seeing significant side products. How can I identify and minimize them?
Answer: Side product formation is a common issue that complicates purification and reduces yield. The identity of the byproduct often depends on the coupling reagent used.
| Common Side Product | Originating Reagent | Cause & Minimization Strategy |
| N,N'-Disubstituted Urea | Carbodiimides (DCC, EDC, DIC) | This is the spent coupling reagent. Dicyclohexylurea (DCU) from DCC is poorly soluble and can often be removed by filtration.[10] The urea from EDC is water-soluble and is typically removed during aqueous workup.[9] |
| Guanidinium Byproduct | Uronium/Aminium Salts (HATU, HBTU) | The amine nucleophile attacks the coupling reagent directly. Solution: Pre-activate the carboxylic acid with HATU and base before adding the amine. This ensures the HATU is consumed in forming the desired active ester.[6] |
| N-Acyl Urea | Carbodiimides (DCC, EDC, DIC) | The O-acylisourea intermediate undergoes an intramolecular rearrangement. Solution: Use of additives like HOBt or HOAt intercepts the O-acylisourea to form an active ester, preventing this rearrangement.[9] |
To diagnose these issues, LC-MS is an invaluable tool for monitoring the reaction in real-time and identifying the masses of unexpected species.
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for amide bond formation using a coupling reagent?
A: The direct reaction between a carboxylic acid and an amine is an acid-base reaction that forms a stable salt, which requires very high temperatures to dehydrate to an amide.[4] Coupling reagents circumvent this by activating the carboxylic acid. The general process is a two-step sequence:
-
Activation: The carboxylate attacks the coupling reagent (e.g., EDC) to form a highly reactive intermediate, such as an O-acylisourea. If an additive like HOBt is present, it rapidly converts this intermediate to a more stable HOBt-ester.[11]
-
Nucleophilic Attack: The amine attacks the carbonyl carbon of the activated intermediate. This is a classic nucleophilic acyl substitution that forms the desired amide bond and releases the activated leaving group (e.g., HOBt) and the spent coupling reagent (e.g., EDU).[12]
Q: How do I choose the right solvent for my coupling reaction?
A: The ideal solvent should fully dissolve all reactants and reagents while being inert to the reaction conditions.
-
Polar Aprotic Solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are the most common choices due to their excellent solvating properties and compatibility with most coupling reagents.[13] DMF is particularly good at solvating growing peptide chains in solid-phase synthesis and can be beneficial for stubborn solution-phase couplings.[14]
-
Acetonitrile (ACN) is another effective solvent, and its volatility can simplify product isolation.[15]
-
Greener Alternatives: In an effort to improve the environmental footprint of synthesis, solvents like 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) have been shown to be effective replacements for DCM and DMF in many amidation reactions.[13][16]
Crucially, the solvent must be anhydrous . Water will hydrolyze the activated ester intermediate, shutting down the reaction.[2]
Q: What is the role of the base, and how much should I use?
A: A non-nucleophilic tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), serves two primary functions:
-
It neutralizes any acid salts present (e.g., the hydrochloride salt of an amine) to liberate the free, nucleophilic amine.
-
It maintains a basic environment to deprotonate the carboxylic acid, facilitating its attack on the coupling reagent.[17]
Typically, 2.0 to 3.0 equivalents of base are used. One equivalent is for neutralizing the amine salt (if applicable), and another 1-2 equivalents are to drive the coupling reaction itself.[2][18] Using a hindered base like DIPEA is often preferred as it is less likely to act as a competing nucleophile.
Q: What is the recommended order of addition for the reagents?
A: While procedures vary, a mechanistically sound and widely practiced order of addition, especially with uronium salts like HATU, is to pre-activate the acid:
-
To a solution of the carboxylic acid in an anhydrous solvent, add the base (e.g., DIPEA, 2.0 eq).
-
Add the coupling reagent (e.g., HATU, 1.05-1.1 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
This order minimizes the risk of the amine reacting directly with the coupling reagent.
Visualized Workflows and Mechanisms
A clear understanding of the experimental sequence and potential pitfalls is critical for success.
Caption: Standard workflow for HATU-mediated amide coupling.
Caption: Decision tree for troubleshooting low reaction yield.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU [2]
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(methylamino)propanoic acid (1.0 equivalent).
-
Dissolve the acid in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.5 M).
-
Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).
-
Add HATU (1.05-1.2 equivalents) to the mixture and stir at room temperature for 15-30 minutes for pre-activation.
-
Slowly add a solution of dimethylamine (1.2 equivalents, typically 2.0 M in THF) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., DCM or EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Reaction Monitoring by LC-MS
-
Prepare a stock solution of your reaction mixture by taking a small aliquot (~5 µL) and diluting it significantly with a suitable solvent (e.g., 1 mL of acetonitrile or methanol). This prevents contamination of the instrument.
-
Set up the LC-MS method to monitor the masses of the starting carboxylic acid, the amine (if detectable), and the expected product, this compound.
-
Inject a sample of the diluted reaction mixture at t=0 and then at regular intervals (e.g., every 30-60 minutes).
-
Track the disappearance of the starting material peak and the appearance of the product peak to determine the reaction's endpoint. This provides unambiguous evidence of reaction progress, unlike TLC which can sometimes have co-spotting issues.
References
-
MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. Available from: [Link]
-
Aapptec Peptides. Coupling Reagents. Available from: [Link]
-
Panchal, H. D., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 56(43), 5995-5998. Available from: [Link]
-
Fisher Scientific. Amide Synthesis. Available from: [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]
-
Waters Corporation. Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Available from: [Link]
-
Giraud, M., et al. (1998). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Journal of Peptide Research, 51(5), 396-403. Available from: [Link]
-
Wikipedia. HATU. Available from: [Link]
-
INNO PHARMCHEM. Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives. Available from: [Link]
-
University of Strathclyde. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Available from: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]
-
LibreTexts Chemistry. Chemistry of Amides. Available from: [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - T3P. Available from: [Link]
-
Sharma, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(1), 37-49. Available from: [Link]
-
University of Strathclyde Research Portal. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Available from: [Link]
-
Common Organic Chemistry. Amine to Amide (Coupling) - HATU. Available from: [Link]
-
Fisher Scientific UK. Amide Synthesis. Available from: [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]
-
Reddit. HATU coupling - what's the best order?. Available from: [Link]
-
ResearchGate. Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.... Available from: [Link]
-
Schou, M., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 263-267. Available from: [Link]
-
Mettler Toledo. Reaction Analysis. Available from: [Link]
-
Sabatini, M. T., Boulton, L. T., & Whiting, A. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2092-2095. Available from: [Link]
-
Chemistry Steps. Amides Preparation and Reactions Summary. Available from: [Link]
-
Reddit. amide coupling help. Available from: [Link]
-
Dunne, K., et al. (2000). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 65(18), 5581-5591. Available from: [Link]
-
Chem-Online. 3-dimethylamino-N,N-dimethylpropanamide. Available from: [Link]
-
Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available from: [Link]
-
Scribd. Monitoring Reaction Mechanisms. Available from: [Link]
-
PubChem. Propanamide, 3-(dimethylamino)-N,N-dimethyl-. Available from: [Link]
- Google Patents. Preparation method of N,N-dimethyl propionamide.
-
Chemsrc. CAS#:17268-47-2 | 3-(dimethylamino)-N,N-dimethylpropanamide. Available from: [Link]
Sources
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- 13. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
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- 18. peptide.com [peptide.com]
Technical Support Center: Evaluating Novel Racemization Suppressants in Chiral Synthesis
A Case Study on N,N-dimethyl-3-(methylamino)propanamide
Welcome to the Technical Support Center for advanced chiral synthesis. This guide is designed for researchers, chemists, and drug development professionals who are exploring novel reagents to minimize racemization during peptide synthesis and other chiral applications. While established additives are widely used, the pursuit of new molecules with improved properties is a constant endeavor in process development and discovery.
This document uses This compound as a case study for evaluating a potential, non-standard racemization suppressant. Instead of a simple protocol, we offer a comprehensive framework for experimentation, troubleshooting, and validation, grounded in the fundamental principles of stereochemical integrity.
Part 1: Understanding the Challenge: Racemization in Peptide Synthesis
Before evaluating a new additive, it is crucial to understand the mechanisms of racemization. During peptide bond formation, the activation of a chiral amino acid's carboxyl group can lead to the loss of its stereochemical purity.
There are two primary pathways for racemization[1][2][3]:
-
Oxazolone Formation: The activated carboxyl group can be attacked by the carbonyl oxygen of the N-protecting group, forming a planar, achiral 5(4H)-oxazolone intermediate. This intermediate is easily deprotonated and reprotonated, leading to a mixture of L- and D-isomers.[1][2]
-
Direct Enolization (α-Abstraction): Under basic conditions, a proton can be directly removed from the α-carbon of the activated amino acid, forming an achiral enolate. Subsequent protonation can occur from either face, resulting in racemization.[1][2]
Certain amino acids, such as Histidine (His) and Cysteine (Cys), are particularly susceptible to racemization.[2][4] The choice of coupling reagents, solvents, and temperature also plays a critical role. Carbodiimides like DCC and DIC, when used alone, generate highly reactive O-acylisourea intermediates that are prone to oxazolone formation.[2][5]
This is where additives become essential. Standard additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) function by intercepting the highly reactive O-acylisourea. They form an active ester intermediate that is more stable and less susceptible to racemization, which then reacts with the amine component to form the desired peptide bond.[2][5][6]
Part 2: Troubleshooting Guide for a Novel Additive
This section is structured to address issues you might encounter when experimenting with a new potential racemization suppressant like this compound.
Q1: I used this compound as an additive with DIC for a sensitive coupling reaction and observed significant racemization. What are the likely causes?
A1: When a novel additive fails to prevent racemization, several factors related to its chemical properties and the reaction conditions could be at play.
-
Ineffective Interception of the O-acylisourea: The primary role of an additive is to rapidly convert the highly reactive O-acylisourea intermediate into a more stable active ester. This compound may not be nucleophilic enough to compete effectively with the intramolecular cyclization that leads to the oxazolone.
-
Basicity of the Additive: The presence of a tertiary amine and a secondary amine in the structure of this compound could increase the basicity of the reaction medium. This can promote racemization via the direct enolization pathway, where a base abstracts the α-proton from the activated amino acid.[1][3]
-
Steric Hindrance: The structure of the additive might sterically hinder its approach to the activated carboxyl group, slowing down the formation of the desired active ester intermediate.
-
Incorrect Stoichiometry: The optimal ratio of additive to coupling reagent and amino acid is critical. Using too little may not be sufficient to suppress racemization, while an excess could potentially lead to side reactions or retard the coupling reaction.[7]
Troubleshooting Steps:
-
Vary Stoichiometry: Conduct a series of experiments varying the equivalents of this compound (e.g., 0.5, 1.0, 1.5 equivalents) relative to the coupling reagent.
-
Monitor pH/Basicity: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or 2,4,6-collidine if a base is required, instead of relying on the basicity of the additive itself.[1]
-
Lower the Temperature: Perform the coupling at a lower temperature (e.g., 0 °C or -15 °C) to slow down the rate of racemization, which often has a higher activation energy than the coupling reaction itself.[1]
-
Run Control Experiments: Compare the level of racemization with no additive, with your novel additive, and with a proven suppressant like Oxyma or HOBt under identical conditions. This will provide a clear benchmark for its efficacy.
Q2: My coupling reaction is sluggish or incomplete when using this compound. How can I improve the reaction rate?
A2: A slow reaction rate can be due to several factors, including the formation of unreactive species or suboptimal activation.
-
Formation of Unreactive Aggregates: The additive might interact with the amine component (the N-terminus of the peptide) to form aggregates that are less reactive towards acylation.[7]
-
Low Reactivity of the Active Ester: The active ester formed from this compound might not be sufficiently reactive to acylate the incoming amine at a practical rate. The effectiveness of the leaving group is related to the acidity of the additive; for instance, the pKa of HOBt and Oxyma is 4.60.[6][8] The properties of your novel additive may not be in the optimal range.
-
Solvent Effects: The choice of solvent can significantly impact reaction rates.
Troubleshooting Steps:
-
Optimize the Solvent: Switch to a more polar solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) if you are using a less polar one like Dichloromethane (DCM).
-
Pre-activation Time: Vary the pre-activation time, which is the time the amino acid, coupling reagent, and additive are mixed before adding the amine component. This allows for the formation of the active ester. Try short (2 min) and longer (10-15 min) pre-activation times.[6]
-
Increase Temperature (with caution): While low temperatures suppress racemization, a very sluggish reaction might require a modest increase in temperature. This is a trade-off that must be carefully evaluated for its impact on epimerization.
-
Consider a Different Coupling Reagent: The synergy between the coupling reagent and the additive is crucial. If you are using DIC, you might test it with HATU or HBTU, although these are typically used with bases and have their own mechanisms.
Q3: How do I accurately measure the level of racemization in my final product?
A3: Accurate quantification is essential to validate your methodology.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. A chiral stationary phase can separate the desired diastereomeric peptide from its epimer.
-
Gas Chromatography (GC) on a Chiral Column: For smaller, more volatile derivatives, chiral GC can be an effective method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents can sometimes allow for the differentiation and quantification of diastereomers.
Part 3: Frequently Asked Questions (FAQs)
Q: What are the ideal chemical properties of a racemization suppressant additive?
A: An ideal additive should:
-
Be an effective nucleophile to rapidly trap the activated intermediate.
-
Form an active ester that is stable enough to resist racemization but reactive enough for efficient coupling.
-
Be acidic enough to be a good leaving group (typically with a pKa similar to that of HOBt, which is 4.6).[6][8]
-
Be highly soluble in common peptide synthesis solvents.
-
Be non-explosive and safe to handle, a known drawback of HOBt.[1][6]
-
Not introduce side reactions.
Q: Is there a standard model reaction to test a new additive?
A: Yes, a common method is the coupling of a protected amino acid to a peptide that creates a diastereomeric product if racemization occurs. For example, the coupling of Z-Phe-Val-OH or a similar fragment can be used. The resulting diastereomers can then be separated and quantified by HPLC.
Q: Could this compound act as a base in the reaction?
A: Yes, with its secondary and tertiary amine functionalities, it is likely to be basic. This property needs to be considered, as bases can influence the racemization mechanism.[3] In some coupling strategies, a base is intentionally added, but its strength and steric properties are carefully chosen to minimize racemization.[1]
Part 4: Experimental Protocols and Data
Protocol 1: Comparative Analysis of a Novel Additive
This protocol outlines a method for comparing the efficacy of this compound against a known standard (Oxyma) and a negative control (no additive).
Model Reaction: Synthesis of Z-Phe-Pro-NH2. The coupling of Z-L-Phg-OH with H-L-Pro-NH2 is a well-established model for studying racemization.[8]
Materials:
-
Z-L-Phg-OH (N-carbobenzyloxy-L-phenylglycine)
-
H-L-Pro-NH2 (L-Prolinamide)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1N HCl and 1N NaHCO3 for workup
-
Chiral HPLC setup for analysis
Procedure:
-
Prepare three reaction vials.
-
To each vial, add:
-
Z-L-Phg-OH (0.125 mmol)
-
DMF (2 mL)
-
Cool to 0 °C in an ice bath.
-
-
To the respective vials, add:
-
Vial 1 (Control): No additive.
-
Vial 2 (Standard): Oxyma (0.125 mmol).
-
Vial 3 (Test): this compound (0.125 mmol).
-
-
To each vial, add DIC (0.125 mmol). Stir for 2 minutes for pre-activation.
-
To each vial, add H-L-Pro-NH2 (0.125 mmol).
-
Stir the reactions for 1 hour at 0 °C, then allow them to warm to room temperature and stir overnight.
-
Workup: Dilute each reaction mixture with EtOAc (25 mL). Wash successively with 1N HCl, 1N NaHCO3, and saturated NaCl. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Analysis: Dissolve the crude product in a suitable solvent and analyze by chiral HPLC to determine the ratio of the desired Z-L-Phg-L-Pro-NH2 to the racemized Z-D-Phg-L-Pro-NH2 diastereomer.
Data Interpretation
Summarize your quantitative results in a table for clear comparison.
| Additive | Equivalents | Temperature (°C) | Yield of Desired Product (%) | Racemized Product (%) |
| None | 0 | 0 -> RT | Analyze | Analyze |
| Oxyma | 1.0 | 0 -> RT | Analyze | Analyze |
| This compound | 1.0 | 0 -> RT | Analyze | Analyze |
This structured experiment will provide clear, quantitative data on the efficacy of this compound as a racemization suppressant compared to established methods.
Part 5: Visual Diagrams
Diagram 1: General Mechanism of Carbodiimide-Mediated Coupling and Racemization
Caption: Carbodiimide coupling pathways.
Diagram 2: Workflow for Evaluating a Novel Racemization Suppressant
Caption: Systematic evaluation workflow.
References
-
K. Hioki, M. Kunishima, S. Tani, "Effects of amounts of additives on peptide coupling mediated by a water-soluble carbodiimide in alcohols," Journal of Peptide Research, 1999. [Link]
-
Wikipedia, "Peptide synthesis," 2023. [Link]
-
S. Nozaki, "Delay of Coupling Caused by Excess Additives," Journal of Peptide Science, 2006. [Link]
-
AAPPTEC, "Aggregation, Racemization and Side Reactions in Peptide Synthesis." [Link]
-
S. L. Dax, et al., "APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE," International Journal of Pharmaceutical Sciences Review and Research, 2011. [Link]
-
Y. Li, et al., "Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group," Nature Communications, 2023. [Link]
-
Y. Li, et al., "Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group," PubMed, 2023. [Link]
-
Z. P. Zhang, et al., "Peptide Synthesis Using Unprotected Amino Acids," ChemRxiv, 2021. [Link]
-
Y. Nishiyama, et al., "A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water," NIH National Library of Medicine, 2016. [Link]
-
F. Subirós-Funosas, et al., "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt," Luxembourg Bio Technologies, 2009. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. peptide.com [peptide.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Delay of coupling caused by excess additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
N,N-dimethyl-3-(methylamino)propanamide stability and degradation pathways
Technical Support Center: N,N-dimethyl-3-(methylamino)propanamide
A Guide to Chemical Stability and Degradation Pathway Analysis
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights into the stability of this compound and to offer practical solutions for troubleshooting common experimental challenges. As Senior Application Scientists, our goal is to bridge the gap between theoretical chemistry and practical application, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and inherent stability of this compound.
Q1: What is the primary degradation pathway for this compound?
A1: The most significant degradation pathway for this molecule is the hydrolysis of its tertiary amide bond.[1] This reaction can occur under both acidic and basic conditions, cleaving the molecule to yield N,N-dimethylamine and 3-(methylamino)propanoic acid.[1] While amides are generally stable, extremes in pH (below 3 or above 10) and elevated temperatures can significantly accelerate this process.[1][2]
Q2: What are the recommended storage conditions for this compound and its solutions?
A2: For the solid compound, storage in a cool, dry, and dark environment is recommended to minimize thermal and potential photodegradation. For solutions, stability is maximized in a neutral pH environment (approximately pH 7.4), preferably in a buffered system like a phosphate buffer, and stored at low temperatures (2-8°C) to slow hydrolysis kinetics.[1] Acetonitrile/water mixtures have been noted to improve shelf life.[1] Long-term storage of aqueous solutions at room temperature is not advised due to the risk of hydrolysis.
Q3: Besides hydrolysis, what other degradation pathways should I be aware of?
A3: While hydrolysis is primary, the secondary amine moiety introduces susceptibility to other degradation mechanisms. Oxidative degradation is a potential concern, and under certain conditions, secondary amines can react with nitrosating agents to form N-nitrosamine impurities, which are a class of compounds under strict regulatory scrutiny.[3][4][5] Therefore, avoiding contact with strong oxidizing agents and potential sources of nitrites is a critical precautionary measure during synthesis and formulation.
Q4: How can I confirm if my compound is degrading?
A4: The most reliable method is to use a stability-indicating analytical technique, typically High-Performance Liquid Chromatography (HPLC).[6] A stability-indicating method is one that can separate the intact parent compound from all potential degradation products.[3][7] The appearance of new peaks in your chromatogram, coupled with a corresponding decrease in the peak area of the parent compound, is a clear sign of degradation. Mass spectrometry (MS) can then be used to identify the molecular weights of these new peaks to help elucidate their structures.[1]
Troubleshooting Guide: Experimental Challenges
This section provides solutions to specific problems you may encounter during your research, linking the issue to the underlying chemical stability of this compound.
Problem: My biological or chemical assay results are inconsistent, showing a progressive loss of compound potency.
-
Probable Cause: This is a classic symptom of compound degradation in your stock or working solutions. The hydrolysis of the amide bond eliminates the original molecular structure, leading to a loss of activity.
-
Investigative Steps:
-
Verify Solution pH: Check the pH of your assay buffer or vehicle. If it is acidic or alkaline, this could be driving hydrolysis.
-
Analyze Solution Age: Prepare a fresh solution of this compound and compare its performance against your older solution.
-
Perform HPLC Analysis: Analyze both fresh and aged solutions via HPLC. A reduced peak area for the parent compound in the aged sample confirms degradation.
-
-
Solution:
-
Prepare fresh stock solutions more frequently.
-
If possible, adjust your experimental buffer to be as close to neutral pH as possible.
-
Store stock solutions as single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and slow degradation.
-
Problem: I am observing new, unidentified peaks in my HPLC/LC-MS analysis.
-
Probable Cause: These peaks are likely degradation products. The conditions of your experiment or storage may have induced chemical changes in the molecule.
-
Investigative Steps:
-
Characterize the Peaks: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. If hydrolysis has occurred, you would expect to find ions corresponding to the hydrolysis products (N,N-dimethylamine and 3-(methylamino)propanoic acid), although these small, polar molecules can be challenging to retain on standard reversed-phase columns.
-
Conduct a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, oxidation, heat, light) to see if you can purposefully generate the unknown peaks.[8][9] This helps confirm their identity and reveals the specific vulnerabilities of your compound. (See Protocol 1 below).
-
-
Solution:
-
Once the degradation pathway is understood, modify your experimental or storage conditions to mitigate the specific stressor (e.g., protect from light, adjust pH, control temperature).
-
Develop and validate a stability-indicating HPLC method to monitor the purity of your material over time.
-
Degradation Pathway Visualization
The primary hydrolytic degradation of this compound is illustrated below.
Caption: Hydrolytic degradation of the parent compound.
Key Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying likely degradation products and establishing degradation pathways.[3] The goal is to achieve 5-20% degradation, as complete degradation may lead to secondary products not relevant to normal storage conditions.[9]
Objective: To determine the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water and acetonitrile
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Methodology:
-
Prepare Stock Solution: Dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw and neutralize aliquots as in the acid hydrolysis step.[3][6]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at various time points.[3]
-
Thermal Degradation: Place the solid compound in a 70°C oven. Separately, incubate a stock solution at 70°C. Sample at regular intervals.
-
Photolytic Degradation: Expose both the solid compound and a stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.
-
Analysis: Analyze all samples, including an unstressed control, by a suitable HPLC method. Compare the chromatograms for new peaks and a decrease in the parent peak.
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Data Summary: Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Typical Conditions | Primary Target | Expected Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 60°C | Amide Bond | N,N-dimethylamine, 3-(methylamino)propanoic acid |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp to 60°C | Amide Bond | N,N-dimethylamine, 3-(methylamino)propanoic acid |
| Oxidation | 3-30% H₂O₂ | Room Temperature | Secondary Amine | N-oxides, other oxidized species |
| Thermal | Dry Heat / Solution | > 40°C | Overall Molecule | Various, potentially fragmentation |
| Photolytic | UV/Vis Light | ICH Q1B Standard | Overall Molecule | Photoreaction products |
References
-
Science.gov. forced degradation study: Topics by Science.gov. Available from: [Link]
-
PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Available from: [Link]
-
BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]
-
National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]
-
ResearchGate. (PDF) Forced Degradation Studies. Available from: [Link]
-
Arkat USA. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available from: [Link]
-
Chemistry LibreTexts. 20.7: Amide Chemistry. Available from: [Link]
-
PubChem. Propanamide, 3-(dimethylamino)-N,N-dimethyl-. Available from: [Link]
-
PubChem. N,2-dimethyl-3-(methylamino)propanamide. Available from: [Link]
-
National Institutes of Health (NIH). Impact of Solvent on the Thermal Stability of Amines. Available from: [Link]
-
PubMed. Elucidating the pathways of degradation of denagliptin. Available from: [Link]
-
PubMed. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Available from: [Link]
-
ANTISEL. Analytical insights into nitrosamine drug substance related impurities (NDSRIs). Available from: [Link]
-
PubMed. Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors and formation of N-nitrosomethylbenzylamine and N-nitrosodimethylamine during subsequent chloramination. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pharmainfo.in [pharmainfo.in]
- 4. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. antisel.gr [antisel.gr]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. forced degradation study: Topics by Science.gov [science.gov]
- 9. biopharminternational.com [biopharminternational.com]
Common byproducts in reactions involving N,N-dimethyl-3-(methylamino)propanamide
Welcome to the technical support resource for N,N-dimethyl-3-(methylamino)propanamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common issues and questions that may arise during the use of this versatile chemical intermediate. Our goal is to provide practical, experience-driven advice to help you anticipate and troubleshoot challenges in your synthetic workflows.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable building block in organic synthesis, prized for its bifunctional nature. It incorporates both a secondary amine and a tertiary amide, offering multiple reaction pathways. However, this dual reactivity can also be a source of unexpected byproducts if reaction conditions are not carefully controlled. This guide will walk you through the most common side reactions and impurities, providing you with the knowledge to optimize your syntheses and ensure the purity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercially available this compound?
A1: Impurities in the starting material can lead to downstream issues. The most common process-related impurity from the synthesis of this compound is N,N,N',N'-tetramethylpropane-1,3-diamine .[1] This byproduct can form during the catalytic hydrogenation of the 3-(dimethylamino)propionitrile precursor.[1] Its presence can be problematic as it contains two reactive amine groups that can compete with the desired secondary amine of this compound in subsequent reactions.
Troubleshooting:
-
Purity Analysis: Always verify the purity of your starting material by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purification: If significant levels of N,N,N',N'-tetramethylpropane-1,3-diamine are detected, purification by distillation under reduced pressure may be necessary.
Q2: I am performing an acylation reaction on the secondary amine. What are the likely byproducts I should be looking for?
A2: Acylation of the secondary amine is a common application for this molecule. While the desired N-acylated product is usually the major component, several byproducts can form depending on the reaction conditions and the acylating agent used.
-
Diacylation: Although sterically hindered, it is possible for the nitrogen of the newly formed amide to be acylated a second time, especially if a highly reactive acylating agent and a strong base are used.
-
Byproducts from Excess Base: The use of strong, non-hindered bases can lead to side reactions. For example, if your substrate is sensitive to base, you may observe elimination or rearrangement byproducts.
-
Salt Formation: The product of the reaction between an acyl chloride and an amine is the N-substituted amide and an ammonium salt of the amine starting material.[2][3]
Troubleshooting:
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the this compound to ensure the complete consumption of the acylating agent.
-
Base Selection: Employ a hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) to scavenge the acid byproduct without promoting side reactions.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C) to control the reaction rate and minimize the formation of byproducts.
Q3: Can the tertiary amide group participate in side reactions?
A3: Yes, while the amide bond is generally robust, it can undergo reactions under certain conditions.
-
Hydrolysis: Under strong acidic or basic conditions, particularly with heating, the amide can be hydrolyzed to yield N,N-dimethylamine and 3-(methylamino)propanoic acid .[1]
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce the amide to a tertiary amine, yielding N,N,N',N'-tetramethylpropane-1,3-diamine .[2][4]
Troubleshooting:
-
pH Control: Maintain a neutral or slightly basic pH during your reaction and workup to prevent amide hydrolysis.
-
Choice of Reagents: Be mindful of the reactivity of all functional groups in your molecule when choosing reagents. If you need to perform a reduction elsewhere in the molecule, select a milder reducing agent that will not affect the amide.
Q4: Are there any concerns with the stability of this compound during storage?
A4: this compound is a relatively stable compound. However, like many amines, it can be sensitive to air and moisture over long periods. It is recommended to store it under an inert atmosphere (nitrogen or argon) in a tightly sealed container in a cool, dry place. Degradation can lead to the formation of the hydrolysis products mentioned in Q3.
Troubleshooting Guide: Common Byproducts and Mitigation Strategies
This section provides a more in-depth look at common byproducts and offers detailed protocols for their detection and minimization.
Byproduct Profile 1: Over-alkylation/Diacylation Products
| Byproduct | Formation Mechanism | Detection Method | Mitigation Strategy |
| Diacylated Product | Reaction of the initially formed amide with a second equivalent of the acylating agent. | LC-MS, GC-MS, NMR | Use a slight excess of this compound; control the stoichiometry of the acylating agent; maintain low reaction temperatures. |
| N-Oxides | Oxidation of the tertiary amine moiety. | LC-MS | Use degassed solvents; perform reactions under an inert atmosphere. |
Byproduct Profile 2: Byproducts from Amide Group Reactivity
| Byproduct | Formation Mechanism | Detection Method | Mitigation Strategy |
| N,N-Dimethylamine | Hydrolysis of the amide bond. | GC-MS (headspace analysis), NMR | Maintain neutral pH; avoid prolonged heating in the presence of acid or base. |
| 3-(Methylamino)propanoic acid | Hydrolysis of the amide bond. | LC-MS, NMR | Maintain neutral pH; avoid prolonged heating in the presence of acid or base. |
| N,N,N',N'-Tetramethylpropane-1,3-diamine | Reduction of the amide. | GC-MS, NMR | Avoid the use of strong reducing agents like LiAlH4 if the amide needs to be preserved. |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation
-
Dissolve this compound (1.1 eq) and a suitable non-nucleophilic base (e.g., DIPEA, 1.5 eq) in an anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.0 eq) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Analysis of Byproducts by GC-MS
-
Prepare a standard solution of your purified product and a sample of the crude reaction mixture.
-
Derivatize the samples if necessary to improve volatility (e.g., silylation).
-
Inject the samples onto a GC-MS system equipped with a suitable column (e.g., a non-polar or mid-polar column).
-
Develop a temperature gradient method that allows for the separation of the starting material, product, and potential byproducts.
-
Identify the byproducts by comparing their mass spectra with library data and the expected fragmentation patterns.
Visualizing Reaction Pathways
Diagram 1: Common Reaction Pathways of this compound
Caption: Key reactions of this compound.
Diagram 2: Troubleshooting Logic for Acylation Reactions
Caption: A logical workflow for troubleshooting acylation reactions.
References
-
PubChem. 3-(dimethylamino)-N,N-dimethylpropanamide. [Link]
-
Chemistry LibreTexts. Amide Chemistry. (2019-09-03). [Link]
-
AAPPTEC. Solvents for Solid Phase Peptide Synthesis. [Link]
- Google Patents. Preparation method of N,N-dimethyl propionamide.
-
Electronic Journal of Biotechnology. Peptides, solid-phase synthesis and characterization. [Link]
-
ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids. [Link]
-
PubMed. Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide... [Link]
-
Filo. Which compound is produced when N, N-dimethyl-propanamide is treated with LiAlH4. [Link]
-
National Institutes of Health. A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. [Link]
- Google Patents. Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide.
-
Chemsrc. 3-(dimethylamino)-N,N-dimethylpropanamide. [Link]
-
United Nations Office on Drugs and Crime. List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances... [Link]
-
Chemsrc. This compound hydrochloride. [Link]
- Google Patents. Preparation method of N, N-dimethyl-1, 3-propanediamine.
Sources
Technical Support Center: A Senior Application Scientist's Guide to Evaluating Novel Amine-Containing Reagents in Peptide Synthesis
A Case Study on Troubleshooting Difficult Couplings with N,N-dimethyl-3-(methylamino)propanamide
From the Scientist's Desk: Navigating the Uncharted Territories of Peptide Synthesis
Welcome to the technical support center. As researchers, we are constantly pushing the boundaries of what's possible, which sometimes involves exploring novel reagents to overcome challenging synthetic hurdles. This guide is designed for the innovative researcher—the scientist looking at a new molecule and asking, "Can this help me build my peptide better?"
The subject of our case study, This compound , is a fascinating molecule. It is not a standard reagent in peptide synthesis, and its utility in this field is largely undocumented in established literature. This presents a unique opportunity. Instead of a simple troubleshooting guide for a known quantity, we will embark on a journey of scientific inquiry. We will treat this molecule as a novel candidate for a solvent or additive in Solid-Phase Peptide Synthesis (SPPS) and construct a framework for its evaluation and troubleshooting.
This guide will equip you, a fellow scientist, with the logical workflow and foundational principles needed to assess any new amine-containing compound in your synthesis, using this compound as our working example. We will predict potential issues based on its structure, devise experiments to test our hypotheses, and establish protocols to troubleshoot the inevitable challenges that arise when working on the cutting edge of chemistry.
Frequently Asked Questions: Evaluating this compound for Peptide Synthesis
Here, we address the foundational questions a researcher should ask before introducing a novel reagent like this compound into their peptide synthesis workflow.
Q1: What are the key structural features of this compound, and what potential problems can we predict?
Answer: this compound possesses two key functional groups that will dictate its behavior in a peptide coupling environment: a tertiary amide and a tertiary amine.
-
Tertiary Amide (-C(=O)N(CH₃)₂): This group makes the molecule a polar aprotic solvent, similar in nature to N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Its primary role would be to solvate the growing peptide chain and the reagents.
-
Tertiary Amine (-N(CH₃)₂): This is the most critical feature to consider. The lone pair of electrons on this nitrogen atom gives the molecule basic properties.
Predicted Problems:
-
Premature Fmoc-Deprotection: The basicity of the tertiary amine could be sufficient to slowly cleave the acid-labile Fmoc protecting group from the N-terminus of the growing peptide chain, leading to deletion sequences.
-
Racemization/Epimerization: The presence of a base can promote the abstraction of the α-proton of the activated amino acid, leading to racemization. This is a significant risk, especially for sensitive amino acids.[1]
-
Interference with Coupling Reagents: Carbodiimide and onium salt coupling reagents can be sensitive to bases. The tertiary amine could interfere with the activation step, reducing coupling efficiency.
-
Side Reactions: The amine could catalyze unwanted side reactions, such as aspartimide formation.[1]
Q2: I'm considering using this compound as a replacement for DMF. What is the first experiment I should perform?
Answer: The very first and most critical experiment is a resin swelling test . Effective swelling of the solid-phase support is paramount for successful SPPS. The solvent must be able to penetrate the polymer matrix, making the reactive sites accessible. Poor swelling leads to drastically reduced reaction kinetics and incomplete couplings.[2][3]
You should compare the swelling capacity of your chosen resins (e.g., Polystyrene, PEG-PS) in this compound against standard solvents like DMF, NMP, and Dichloromethane (DCM). A significant decrease in swelling volume compared to DMF would be a major red flag.
Data Presentation: Comparative Resin Swelling
| Resin Type | Solvent | Swelling Volume (mL/g) |
| Polystyrene (PS) | Dichloromethane (DCM) | 4.0 - 6.0 |
| Polystyrene (PS) | N,N-Dimethylformamide (DMF) | 3.5 - 5.0 |
| Polystyrene (PS) | N-Methyl-2-pyrrolidone (NMP) | 4.0 - 5.5 |
| Polystyrene (PS) | This compound | (Hypothetical) 3.0 - 4.5 |
| PEG-PS | Dichloromethane (DCM) | 2.0 - 3.5 |
| PEG-PS | N,N-Dimethylformamide (DMF) | 5.0 - 7.0 |
| PEG-PS | N-Methyl-2-pyrrolidone (NMP) | 5.5 - 7.5 |
| PEG-PS | This compound | (Hypothetical) 4.5 - 6.0 |
Note: The values for this compound are hypothetical and would need to be determined experimentally.
Troubleshooting Guide: Hypothetical Coupling Problems
This section is structured as a series of troubleshooting scenarios a researcher might face if they were to use this compound in a peptide coupling reaction.
Q3: My coupling reaction is incomplete, and the Kaiser test is positive (blue beads). What are the likely causes related to using this compound?
Answer: An incomplete coupling, indicated by a positive Kaiser test for free primary amines, is a common issue in SPPS.[4][5] When using a novel, basic solvent like our case study molecule, the root causes can be multifaceted.
Possible Cause #1: Interference with Carboxylic Acid Activation The tertiary amine in this compound has an estimated pKa of around 9.3-9.6 (based on similar structures like 3-(Dimethylamino)-1-propanol and N,N-Dimethylethylenediamine).[5][6] This basicity can interfere with the activation of the carboxylic acid by the coupling reagent. For example, with carbodiimide activators like DIC, the base can disrupt the formation of the highly reactive O-acylisourea intermediate.
Possible Cause #2: Poor Solvation If the resin swelling test (Q2) showed suboptimal swelling, or if the growing peptide chain is becoming aggregated, the reactive sites may be inaccessible, leading to a failed coupling.
Troubleshooting Workflow:
Below is a decision-tree diagram to guide your troubleshooting process.
Q4: My final peptide is showing a significant amount of epimerization (racemization). How could this compound be the cause?
Answer: Racemization is a critical side reaction where the stereochemistry of the α-carbon is inverted, leading to a diastereomeric impurity that is often difficult to separate. The primary mechanism is the formation of a 5(4H)-oxazolone intermediate from the activated amino acid, a process that is notoriously base-catalyzed.[1]
The inherent basicity of the tertiary amine in this compound can act as a sufficient base to promote oxazolone formation, thereby increasing the rate of racemization. This is especially problematic during slow coupling reactions or when coupling sensitive amino acids like Histidine or Cysteine.
Mitigation Strategies:
-
Addition of Anti-Racemization Agents: Incorporate additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure into your coupling protocol. These additives react with the activated amino acid to form active esters that are less prone to racemization than the intermediates formed by coupling reagents alone.
-
Use a Less Basic Additive: If using the novel compound as an additive, consider reducing its concentration or switching to a non-basic alternative.
-
Change Coupling Reagent: Phosphonium-based reagents like PyBOP are often associated with lower racemization levels compared to some uronium-based reagents.
Experimental Protocols for Evaluation
Here are two fundamental protocols for the initial evaluation of a novel solvent like this compound.
Protocol 1: Resin Swelling Test
This protocol provides a quantitative measure of a solvent's ability to solvate a given SPPS resin.[4]
Materials:
-
Dry SPPS resin (e.g., Rink Amide-PS, 100-200 mesh)
-
Test solvent (this compound)
-
Control solvents (DMF, NMP, DCM)
-
10 mL graduated cylinder with a stopper
-
Analytical balance
Procedure:
-
Add approximately 1.0 g of dry resin to the graduated cylinder.
-
Gently tap the cylinder on a benchtop to get a consistent packing of the dry resin. Record the initial volume (V_dry).
-
Add 5 mL of the test solvent to the resin.
-
Stopper the cylinder and agitate gently for 30 minutes to allow for complete swelling.
-
Allow the resin to settle for 5 minutes.
-
Record the final swollen volume (V_swollen).
-
Calculate the swelling volume in mL/g: (V_swollen - V_dry) / mass of resin (g).
-
Repeat for all control solvents and compare the results.
Protocol 2: Model Dipeptide Synthesis and Purity Analysis
This protocol uses a simple dipeptide synthesis to test the performance of the novel solvent in a real coupling reaction.
Materials:
-
Rink Amide resin (pre-loaded with an Fmoc-protected amino acid, e.g., Fmoc-Gly-Rink Amide)
-
Fmoc-Ala-OH
-
Coupling Reagent: HCTU
-
Base: Diisopropylethylamine (DIEA)
-
Test Solvent: this compound
-
Control Solvent: DMF
-
20% Piperidine in the respective solvent
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
HPLC system for analysis
Procedure:
-
Resin Swelling: Swell two equal portions of the Fmoc-Gly-Rink Amide resin, one in the test solvent and one in DMF, for 30 minutes.
-
Fmoc Deprotection: Treat both resin portions with a 20% piperidine solution in their respective solvents for 10 minutes. Wash thoroughly (5x) with the respective solvent.
-
Kaiser Test: Take a small sample from each resin. A strong blue color should confirm the presence of the free amine of glycine.
-
Coupling:
-
Prepare two coupling solutions. For each: dissolve 3 equivalents of Fmoc-Ala-OH and 2.9 equivalents of HCTU in the respective solvent. Add 6 equivalents of DIEA.
-
Add the coupling solution to the respective resin portions and agitate for 1 hour.
-
-
Wash: Wash both resin portions thoroughly (5x) with their respective solvents.
-
Kaiser Test: Take a small sample from each resin. A negative result (yellow/clear beads) indicates a complete coupling. If positive, the coupling has failed or is incomplete.
-
Cleavage: Dry the resins and treat with the cleavage cocktail for 2 hours.
-
Analysis: Precipitate the cleaved peptide (Ala-Gly-NH₂) in cold ether, dissolve in a suitable solvent, and analyze the purity by RP-HPLC. Compare the chromatograms from the test and control experiments, looking for the product peak, unreacted starting material, and any new impurity peaks.
References
-
Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Slideshare. Retrieved from [Link]
-
AAPPTEC. (n.d.). Solvents for Solid Phase Peptide Synthesis. AAPPTEC. Retrieved from [Link]
-
Organic Process Research & Development. (2022). Green Solid-Phase Peptide Synthesis (GSPPS) 3. Green Solvents for Fmoc Removal in Peptide Chemistry. ACS Publications. Retrieved from [Link]
-
PMC. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. National Center for Biotechnology Information. Retrieved from [Link]
-
AAPPTEC. (n.d.). Resins for Solid Phase Peptide Synthesis - Core Resins. AAPPTEC. Retrieved from [Link]
-
Semantic Scholar. (1996). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. Semantic Scholar. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT. Taylor & Francis Online. Retrieved from [Link]
-
PubMed. (n.d.). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. National Center for Biotechnology Information. Retrieved from [Link]
-
Suzhou Senfeida Chemical Co., Ltd. (n.d.). China 3-Dimethylamino-1-propanol Manufacturers Suppliers Factory. Suzhou Senfeida Chemical Co., Ltd. Retrieved from [Link]
-
Biotage. (2023). Green solvents for solid phase peptide synthesis. Biotage. Retrieved from [Link]
-
Chemsrc. (2024). This compound hydrochloride. Chemsrc. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Dimethyl-1,3-propanediamine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. ResearchGate. Retrieved from [Link]
-
PMC. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. National Center for Biotechnology Information. Retrieved from [Link]
-
Springer. (n.d.). How to use the Kaiser score as a clinical decision rule for diagnosis in multiparametric breast MRI: a pictorial essay. Springer. Retrieved from [Link]
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC. Retrieved from [Link]
-
ResearchGate. (2013). Side reactions in the SPPS of Cys-containing peptides. ResearchGate. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies. Retrieved from [Link]
-
Scilit. (n.d.). Novel method for monitoring the coupling efficiency in solid phase peptide synthesis. Scilit. Retrieved from [Link]
-
Organic Process Research & Development. (n.d.). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. ACS Publications. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Dimethylamino)-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Kaiser Permanente. (n.d.). Understanding Lab Test Results. Kaiser Permanente. Retrieved from [Link]
-
PMC. (2018). How to use the Kaiser score as a clinical decision rule for diagnosis in multiparametric breast MRI: a pictorial essay. National Center for Biotechnology Information. Retrieved from [Link]
-
Tetrahedron Letters. (n.d.). Recent development of peptide coupling reagents in organic synthesis. ScienceDirect. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Dimethylethylenediamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N,n-dimethyl-3-[n-methyl-2-(methylamino)acetamido]propanamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Propanamide, 3-(dimethylamino)-N,N-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Enhanced coupling efficiency in solid-phase peptide synthesis by microwave irradiation. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). N,N'-Dimethylethylenediamine. Wikipedia. Retrieved from [Link]
-
PubMed. (2018). How to use the Kaiser score as a clinical decision rule for diagnosis in multiparametric breast MRI: a pictorial essay. National Center for Biotechnology Information. Retrieved from [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. Retrieved from [Link]
-
ResearchGate. (n.d.). How to use the Kaiser score as a clinical decision rule for diagnosis in multiparametric breast MRI: a pictorial essay. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). N,N-dimethyl-2-(methylamino)propanamide. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Retrieved from [Link]
-
Chemsrc. (2025). 3-(dimethylamino)-N,N-dimethylpropanamide. Chemsrc. Retrieved from [Link]
-
PubChem. (n.d.). N,N'-Dimethylethylenediamine. National Center for Biotechnology Information. Retrieved from [Link]
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- 5. N,N-Dimethylethylenediamine | 108-00-9 [chemicalbook.com]
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Technical Support Center: Column Chromatography Purification of N,N-dimethyl-3-(methylamino)propanamide
Welcome to the technical support center for the chromatographic purification of N,N-dimethyl-3-(methylamino)propanamide. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of this and structurally similar basic compounds. As a molecule featuring both a tertiary amide and a secondary amine, its purification is dominated by the chemistry of the basic amine functionality[1]. This document provides in-depth, field-proven insights and troubleshooting strategies to navigate these challenges effectively.
Part 1: Foundational Concepts - The Amine Purification Challenge
The primary difficulty in purifying basic amines like this compound via column chromatography stems from the interaction between the compound and the stationary phase.
The Core Interaction: A Problem of Acidity
Standard silica gel, the most common stationary phase, has a surface covered with silanol groups (Si-OH). These groups are acidic and readily interact with basic compounds[2][3]. The lone pair of electrons on the nitrogen atom of the amine acts as a Lewis base, forming a strong acid-base interaction with the silica surface.
This interaction leads to several common purification problems:
-
Peak Tailing/Streaking: The compound does not move uniformly down the column, resulting in broad, asymmetric peaks and poor separation.
-
Irreversible Adsorption: The interaction is so strong that a portion of the compound becomes permanently stuck to the silica, leading to significant yield loss[4][5].
-
Compound Degradation: The acidic nature of the silica can sometimes cause degradation of sensitive molecules[3].
Visualization: The Amine-Silica Interaction
Caption: The basic amine interacts strongly with acidic silanol groups on silica.
To overcome this, three primary strategies are employed:
-
Mobile Phase Modification: Introduce a basic additive to the eluent to compete with the target compound for the acidic sites on the silica.
-
Stationary Phase Modification: Use a non-acidic or basic stationary phase that does not strongly interact with the amine.
-
Reversed-Phase Chromatography: Change the separation mechanism entirely, where polar compounds elute first.
Part 2: Troubleshooting Guide (Question & Answer Format)
This section addresses specific issues you may encounter during your purification workflow.
Problem: My compound is streaking on the TLC plate and won't elute properly from the column.
Cause: This is the classic sign of a strong interaction between your basic amine and the acidic silica gel[2][4]. The compound is adsorbing too strongly, leading to poor elution characteristics.
Solutions:
-
Add a Basic Modifier to the Mobile Phase: This is the most common and immediate solution. By adding a small amount of a competing base, you "passivate" the acidic sites on the silica, allowing your compound to elute more cleanly[3].
-
Triethylamine (TEA): The most common choice. Start with 0.5-1% (v/v) in your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). You can increase this to 2% for very problematic compounds.
-
Ammonia (NH₄OH): Typically used as a 1-2% solution of concentrated ammonium hydroxide in methanol, which is then used as the polar component in your eluent system (e.g., 98:2 DCM:[MeOH/NH₄OH])[6]. This is often more effective than TEA for very polar amines.
-
-
Switch to a Less Acidic Stationary Phase: If modifiers are not effective or are undesirable, changing the stationary phase is the next logical step.
-
Basic or Neutral Alumina: Alumina is a good alternative to silica. For amines, basic alumina is generally the best choice[7].
-
Amine-Functionalized Silica: This is an excellent, albeit more expensive, option. The silica surface is chemically modified with an amine, effectively neutralizing the acidic silanols. This often allows for purification with simple hexane/ethyl acetate gradients without any basic additives[2][8].
-
Problem: My purification yield is very low, even though the reaction went to completion.
Cause: This is likely due to irreversible adsorption of your product onto the silica gel column[4][5]. The strong acid-base interaction is preventing a significant portion of your material from ever eluting.
Solutions:
-
Pre-Treat the Silica: Before loading your sample, flush the packed column with 2-3 column volumes of your starting mobile phase that already contains the basic modifier (e.g., 1% TEA). This ensures the stationary phase is fully neutralized before your compound is introduced.
-
Use Dry Loading: Dissolving the crude sample in a strong solvent and loading it directly onto the column can exacerbate adsorption issues. Instead, use a dry loading technique.
-
Dissolve your crude material in a suitable solvent (e.g., DCM or Methanol).
-
Add a small amount of silica gel (or an inert support like Celite®) to the solution.
-
Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column. This ensures the compound is introduced in a fine, evenly distributed band[9].
-
-
Employ Amine-Functionalized Silica: As mentioned previously, these columns are designed to minimize strong amine-silica interactions, which directly translates to higher recovery and purity[2].
Visualization: Troubleshooting Workflow
Caption: A decision tree for troubleshooting amine purification.
Part 3: Detailed Experimental Protocols
Protocol 1: Purification using Standard Silica Gel with a Triethylamine (TEA) Modifier
This protocol is the first-line approach for purifying this compound.
-
Mobile Phase Selection (TLC):
-
Prepare a TLC developing chamber with a solvent system of 95:5 Dichloromethane (DCM) / Methanol (MeOH).
-
In a separate vial, prepare the same solvent system but add 1% TEA by volume. For example, for 10 mL, use 9.4 mL DCM, 0.5 mL MeOH, and 0.1 mL TEA.
-
Run TLC plates of your crude material in both systems. You should observe a higher Rf value and significantly less streaking in the system containing TEA. Optimize the DCM/MeOH ratio to achieve an Rf of ~0.3 for the target compound.
-
-
Column Preparation:
-
Select a column with a diameter appropriate for your sample size (a 20:1 to 50:1 ratio of silica:crude material by weight is typical)[10].
-
Prepare a slurry of silica gel in your chosen starting eluent (e.g., 98:2 DCM/MeOH + 1% TEA).
-
Pack the column using the slurry method, ensuring no air bubbles are trapped[10].
-
-
Sample Loading:
-
Use the dry loading method described in the troubleshooting section for best results[9].
-
-
Elution and Fraction Collection:
-
Begin eluting with your starting mobile phase.
-
If necessary, gradually increase the polarity (increase the percentage of MeOH) to elute your compound. A shallow gradient is often more effective than a steep one.
-
Collect fractions and monitor them by TLC (using the TEA-containing mobile phase).
-
-
Work-up:
-
Combine the pure fractions.
-
The TEA will need to be removed. It can often be co-evaporated with the solvent under reduced pressure. For residual amounts, an aqueous work-up (e.g., washing an ethereal solution of the product with water or brine) may be necessary, but be mindful of the water solubility of your target compound.
-
Protocol 2: Purification using Amine-Functionalized Silica
This method is simpler and often yields better results.
-
Mobile Phase Selection (TLC):
-
Use an amine-functionalized TLC plate.
-
Develop a mobile phase using a simple non-polar/polar system like Hexane/Ethyl Acetate. No basic modifier is needed[8].
-
Optimize the solvent ratio to achieve an Rf of ~0.3.
-
-
Column Chromatography:
-
Use a pre-packed amine-functionalized flash cartridge or pack your own column with the appropriate stationary phase.
-
Equilibrate the column with your starting mobile phase (e.g., 90:10 Hexane/EtOAc).
-
Load the sample (dry loading is still recommended).
-
Elute the column, increasing the percentage of ethyl acetate as needed.
-
Collect and analyze fractions as usual. The work-up is simplified as there is no TEA to remove.
-
Part 4: Frequently Asked Questions (FAQs)
Q1: How much triethylamine (TEA) or ammonia should I add? A: For TEA, a concentration of 0.5% to 2% (v/v) is standard. Start with 1%. For ammonia, it's common to use methanol containing 2% concentrated NH₄OH as your polar solvent component[6].
Q2: My compound is very polar and still doesn't move much even with DCM/MeOH/TEA. What should I do? A: This is a common issue. You may need to use a stronger eluent system, such as DCM/MeOH with a higher concentration of MeOH (e.g., up to 20%) and ammonia (e.g., 80:18:2 DCM:MeOH:NH₄OH)[6]. Alternatively, this is a strong indicator that you should switch to reversed-phase chromatography[3].
Q3: How do I choose between basic alumina and amine-functionalized silica? A: Basic alumina is a cost-effective classical alternative to silica[7]. Amine-functionalized silica is a modern, high-performance option that often provides better resolution and reproducibility with simpler mobile phases, making it ideal for difficult separations[2]. If you have access to it, amine-silica is often the superior choice.
Q4: Is reversed-phase (RP) chromatography a good option for this compound? A: Yes, RP can be an excellent choice, especially for polar amines[3]. To achieve good retention and peak shape, the mobile phase should be buffered at a high pH (e.g., pH 10) to ensure the amine is in its neutral, free-base form, making it more hydrophobic. A typical mobile phase would be Acetonitrile/Water with a basic modifier like TEA or ammonium bicarbonate[3][6].
Part 5: Summary of Recommended Conditions
| Parameter | Option 1: Modified Normal Phase | Option 2: Amine-Functionalized | Option 3: Reversed-Phase |
| Stationary Phase | Standard Silica Gel | Amine-Functionalized Silica | C18 Silica |
| Mobile Phase A | Dichloromethane or Hexane/Heptane | Hexane/Heptane | Deionized Water |
| Mobile Phase B | Methanol or Ethyl Acetate | Ethyl Acetate | Acetonitrile or Methanol |
| Modifier | 0.5-2% TEA or NH₄OH in Phase B | None required | 0.1% TEA or Ammonium Bicarbonate |
| Best For... | General purpose, cost-effective purification of basic compounds. | Difficult separations, high-purity requirements, simplified workflow. | Very polar amines or when normal-phase fails to provide selectivity. |
| Key Insight | The modifier passivates the acidic silica surface, reducing tailing. | The stationary phase itself is non-acidic, preventing strong interactions. | Separation is based on hydrophobicity; high pH keeps the amine neutral and retentive. |
References
-
Choosing Stationary Phase Column Chromatography. (2015). Chemistry Stack Exchange. [Link]
-
Organic Amine Flash Purification Using A Novel Stationary Phase. (n.d.). Biotage. [Link]
-
Is there an easy way to purify organic amines?. (2023). Biotage. [Link]
-
Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. (2008). PubMed. [Link]
-
HPLC Separation of Amines with a Non-Aqueous Mobile Phase on a BIST B Column. (n.d.). ResearchGate. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Biotage. [Link]
-
Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. (2025). Hawach. [Link]
-
Separation of Propanamide, 3-(dimethylamino)-N,N-dimethyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Chromotography with free amines?. (2022). Reddit. [Link]
-
Column chromatography. (n.d.). University of Calgary. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]
-
Advice on column chromatography. (2022). Reddit. [Link]
-
SUPPORTING INFORMATION. (n.d.). AWS. [Link]
-
Separation of 1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
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Validation & Comparative
A Guide to Amide Bond Formation: A Functional Comparison of Pre-functionalized Building Blocks and De Novo Synthesis using Coupling Reagents
Introduction: The Ubiquitous Amide Bond
The amide bond is a cornerstone of chemical synthesis, forming the backbone of peptides and proteins and featuring prominently in a vast array of pharmaceuticals, polymers, and advanced materials.[1] For researchers, scientists, and drug development professionals, the construction of this critical linkage is a frequent and pivotal step in the synthesis of target molecules. The method chosen for amide bond formation can significantly impact reaction efficiency, yield, purity, and the preservation of stereochemical integrity.
This guide provides an in-depth technical comparison of two distinct strategies for incorporating amide functionalities: the use of pre-functionalized building blocks, exemplified by N,N-dimethyl-3-(methylamino)propanamide , and the de novo formation of amide bonds from a carboxylic acid and an amine using common coupling reagents such as HATU and EDC/HOBt . This guide will elucidate the distinct roles these approaches play in chemical synthesis, supported by mechanistic insights and experimental protocols, to empower researchers to make informed decisions for their specific synthetic challenges.
Part 1: Understanding the Role of this compound
Initial inquiries into this compound might suggest its use as a coupling reagent. However, a thorough review of the chemical literature reveals its true function: it is not a reagent that facilitates the coupling of a separate carboxylic acid and amine, but rather a bifunctional building block or chemical intermediate .[2] Its structure contains both a secondary amine and a tertiary amide, making it a valuable synthon for introducing this specific N,N-dimethyl-β-alaninamide moiety into a larger molecule.
Reactivity and Applications
The primary reactivity of this compound in further synthetic transformations resides in its secondary amine. This amine can act as a nucleophile, reacting with various electrophiles to form new covalent bonds.
A notable application is in the synthesis of specialty surfactants. For instance, the secondary amine of this compound or its close analog, N,N-dimethyl-1,3-diaminopropane, can be acylated by reacting with esters or acyl chlorides to produce cationic surfactants.[3] These amphiphilic molecules, possessing a polar head group and a nonpolar tail, are of interest for their properties in emulsification, foaming, and as antimicrobial agents.
The bifunctional nature of this molecule also lends itself to polymer chemistry. The secondary amine can serve as a reactive site for polymerization, while the amide group can influence the physical properties of the resulting polymer.[1]
Part 2: De Novo Amide Bond Formation: The Role of Coupling Reagents
In contrast to incorporating a pre-existing amide-containing fragment, the majority of amide bond syntheses involve the direct coupling of a carboxylic acid and an amine. This reaction is kinetically slow and requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[4] This is the role of amide coupling reagents. We will explore two of the most widely used classes of coupling reagents: uronium/aminium salts and carbodiimides.
Uronium/Aminium Salts: The Case of HATU
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient and widely used coupling reagent.[5][6] It belongs to the family of uronium/aminium salts and is prized for its rapid reaction rates and low propensity for racemization, a critical consideration when working with chiral amino acids.[5]
The efficacy of HATU stems from its ability to convert a carboxylic acid into a highly reactive OAt-active ester.[6] In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks HATU, forming the OAt-active ester and releasing tetramethylurea as a byproduct. The amine then readily reacts with this activated ester to form the desired amide bond.[5]
Carbodiimides: The EDC/HOBt System
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is frequently used for amide bond formation.[4][7] A key advantage of EDC is that its urea byproduct is also water-soluble, facilitating its removal during aqueous workup.[7]
EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to form an N-acylurea byproduct, which is unreactive and can be difficult to remove.[7] To prevent this side reaction and also to reduce racemization, an additive such as 1-hydroxybenzotriazole (HOBt) is almost always used in conjunction with EDC.[4] HOBt intercepts the O-acylisourea intermediate to form a more stable and less racemization-prone HOBt-active ester. This active ester is then readily attacked by the amine to furnish the desired amide.[4]
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The Dual Efficacy of N,N-dimethyl-3-(methylamino)propanamide: A Comparative Guide to its Application in Solid-Phase and Solution-Phase Synthesis
Introduction: Unveiling a Versatile Synthetic Intermediate
In the landscape of advanced organic synthesis, the choice of reagents and solvents is paramount to achieving desired outcomes in terms of yield, purity, and efficiency. N,N-dimethyl-3-(methylamino)propanamide is a specialized chemical compound whose molecular architecture, featuring both a tertiary amine and an amide functional group, presents it as a versatile building block and reaction modulator.[1] This guide provides an in-depth technical comparison of the potential efficacy of this compound in two cornerstone methodologies of chemical synthesis: solid-phase synthesis (SPS) and solution-phase synthesis. While direct, extensive literature on this specific molecule's application in these areas is nascent, this guide will extrapolate from its known chemical properties and the behavior of analogous structures to provide a scientifically grounded perspective for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 17268-50-7 | [1][2] |
| Molecular Formula | C6H14N2O | [3] |
| Molecular Weight | 130.19 g/mol | [1] |
| Appearance | Specialized chemical compound | [1] |
| Key Functional Groups | Amide, Tertiary Amine | [1] |
Solid-Phase Synthesis: A Mechanistic Overview
Solid-phase synthesis (SPS), most notably Solid-Phase Peptide Synthesis (SPPS), has revolutionized the creation of complex molecules by anchoring the initial building block to an insoluble polymer resin.[4][5] Subsequent reagents are added in solution, and excess materials and byproducts are removed by simple filtration and washing, thus circumventing the need for complex purification steps between synthetic stages. The success of SPPS is critically dependent on the properties of the solvent, which must effectively solvate the resin and the growing peptide chain to ensure efficient reaction kinetics.[4] Commonly used solvents include N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM).[4][6]
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A Senior Application Scientist's Guide to Amide Bond Formation: A Comparative Analysis of Modern Coupling Reagents
Introduction: Reframing the Question of Amide Synthesis
The query regarding alternatives to "N,N-dimethyl-3-(methylamino)propanamide" for amide formation presents an interesting starting point. This molecule is, in fact, an amide itself, featuring both amide and tertiary amine functionalities.[1][2][3] While it serves as a potential building block in specialized synthesis, it is not a reagent used to facilitate the formation of amide bonds between other molecules.
This guide, therefore, addresses what is likely the core scientific query: a comprehensive comparison of the chemical reagents and strategies used to construct amide bonds from carboxylic acids and amines. The formation of an amide bond is arguably the most performed reaction in medicinal chemistry and drug development, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals.[4][5] The direct condensation of a carboxylic acid and an amine is generally unfavorable under mild conditions, necessitating the activation of the carboxylic acid to proceed efficiently.[5][6][7] This guide provides an in-depth analysis of the primary classes of modern coupling reagents, offering objective performance data and field-proven insights to aid in reagent selection for specific synthetic challenges.
Pillar 1: The Logic of Activation - Core Mechanisms in Amide Synthesis
The cornerstone of modern amide synthesis is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This "activation" step creates a highly reactive intermediate that is readily attacked by the amine nucleophile. The choice of coupling reagent dictates the nature of this activated intermediate and, consequently, the reaction's efficiency, speed, and the prevalence of side reactions. The most prominent reagent classes are carbodiimides, uronium/aminium salts, and phosphonium salts.
Carbodiimides: The Workhorse Reagents
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful dehydrating agents that activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[8][9][10] While effective, this intermediate can be prone to racemization and can rearrange into a stable N-acylurea byproduct. To mitigate these issues, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) are almost always used to trap the O-acylisourea and form a more stable, yet still reactive, active ester.[11]
Caption: General mechanism of carbodiimide-mediated amide bond formation.
Uronium/Aminium Salts: The Efficiency Champions
Reagents like HATU, HBTU, and HCTU are aminium/uronium salts of HOBt or HOAt derivatives. They are among the most efficient coupling reagents available.[12][] These reagents react with the carboxylic acid to directly form the corresponding OBt or OAt active ester, bypassing the less stable O-acylisourea intermediate of carbodiimides. This direct pathway leads to faster reaction times, higher yields, and significantly lower rates of racemization, making them the reagents of choice for sensitive and sterically hindered substrates, particularly in peptide synthesis.[14][15]
Caption: Mechanism of uronium salt-mediated amide bond formation.
Phosphonium Salts: The Racemization Suppressors
Phosphonium salts such as PyBOP and PyAOP operate similarly to uronium salts, forming highly reactive phosphonium-activated esters. They are particularly valued for their ability to suppress racemization, even in challenging coupling reactions. The byproducts, including triphenylphosphine oxide, are generally non-reactive and can be separated chromatographically. The development of aza-derivatives like PyAOP has led to even more reactive reagents in this class.
Caption: General mechanism of phosphonium salt-mediated coupling.
Pillar 2: Performance Data and In-Depth Comparison
The selection of a coupling reagent is a critical decision influenced by factors such as cost, scale, substrate sensitivity, and desired purity. The following table summarizes the performance of key reagents based on literature data for challenging peptide couplings, which serve as a reliable benchmark for general amide synthesis.
| Reagent Class | Example Reagent | Typical Yield Range | Racemization Risk | Key Advantages | Common Drawbacks |
| Carbodiimide | EDC / HOBt | 60-95%[16] | Moderate | Cost-effective; water-soluble byproducts (EDC); versatile.[14][16] | Slower reaction times; formation of N-acylurea byproduct; risk of racemization without additives.[14][17] |
| Uronium Salt | HATU | High (>90%)[12][14] | Very Low | Highly efficient and fast; excellent for hindered substrates; low racemization.[12][14] | Higher cost; potential for guanidinylation of primary amines if used in excess.[14] |
| Uronium Salt | COMU | High (>90%) | Very Low | High solubility; byproducts are water-soluble ("Green" advantage); high efficiency.[15] | Higher cost compared to carbodiimides. |
| Phosphonium Salt | PyBOP | High (>85%) | Low | Effective for hindered couplings; good racemization suppression. | Byproducts can complicate purification; less reactive than modern uronium salts. |
| Phosphonic Anhydride | T3P® | High (>90%)[14] | Low | Excellent for difficult couplings; water-soluble byproducts simplify work-up.[14] | Requires a base to neutralize the phosphoric acid byproduct. |
Pillar 3: Field-Proven Experimental Protocols
Trustworthy protocols are self-validating. The following methods represent standardized procedures for achieving high-yield amide bond formation using representative reagents from each major class.
Protocol 1: General Amide Coupling using EDC/HOBt
This protocol is a cost-effective and widely used method suitable for a broad range of substrates.
-
Dissolution: Dissolve the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Activation: Add EDC·HCl (1.2 equiv) to the cooled solution and stir for 15-30 minutes at 0 °C. The solution may become cloudy as the active ester forms.
-
Amine Addition: Add the amine (1.1 equiv) to the reaction mixture, followed by a non-nucleophilic base such as diisopropylethylamine (DIEA) (2.0-3.0 equiv) if the amine is provided as a salt.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the mixture with an organic solvent and wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.
Protocol 2: High-Efficiency Coupling for Hindered Substrates using HATU
This protocol is ideal for challenging couplings where speed and minimization of racemization are critical.
-
Dissolution: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Reagent Addition: Add HATU (1.1 equiv) and the amine (1.1 equiv) to the solution.
-
Base Addition: Cool the mixture to 0 °C and add a non-nucleophilic base such as DIEA or 2,4,6-collidine (2.0-3.0 equiv).
-
Reaction: Stir the reaction at room temperature for 30-60 minutes. The reaction is typically complete within 1-2 hours. Monitor progress by LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Caption: A generalized workflow for amide coupling reactions.
The Frontier: Green and Enzymatic Alternatives
In line with the principles of green chemistry, significant efforts have been made to develop more sustainable amidation methods that reduce waste and avoid hazardous solvents.[18][19]
Catalytic Direct Amidation
Methods using catalysts, such as boric acid, can facilitate the direct condensation of carboxylic acids and amines, often under solvent-free conditions, by driving off water.[20][21] While promising, these methods often require higher temperatures and may have a more limited substrate scope compared to activation-based approaches.
Enzymatic Amide Synthesis
Biocatalysis offers a powerful and sustainable alternative. Enzymes, particularly lipases like Candida antarctica lipase B (CALB), can catalyze amide bond formation in anhydrous organic solvents.[4][22] The mechanism involves the formation of an acyl-enzyme intermediate, which is then attacked by the amine.[23] This approach is highly selective, proceeds under mild conditions, and generates minimal waste. ATP-dependent amide bond synthases represent another class of enzymes that can form amide bonds in aqueous environments.[24]
Caption: Simplified mechanism for lipase-catalyzed amide formation.
Conclusion: A Strategic Approach to Reagent Selection
The modern synthetic chemist has a diverse and powerful toolkit for amide bond formation. The choice is not merely about achieving the transformation but about optimizing it for efficiency, purity, cost, and sustainability. For routine, cost-sensitive syntheses, classical carbodiimide methods with additives (EDC/HOBt) remain a reliable choice. For challenging, high-value syntheses, particularly those involving sensitive stereocenters or sterically demanding substrates, the superior performance of uronium salts like HATU or COMU justifies their higher cost. As the field evolves, green alternatives, especially enzymatic methods, will undoubtedly become more prevalent, offering highly selective and environmentally benign pathways to this fundamental and indispensable chemical bond.
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Benchmarking N,N-dimethyl-3-(methylamino)propanamide: An Assessment of a Promising but Undocumented Alternative in Complex Syntheses
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of N,N-dimethyl-3-(methylamino)propanamide's potential as a novel solvent and reagent, based on its chemical properties and the current landscape of high-performance amide solvents. This guide highlights the significant gap in publicly available comparative performance data.
Executive Summary
This compound is a bifunctional molecule possessing both a tertiary amine and a tertiary amide group, suggesting its potential as a high-boiling, polar aprotic solvent and a versatile synthetic building block.[1][2] Its structural characteristics position it as a potential, yet largely unexplored, alternative to conventional amide solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP). However, a comprehensive review of the scientific literature and patent databases reveals a significant absence of direct, comparative experimental data benchmarking its performance in complex syntheses against these established solvents. This guide provides a detailed overview of its known properties and contextualizes its potential within the broader search for safer, high-performance solvents in pharmaceutical and chemical research, while underscoring the critical need for empirical validation.
Introduction: The Quest for Superior Amide Solvents
The synthesis of complex molecules, particularly in the realm of drug discovery and development, heavily relies on the use of polar aprotic solvents. Amide solvents such as DMF, DMAc, and NMP are prized for their excellent dissolving power for a wide range of organic and inorganic compounds, high boiling points, and their ability to accelerate reaction rates.[3] Despite their utility, these solvents are facing increasing regulatory scrutiny due to health and environmental concerns, prompting a proactive search for viable, safer alternatives.[3]
This compound emerges as a molecule of interest in this context. Its dual functionality suggests a unique combination of polarity, basicity, and solvation characteristics that could offer advantages in specific synthetic applications.[2] This guide aims to provide a thorough, albeit theoretical, benchmark of its potential by comparing its known properties with those of established alternatives.
Physicochemical Properties: A Comparative Overview
A solvent's performance is intrinsically linked to its physical and chemical properties. While detailed experimental data for this compound is sparse, we can compile its known characteristics and compare them to those of standard amide solvents.
| Property | This compound | N,N-Dimethylformamide (DMF) | N,N-Dimethylacetamide (DMAc) | N-Methyl-2-pyrrolidone (NMP) |
| CAS Number | 17268-50-7[4] | 68-12-2 | 127-19-5 | 872-50-4 |
| Molecular Weight | 130.19 g/mol [5] | 73.09 g/mol | 87.12 g/mol | 99.13 g/mol |
| Boiling Point | High (specific data not readily available) | 153 °C | 165 °C | 202 °C |
| Structure | Contains tertiary amine and tertiary amide | Tertiary amide | Tertiary amide | Tertiary amide |
| Key Features | Bifunctional (amine and amide), potentially high polarity[2] | Excellent solvent for a wide range of compounds | Higher boiling point and stability than DMF | High boiling point, good thermal and chemical stability |
The presence of the additional tertiary amine in this compound's structure is a key differentiator. This group can influence its basicity, hydrogen bond accepting ability, and its potential to act as an internal catalyst or scavenger in certain reactions.
Potential Applications in Complex Syntheses: A Hypothetical Framework
Based on its structure and the known applications of similar amide solvents, we can project the potential utility of this compound in several key areas of complex synthesis.
Solid-Phase Peptide Synthesis (SPPS)
Context: SPPS is a cornerstone of drug discovery and development, and the choice of solvent is critical for resin swelling, reagent solubility, and reaction kinetics. DMF and NMP are the traditional solvents of choice.[6]
Hypothetical Performance of this compound:
-
Solvation: Its high polarity suggests it could be an effective solvent for solvating peptide chains and amino acid derivatives.
-
Basicity: The tertiary amine moiety could potentially influence the deprotection steps of Fmoc-protected amino acids, though this could be a double-edged sword, requiring careful optimization to prevent unwanted side reactions.
-
Challenge: Without experimental data on resin swelling and reaction outcomes, its suitability remains speculative.
Experimental Protocol: A Proposed Framework for Comparative Analysis in SPPS
To empirically evaluate this compound against DMF in SPPS, the synthesis of a model peptide, such as a known difficult sequence, could be performed in parallel.
Objective: To compare the crude purity, yield, and side-product profile of a model peptide synthesized using this compound versus DMF.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection agent (e.g., 20% piperidine in the respective solvent)
-
Solvents: this compound and DMF
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
HPLC for analysis
Methodology:
-
Resin Swelling: Swell the resin in both this compound and DMF for 1 hour and measure the volume change.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in the respective solvent and monitor the deprotection completion using a UV-Vis spectrophotometer.
-
Coupling: Couple the first Fmoc-amino acid using HBTU/HOBt/DIPEA in the respective solvent. Monitor coupling completion with a Kaiser test.
-
Chain Elongation: Repeat the deprotection and coupling steps for the entire peptide sequence.
-
Cleavage: Cleave the peptide from the resin using the cleavage cocktail.
-
Analysis: Analyze the crude peptide by RP-HPLC and mass spectrometry to determine purity, yield, and identify any major side products.
Multi-Component Reactions (MCRs)
Context: MCRs are highly efficient one-pot reactions that combine three or more reactants to form a complex product. The solvent can play a crucial role in the reaction mechanism and outcome.[7]
Hypothetical Performance of this compound:
-
Reagent Solubility: Its strong solvating ability could be advantageous for dissolving diverse starting materials.[2]
-
Catalytic Role: The basic tertiary amine functionality could potentially catalyze certain MCRs, such as the Biginelli or Hantzsch reactions, reducing the need for an external base.
Diagram: Hypothetical Role in a Catalytic Cycle
Caption: Hypothetical catalytic role of the tertiary amine in this compound.
Conclusion: A Call for Empirical Investigation
This compound presents an intriguing profile as a potential high-performance solvent and reagent for complex organic syntheses. Its unique bifunctional structure suggests it could offer advantages in terms of solvation, basicity, and potentially catalytic activity. However, the striking absence of published, peer-reviewed experimental data directly comparing its performance against established solvents like DMF, DMAc, and NMP makes any claims of its superiority speculative.
For researchers, scientists, and drug development professionals, this compound represents an opportunity for novel process development and optimization. The true measure of its utility can only be ascertained through rigorous, head-to-head comparative studies in key synthetic applications such as peptide synthesis and multi-component reactions. The experimental frameworks proposed in this guide offer a starting point for such investigations. Until such data becomes available, this compound will remain a promising, yet unvalidated, tool in the synthetic chemist's arsenal.
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A Comparative Spectroscopic Guide to N,N-dimethyl-3-(methylamino)propanamide and Its Analogues
This guide provides an in-depth spectroscopic comparison of N,N-dimethyl-3-(methylamino)propanamide and its structurally related analogues. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to elucidate the distinct structural features of these compounds. The experimental choices and data interpretation are explained from a first-principles perspective to ensure both technical accuracy and practical utility.
Introduction: The Structural Context
This compound is a specialized chemical intermediate notable for its dual functionality, incorporating both a tertiary amide and a secondary amine.[1] This structure makes it a versatile building block in organic synthesis, particularly in pharmaceutical research.[1] To unequivocally identify this compound and distinguish it from its precursors, byproducts, or other structural isomers, a thorough spectroscopic analysis is paramount. This guide compares the target compound with key analogues to highlight the subtle yet definitive spectral signatures that arise from variations in their molecular architecture.
The analogues chosen for this comparison are:
-
N,N-dimethylpropanamide: Lacks the 3-(methylamino) group.
-
N-methyl-3-(methylamino)propanamide: Features a secondary amide.
-
3-(dimethylamino)-N,N-dimethylpropanamide: Possesses a tertiary amine at the 3-position.
-
3-aminopropanamide: A primary amide with a primary amine.
Experimental Methodologies: The Rationale Behind the Protocols
The reliability of spectroscopic data hinges on meticulous experimental execution. The following protocols are designed to be self-validating systems, ensuring data integrity and reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of organic molecules, providing detailed information about the atomic environment.[1]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; it must dissolve the sample without contributing interfering signals in the spectral regions of interest.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS is chemically inert and its protons provide a sharp singlet at 0 ppm, serving as a universal reference point for chemical shifts.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature. A higher field strength provides better signal dispersion and resolution.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum to ensure accurate integration and peak picking.
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying the presence of specific functional groups, as different bonds vibrate at characteristic frequencies.[1]
Experimental Protocol:
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium). This technique is rapid and requires minimal sample preparation. For solid samples, a thin film can be cast from a volatile solvent.
-
Background Scan: Perform a background scan of the empty ATR crystal. This is a crucial step to subtract the spectral contributions of the instrument and ambient atmosphere (e.g., CO₂ and water vapor), ensuring that the final spectrum is solely that of the analyte.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and correlate them with specific bond vibrations (e.g., C=O stretch, N-H stretch).
Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of fragmentation patterns.
Experimental Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography (GC-MS) is ideal, where the GC column separates the sample from impurities before it enters the ion source. Direct infusion via a syringe pump is another common method.
-
Ionization: Ionize the sample. Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation, providing a detailed "fingerprint" of the molecule. Electrospray Ionization (ESI) is a softer technique that typically yields the protonated molecular ion [M+H]⁺, confirming the molecular weight.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.
Results and Discussion: A Comparative Analysis
The following section details the spectroscopic features of this compound and its analogues.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a wealth of information based on the chemical shift, integration, and splitting pattern of proton signals.
| Compound | N-CH₃ (Amide) (ppm) | N-CH₃ (Amine) (ppm) | -CH₂-CH₂- (ppm) | N-H (ppm) |
| This compound | ~2.9 (s, 6H) | ~2.4 (s, 3H) | ~2.5 (t), ~2.7 (t) | ~1.5 (br s) |
| N,N-dimethylpropanamide | ~2.9 (s, 6H) | N/A | ~1.1 (t, 3H, -CH₃), ~2.3 (q, 2H, -CH₂-) | N/A |
| N-methyl-3-(methylamino)propanamide | ~2.8 (d, 3H) | ~2.4 (s, 3H) | ~2.4 (t), ~2.7 (t) | ~6.0 (br s) |
| 3-(dimethylamino)-N,N-dimethylpropanamide | ~2.9 (s, 6H) | ~2.2 (s, 6H) | ~2.3-2.5 (m, 4H) | N/A |
| 3-aminopropanamide | N/A | N/A | ~2.4 (t), ~2.9 (t) | ~7.0 (br s) |
Analysis:
-
This compound: The two N-methyl groups on the amide appear as a single sharp singlet around 2.9 ppm.[1] Due to hindered rotation around the C-N amide bond, these methyl groups are diastereotopic and could theoretically appear as two separate singlets, though they are often observed as a single signal at room temperature.[1] The methyl group on the secondary amine appears as a singlet around 2.4 ppm. The two methylene groups of the propane backbone appear as distinct triplets. The N-H proton of the secondary amine is typically a broad singlet.
-
N,N-dimethylpropanamide: This simpler analogue lacks the signals for the methylamino and adjacent methylene groups, instead showing a characteristic ethyl pattern (triplet and quartet) for the propanoyl moiety.
-
N-methyl-3-(methylamino)propanamide: The key difference is the amide N-methyl group, which appears as a doublet due to coupling with the amide N-H proton. The amide N-H proton itself is a broad signal.
-
3-(dimethylamino)-N,N-dimethylpropanamide: The most notable feature is the intense singlet at ~2.2 ppm, integrating to 6 protons, which corresponds to the two methyl groups on the tertiary amine.[2]
-
3-aminopropanamide: This compound lacks any N-methyl signals. The broad signal for the amide protons (-CONH₂) and the primary amine protons (-NH₂) are key identifiers.
IR Spectroscopy
The IR spectrum is dominated by the strong absorption of the carbonyl group and the vibrations of N-H bonds.
| Compound | C=O Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) |
| This compound | ~1640 | ~3300 (broad, weak) | ~1100-1250 |
| N,N-dimethylpropanamide | ~1645 | N/A | ~1100-1250 |
| N-methyl-3-(methylamino)propanamide | ~1640 | ~3300 (broad) | ~1100-1250 |
| 3-(dimethylamino)-N,N-dimethylpropanamide | ~1640 | N/A | ~1100-1250 |
| 3-aminopropanamide | ~1660 | ~3200-3400 (two bands) | ~1100-1250 |
Analysis:
-
Amide I Band (C=O Stretch): All the amides show a very strong and prominent absorption band in the 1640-1660 cm⁻¹ region.[3] This is the characteristic C=O stretching vibration of the amide group. The precise position can be influenced by hydrogen bonding.
-
N-H Vibrations: The presence or absence of N-H stretching bands is highly diagnostic.
-
This compound and N-methyl-3-(methylamino)propanamide both show a broad absorption around 3300 cm⁻¹, characteristic of a secondary amine N-H stretch.[4] The broadening is due to hydrogen bonding.
-
3-aminopropanamide , having a primary amide (-CONH₂) and a primary amine (-NH₂), will show multiple N-H stretching bands in the 3200-3400 cm⁻¹ region. Primary amines typically show two distinct bands (symmetric and asymmetric stretching).[3]
-
N,N-dimethylpropanamide and 3-(dimethylamino)-N,N-dimethylpropanamide lack N-H bonds and are therefore transparent in this region, which is a key distinguishing feature.[5]
-
Mass Spectrometry (EI)
Electron Ionization Mass Spectrometry provides molecular weight information and a characteristic fragmentation pattern that aids in structural identification.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 130 [M]⁺ | 86, 72, 58, 44 |
| N,N-dimethylpropanamide | 101 [M]⁺ | 72, 57, 44 |
| N-methyl-3-(methylamino)propanamide | 116 [M]⁺ | 72, 58, 44 |
| 3-(dimethylamino)-N,N-dimethylpropanamide | 144 [M]⁺ | 100, 86, 72, 58, 44 |
| 3-aminopropanamide | 88 [M]⁺ | 71, 44 |
Analysis of Fragmentation: The fragmentation of these molecules is typically driven by the cleavage of C-C bonds alpha to the nitrogen atoms and the carbonyl group.
-
This compound (MW=130.19): A common fragmentation is the alpha-cleavage next to the secondary amine, resulting in a resonance-stabilized ion at m/z 58 ([CH₂=N(H)CH₃]⁺). Another significant fragment at m/z 72 arises from the loss of the dimethylamino radical from the amide.
-
N,N-dimethylpropanamide (MW=101.15): The base peak is often at m/z 72, corresponding to the [C(=O)N(CH₃)₂]⁺ fragment.[6]
-
3-(dimethylamino)-N,N-dimethylpropanamide (MW=144.21): This molecule readily undergoes alpha-cleavage to produce a stable iminium ion at m/z 58 ([CH₂=N(CH₃)₂]⁺).
Conclusion
The spectroscopic analysis of this compound and its analogues reveals a set of unique fingerprints for each molecule. ¹H NMR is particularly powerful for differentiating the number and environment of N-methyl groups. IR spectroscopy provides a rapid and definitive method to confirm the presence or absence of N-H functionalities. Finally, mass spectrometry confirms the molecular weight and offers structural clues through predictable fragmentation patterns. By employing these techniques in concert, researchers can confidently identify and distinguish between these closely related structures, ensuring the integrity of their synthetic and developmental workflows.
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A Senior Application Scientist's Guide to Amine Selection in Large-Scale Synthesis: A Cost-Benefit Analysis of N,N-dimethyl-3-(methylamino)propanamide
Introduction: The Critical Role of Functionalized Intermediates in Industrial Synthesis
In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical, agrochemical, and specialty polymer sectors, the selection of building blocks is a decision of paramount importance. It dictates not only the efficiency and yield of a reaction but also the overall process economics, safety, and environmental footprint. N,N-dimethyl-3-(methylamino)propanamide is a specialized chemical intermediate whose unique molecular structure, featuring a secondary amine, a tertiary amine, and an amide moiety, offers a distinct set of functionalities for constructing complex molecules.[1] However, its adoption in large-scale manufacturing necessitates a rigorous cost-benefit analysis against more conventional, high-volume alternatives.
This guide provides an in-depth comparison of this compound with a structurally similar and widely used commodity chemical, N,N-dimethyl-1,3-propanediamine (DMAPA) . While the former is a specialized intermediate, DMAPA is a high-volume industrial chemical employed as a curing agent for epoxy resins, a catalyst in polyurethane production, and an intermediate for surfactants, agrochemicals, and pharmaceuticals.[2][3][4]
Our analysis will focus on a representative large-scale application: the synthesis of a specialty functional polyamide. In this context, the N-methyl group and the amide functionality of our target compound can be leveraged to modify polymer properties, such as reducing hydrogen bonding to improve solubility or altering thermal characteristics. This comparison will provide researchers, process chemists, and drug development professionals with a comprehensive framework for selecting the appropriate diamine intermediate, balancing upfront reagent cost against downstream processing benefits and final product performance.
Comparative Analysis: this compound vs. DMAPA
The decision to employ a specialized reagent over a commodity chemical is a multifaceted one. The following table summarizes the key performance, economic, and safety considerations when choosing between this compound and DMAPA for large-scale production.
| Feature | This compound | N,N-dimethyl-1,3-propanediamine (DMAPA) | Analysis & Justification |
| Molecular Structure | C₆H₁₄N₂O | C₅H₁₄N₂ | The target compound contains an additional N-methyl and a carbonyl group, offering more complex functionality but also a higher molecular weight.[1][5] |
| Key Functionalities | Secondary Amine, Tertiary Amine, Amide | Primary Amine, Tertiary Amine | The secondary amine in the target compound offers different reactivity and steric hindrance compared to DMAPA's primary amine. The amide group can influence solubility and polymer properties. |
| Purity (Typical) | >95% (Research Grade) | >99.5% (Industrial Grade)[6] | DMAPA is widely available at high purity suitable for industrial applications. The target compound is primarily available at research-grade purity. |
| Estimated Bulk Price | High (Specialty Chemical) | Low (Commodity Chemical) | While exact bulk pricing is not publicly listed for the target compound, its multi-step synthesis suggests a significantly higher cost than DMAPA, which is produced on a multi-ton scale.[2][7] |
| Synthetic Route | Multi-step synthesis, often from dimethylamine and acrylonitrile followed by hydrogenation and amidation.[1] | Two-step industrial process from dimethylamine and acrylonitrile, available as batch or continuous process.[8][9] | The more complex synthesis of the target compound is a primary driver of its higher estimated cost. |
| Reactivity Profile | Moderated reactivity of the secondary amine may lead to higher selectivity and fewer side reactions (e.g., cross-linking) in polymerization. | High reactivity of the primary amine can lead to faster reaction rates but may require more stringent control to prevent side reactions. | This is a key performance trade-off. The choice depends on whether speed or selectivity is the primary driver for the specific synthesis. |
| Safety Profile | GHS Hazards: Flammable, Harmful if Swallowed.[10] Limited publicly available data. | GHS Hazards: Flammable, Harmful if Swallowed/in Contact with Skin, Causes Severe Skin Burns and Eye Damage, May Cause Allergic Skin Reaction, May Cause Respiratory Irritation.[11] | DMAPA is a well-characterized corrosive and sensitizing agent requiring stringent handling protocols.[12][13] The target compound's safety profile is less documented, which presents a risk in scaling up. |
| Environmental Impact | Limited data available. Waste streams would depend on the specific synthesis route. | Readily biodegradable, but harmful to aquatic life. Well-documented environmental fate. | The established environmental profile of DMAPA allows for better planning of waste treatment and disposal. |
Experimental Protocols: A Representative Application in Specialty Polyamide Synthesis
To illustrate the practical implications of choosing between these two amines, we present a representative, hypothetical protocol for the synthesis of a functional polyamide via polycondensation with a diacyl chloride (e.g., terephthaloyl chloride).
Objective: To synthesize a soluble, functional polyamide where the properties are modulated by the diamine monomer.
Protocol 1: Synthesis using this compound
-
Reactor Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, nitrogen inlet, and a temperature control system is charged with N,N-dimethylacetamide (DMAc, 40 L) and this compound (1.0 kg, 7.68 mol).
-
Inerting: The system is purged with dry nitrogen for 30 minutes.
-
Cooling: The solution is cooled to 0-5 °C with constant stirring.
-
Monomer Addition: A solution of terephthaloyl chloride (1.56 kg, 7.68 mol) in dry DMAc (10 L) is added dropwise over 2 hours, maintaining the temperature below 10 °C.
-
Polymerization: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 24 hours under a nitrogen atmosphere.
-
Work-up and Isolation: The viscous polymer solution is poured into a stirred vessel containing methanol (200 L) to precipitate the polyamide. The polymer is collected by filtration, washed thoroughly with methanol and then water, and dried under vacuum at 60 °C to a constant weight.
-
Expected Outcome: A high-purity polyamide with good solubility in polar aprotic solvents. The yield is expected to be high (>95%) with minimal cross-linking due to the moderated reactivity of the secondary amine.
Protocol 2: Synthesis using N,N-dimethyl-1,3-propanediamine (DMAPA)
-
Reactor Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, nitrogen inlet, and a temperature control system is charged with DMAc (40 L) and DMAPA (0.785 kg, 7.68 mol).
-
Inerting: The system is purged with dry nitrogen for 30 minutes.
-
Cooling: The solution is cooled to 0-5 °C with constant stirring.
-
Monomer Addition: A solution of terephthaloyl chloride (1.56 kg, 7.68 mol) in dry DMAc (10 L) is added dropwise over 2 hours, maintaining the temperature below 10 °C. Strict temperature control is critical to manage the higher reactivity of the primary amine and minimize side reactions.
-
Polymerization: After the addition is complete, the reaction mixture is stirred at 5-10 °C for 12 hours under a nitrogen atmosphere.
-
Work-up and Isolation: The polymer is precipitated, filtered, washed, and dried as described in Protocol 1.
-
Expected Outcome: A high yield (>95%) of the polyamide. However, there is a higher propensity for minor cross-linking or side reactions due to the greater nucleophilicity of the primary amine, which could potentially reduce the solubility of the final polymer compared to the one synthesized in Protocol 1.
Visualization of Synthetic Workflow and Decision Logic
The following diagrams illustrate the generalized synthetic workflow and a decision-making model for selecting the appropriate diamine.
Caption: Generalized workflow for polyamide synthesis.
Caption: Decision logic for diamine selection.
Trustworthiness and Self-Validation
The protocols described are designed as self-validating systems. Key validation checkpoints include:
-
Reaction Monitoring: Progress can be monitored by measuring the viscosity of the reaction mixture. A significant increase in viscosity indicates successful polymerization.
-
Product Characterization: The final polymer's identity and purity can be confirmed using standard analytical techniques such as ¹H NMR and FT-IR spectroscopy to verify the presence of amide linkages and the respective monomer units.
-
Performance Testing: The critical performance metric—solubility—can be quantitatively assessed by dissolving the final, dried polymers in various solvents (e.g., DMAc, NMP, DMSO) at a standard concentration. A comparison of the solubility will directly validate the hypothesis that the N-methylated polyamide exhibits enhanced solubility.
Conclusion and Authoritative Grounding
The choice between this compound and N,N-dimethyl-1,3-propanediamine (DMAPA) for large-scale synthesis is a classic case of balancing specialization against cost.
-
N,N-dimethyl-1,3-propanediamine (DMAPA) stands out as the economically favorable choice for applications where a reactive primary amine is sufficient and the associated handling of a corrosive, sensitizing agent is manageable within existing industrial safety protocols.[11][12][13] Its high-volume production ensures consistent supply and favorable pricing.[2][6][7]
-
This compound presents a compelling alternative when the final product's properties are critically dependent on the unique functionalities it provides. The presence of a secondary amine can offer greater control over reactivity, potentially leading to higher purity products with fewer side reactions, such as cross-linking in polymerization. This can translate to downstream cost savings in purification and improved product performance (e.g., better solubility), which may justify the higher upfront cost of the raw material.
Ultimately, the decision should be driven by a thorough process hazard analysis (PHA) and a total cost of ownership (TCO) calculation. The TCO should not only include the purchase price of the raw material but also account for factors such as reaction yield, cycle time, solvent usage, purification costs, waste disposal, and the final market value of a product with enhanced properties. For novel, high-value applications in the pharmaceutical or specialty polymer fields, the investment in a functionalized intermediate like this compound can be a strategic decision that yields significant returns in performance and product differentiation.
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A Comparative Guide to the Validation of Analytical Methods for N,N-dimethyl-3-(methylamino)propanamide Detection
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of N,N-dimethyl-3-(methylamino)propanamide. As a potential process-related impurity or degradant in pharmaceutical manufacturing, the accurate and reliable detection of this compound is critical for ensuring drug substance and product quality and safety.[1][2][3] This document is intended for researchers, analytical scientists, and drug development professionals, offering in-depth technical protocols, comparative performance data, and expert insights into methodological choices, grounded in established regulatory standards.
Introduction: The Analytical Challenge
This compound is a chemical intermediate characterized by both a tertiary amine and a tertiary amide functional group.[4] Its presence in a final active pharmaceutical ingredient (API) can arise from various stages of the synthesis, including as a byproduct or from the degradation of reagents or the API itself.[1][5] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate strict control over such impurities.[1][3] Therefore, the development and validation of a robust analytical method is not merely a procedural step but a fundamental requirement for regulatory submission and product release.
The objective of validating an analytical procedure is to demonstrate through laboratory studies that it is suitable for its intended purpose.[6][7] This guide will compare three common, yet distinct, chromatographic techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Analyte Physicochemical Properties
Understanding the properties of this compound is the cornerstone of selecting an appropriate analytical technique.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄N₂O | [8] |
| Molecular Weight | 130.19 g/mol | [9] |
| CAS Number | 17268-50-7 | [8] |
| Boiling Point | ~111-112.5 °C (at 16 Torr) | [10] |
| Solubility | Soluble in water and methanol | [10][11] |
| Structure | Features a tertiary amide and a tertiary amine | [4] |
The compound's polarity and solubility in common organic solvents and water make it amenable to liquid chromatography. Its relatively low molecular weight and potential for thermal stability (with a moderately high boiling point) also bring gas chromatography into consideration.
The Framework of Method Validation
Before delving into specific methods, it is crucial to understand the universal principles of analytical validation. The ICH Q2(R2) guideline provides a harmonized framework for this process, ensuring that an analytical procedure is fit for its purpose throughout its lifecycle.[6][12][13][14][15]
The core performance characteristics that must be evaluated are:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13][16]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[6][13]
-
Accuracy: The closeness of test results obtained by the method to the true value, typically expressed as percent recovery.[13][16]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[16]
Caption: A workflow for analytical method validation based on ICH principles.
Method Comparison: HPLC-UV vs. LC-MS vs. GC-MS
This section provides a detailed comparison of three distinct analytical methods for the detection of this compound. For each method, a typical experimental protocol is provided, followed by a table summarizing its validation performance.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique, making it a common choice for routine quality control laboratories. The primary challenge for this compound is its lack of a strong chromophore, which necessitates detection at a low UV wavelength (e.g., ~210 nm). This can lead to interference from other components that also absorb in the far-UV region.
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound reference standard in a 50:50 mixture of acetonitrile and water.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Accurately weigh and dissolve the drug substance sample in the diluent to a final concentration of 10 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Sources
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- 2. aifa.gov.it [aifa.gov.it]
- 3. m.youtube.com [m.youtube.com]
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- 10. 17268-47-2(Propanamide,3-(dimethylamino)-N,N-dimethyl-) | Kuujia.com [kuujia.com]
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A Comparative Analysis of Catalysts for the Synthesis of N,N-dimethyl-3-(methylamino)propanamide: A Guide for Researchers
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and selective production of key intermediates is paramount. N,N-dimethyl-3-(methylamino)propanamide, a versatile building block characterized by its amide and tertiary amine functionalities, is of significant interest in the development of more complex molecules. The choice of catalyst for its synthesis is a critical decision that influences not only the reaction's yield and purity but also its environmental footprint and economic viability.
This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound. We will delve into the mechanistic intricacies of heterogeneous, enzymatic, and phase-transfer catalysis, offering field-proven insights to inform your experimental design. Each section includes a discussion of the catalyst's mode of action, a representative experimental protocol, and a critical evaluation of its performance based on available data for the target molecule and structurally similar compounds.
Heterogeneous Catalysis: The Workhorse of Industrial Synthesis
Heterogeneous catalysts are a cornerstone of industrial chemical production, prized for their ease of separation from the reaction mixture and potential for recyclability. For the synthesis of this compound, the most common route involves the reductive amination of a suitable precursor, often starting from 3-(dimethylamino)propionitrile.
Palladium on Carbon (Pd/C): A Versatile and Efficient Catalyst
Palladium on carbon is a widely utilized catalyst for hydrogenation reactions. In the context of this compound synthesis, it is primarily employed in the hydrogenation of the nitrile group of a precursor molecule.
Mechanism of Action: The catalytic cycle on the surface of Pd/C involves the adsorption of hydrogen gas onto the palladium surface, where it dissociates into atomic hydrogen. The nitrile group of the substrate also adsorbs onto the catalyst surface, bringing it into close proximity with the activated hydrogen atoms. A stepwise reduction of the nitrile to an imine intermediate occurs, followed by further reduction to the primary amine. To achieve the desired N-methylated final product, this primary amine can then react with a suitable methylating agent in a subsequent step, or the reaction can be designed as a one-pot reductive amination.
Caption: Reaction pathway for Pd/C catalyzed synthesis.
Experimental Protocol (Representative):
-
To a high-pressure autoclave, add 3-(dimethylamino)propionitrile (1 equivalent) and a suitable solvent such as methanol or ethanol.
-
Add 5% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to 3-10 MPa.[1]
-
Heat the reaction mixture to 70-130°C and stir vigorously for 4-12 hours.[2]
-
Monitor the reaction progress by GC or TLC.
-
After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
The resulting amine can then be reacted with a suitable propanoic acid derivative to form the final amide.
Raney Nickel (Raney-Ni): A Cost-Effective Alternative
Raney Nickel, a fine-grained nickel-aluminium alloy, is another widely used hydrogenation catalyst. It is often considered a more cost-effective option compared to palladium-based catalysts.
Mechanism of Action: Similar to Pd/C, Raney-Ni functions by adsorbing and activating hydrogen on its porous surface. The mechanism of nitrile reduction is also analogous, proceeding through an imine intermediate. Raney-Ni is known for its high activity, which can sometimes lead to over-reduction or side reactions if not carefully controlled.[3] The presence of ammonia is often used to suppress the formation of secondary and tertiary amines as byproducts during nitrile hydrogenation.[4]
Caption: Raney-Ni catalyzed synthesis with potential side reactions.
Experimental Protocol (Representative):
-
In a high-pressure reactor, suspend Raney-Nickel (5-10 wt%) in an alcoholic solvent (e.g., ethanol).
-
Add 3-(dimethylamino)propionitrile (1 equivalent) and, if necessary, a suppressor for side reactions like ammonia.[1]
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 3-10 MPa.
-
Heat the reaction to 90°C and maintain with vigorous stirring for 6-12 hours.[1]
-
After the reaction is complete, cool the reactor and vent the hydrogen.
-
The Raney-Ni catalyst can be separated by filtration or magnetic decantation.[4]
-
The resulting amine is then converted to the target amide.
Enzymatic Catalysis: The Green Chemistry Approach
Biocatalysis, particularly the use of lipases, has emerged as a powerful tool for amide synthesis, offering high selectivity and mild reaction conditions.[5] This approach aligns with the principles of green chemistry by reducing the need for harsh reagents and organic solvents.
Mechanism of Action: Lipases catalyze amidation through an acyl-enzyme intermediate.[6] The carboxylic acid or ester substrate first reacts with the serine residue in the active site of the lipase to form a covalent acyl-enzyme intermediate, releasing water or an alcohol. The amine nucleophile then attacks this intermediate, leading to the formation of the amide bond and regeneration of the enzyme.
Caption: Mechanism of lipase-catalyzed amidation.
Experimental Protocol (Representative):
-
In a flask, dissolve 3-(methylamino)propanoic acid or its methyl/ethyl ester (1 equivalent) and N,N-dimethylamine (1-1.5 equivalents) in a suitable organic solvent like tert-butyl methyl ether (TBME).
-
Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), typically 10-20% by weight of the limiting reactant.
-
If starting from a carboxylic acid, add molecular sieves to remove the water formed during the reaction.
-
Incubate the mixture at a controlled temperature, usually between 40-60°C, with gentle shaking.
-
Monitor the conversion by HPLC or GC.
-
Upon completion, the immobilized enzyme can be easily recovered by filtration for reuse.[7]
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography or distillation.
Phase-Transfer Catalysis: Bridging the Phase Divide
Phase-transfer catalysis (PTC) is a valuable technique for reactions where the reactants are in different, immiscible phases, such as a solid-liquid or liquid-liquid system.[8][9] For the synthesis of this compound, PTC could facilitate the reaction between an aqueous solution of an amine salt and a solution of an acylating agent in an organic solvent.
Mechanism of Action: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of a reactant from one phase to another where the reaction occurs. For instance, in an amidation reaction, the PTC can form an ion pair with an amine anion in the aqueous phase. This lipophilic ion pair then migrates into the organic phase, where it can react with the acylating agent.
Caption: General mechanism of Phase-Transfer Catalysis.
Experimental Protocol (Representative):
-
Dissolve the amine precursor in an aqueous solution, potentially with a base to deprotonate it.
-
In a separate flask, dissolve the acylating agent (e.g., propionyl chloride) in a water-immiscible organic solvent (e.g., toluene).
-
Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC), to the biphasic mixture (typically 1-5 mol%).
-
Stir the mixture vigorously at room temperature or with gentle heating (40-60°C) for several hours.
-
Monitor the reaction progress by TLC or GC.
-
After the reaction, separate the organic and aqueous layers.
-
Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., MgSO4).
-
Remove the solvent under reduced pressure to obtain the crude product.
Comparative Performance Analysis
| Catalyst Type | Catalyst Example | Typical Yield | Selectivity | Operating Conditions | Catalyst Reusability | Key Advantages | Key Disadvantages |
| Heterogeneous | Pd/C | High | Good to High | High T & P | High | High yield, robust, easily separated | Requires high pressure, potential for side reactions |
| Heterogeneous | Raney-Ni | High | Moderate to High | High T & P | Moderate | Cost-effective, high activity | Pyrophoric, potential for over-reduction, may require additives |
| Enzymatic | Immobilized Lipase | Moderate to High | Very High | Mild T & P | High | High selectivity, green, mild conditions | Slower reaction rates, enzyme cost and stability can be a concern |
| Phase-Transfer | Quaternary Ammonium Salt | Good to High | Good | Mild T & P | Moderate | Mild conditions, simple workup, inexpensive solvents | Catalyst can be difficult to remove completely, requires biphasic system |
Note: The yield and selectivity data are generalized from the synthesis of similar compounds and may vary for the specific synthesis of this compound.
Conclusion and Future Outlook
The choice of catalyst for the synthesis of this compound is a multifaceted decision that requires careful consideration of the desired scale of production, purity requirements, cost, and environmental impact.
-
For large-scale industrial production , heterogeneous catalysts like Pd/C and Raney-Ni remain the most viable options due to their high activity, robustness, and established protocols. However, the high-pressure and temperature requirements necessitate specialized equipment.
-
For applications where high purity and stereoselectivity are critical , and for processes where sustainability is a primary driver, enzymatic catalysis with lipases offers a compelling alternative. The mild reaction conditions and high selectivity can lead to a cleaner product profile and reduced downstream processing.
-
Phase-transfer catalysis presents a green and operationally simple method that can be particularly advantageous for smaller-scale synthesis, avoiding the need for harsh solvents and high temperatures.
Future research in this area should focus on the development of novel, highly active, and selective heterogeneous catalysts that can operate under milder conditions. Furthermore, the exploration of a wider range of enzymes and the optimization of enzymatic reaction conditions could lead to more efficient and economically viable biocatalytic routes for the synthesis of this compound and other valuable amide intermediates.
References
-
ResearchGate. (2021). Specific Organocatalysis in Amidation Reaction of Fatty Acid Methyl Esters with 3‐(Dimethylamino)‐1‐propylamine. Retrieved from [Link]
- Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research.
- Gotor-Fernández, V., & Gotor, V. (2016).
- Yu, X., et al. (2024). Recent Development in Synthesis of N‐Methylamines with Amines and Methanol.
- JETIR. (2022). PHASE TRANSFER CATALYSTS.
- CRDEEP Journals. (2017).
-
Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]
- Wang, D., et al. (2015). RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. RSC Advances, 5(118), 97268-97275.
- Forró, E., & Fülöp, F. (2023).
- Perrin, D. M. (2019). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 24(12), 2353.
- Gray, T. J., Hagstrom, R. A., & Masse, N. G. (1985). Raney nickel catalysis of aromatic amines (U.S. Patent No. 4,503,260). U.S.
- Shi, F., et al. (2012). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. Organic Letters, 14(3), 852-855.
- Valekar, A. H., et al. (2022). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.
- Google Patents. (n.d.). Process for the preparation of n,n-dimethylamine.
-
Catalytic Amidation Methods. (n.d.). Retrieved from [Link]
-
MDPI. (2019). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
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- Forró, E., & Fülöp, F. (2020). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 25(23), 5621.
- Sibbald, P. A., & Michael, F. E. (2009). Palladium-Catalyzed Diamination of Unactivated Alkenes Using N-Fluorobenzenesulfonimide as Source of Electrophilic Nitrogen. Organic Letters, 11(5), 1147-1149.
- Ghorbani-Vaghei, R., & Veisi, H. (2022). Catalytic and non-catalytic amidation of carboxylic acid substrates. Molecular Diversity, 26(2), 1311-1344.
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ResearchGate. (2013). Palladium-catalyzed unstrained C(sp3) - N bond activation: The synthesis of N,N-dimethylacetamide by carbonylation of trimethylamine. Retrieved from [Link]
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MDPI. (2021). Promiscuous Lipase-Catalyzed Knoevenagel–Phospha–Michael Reaction for the Synthesis of Antimicrobial β-Phosphono Malonates. Retrieved from [Link]
-
PubChem. (n.d.). Propanamide, 3-(dimethylamino)-N,N-dimethyl-. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N,N-dimethyl-3-(methylamino)propanamide
This document provides essential, step-by-step guidance for the proper and safe disposal of N,N-dimethyl-3-(methylamino)propanamide (CAS No. 17268-47-2). As a laboratory professional, your safety and the protection of our environment are paramount. This guide is structured to provide not just procedural instructions, but also the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance in your laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before handling any chemical waste, a thorough understanding of its intrinsic hazards is critical. This compound is a compound that must be handled with care. Its hazard profile, based on available data, dictates the stringent disposal protocols outlined in this guide. The primary risks associated with this compound are summarized below.
| Hazard Classification | GHS Code | Description | Source |
| Flammable Liquid | H225 | Highly flammable liquid and vapor. | [1] |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | [1][2] |
| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns and eye damage or causes skin irritation. | [2][3] |
| Serious Eye Damage | H319 | Causes serious eye irritation. | [2] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [2] |
Causality: The flammability (H225) necessitates the strict avoidance of ignition sources during handling and storage. The acute toxicity and corrosive properties (H302, H314/H315) are the primary drivers for the mandatory use of Personal Protective Equipment (PPE) to prevent ingestion or contact with skin and eyes. Thermal decomposition can further lead to the release of hazardous vapors, including nitrogen oxides and carbon oxides[3][4]. Therefore, all handling and disposal procedures are designed to mitigate these risks.
The Regulatory Imperative: Your Responsibilities under RCRA
In the United States, the management and disposal of hazardous waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5][6]. RCRA establishes a "cradle-to-grave" framework, meaning the responsibility for hazardous waste lies with the generator—your institution—from the point of generation to its final, safe disposal[6][7].
Your core responsibilities as a generator include:
-
Hazardous Waste Determination: You must determine if your waste is hazardous, either because it is specifically "listed" by the EPA or because it exhibits hazardous characteristics (e.g., ignitability, corrosivity, reactivity, or toxicity)[8][9]. Given its known hazards, this compound waste must be managed as hazardous.
-
Proper Management: This includes using appropriate containers, labeling them correctly, and storing them safely for a limited time.
-
Manifesting and Disposal: Ensuring the waste is transported by an approved transporter to a licensed Treatment, Storage, and Disposal Facility (TSDF)[10][11].
Operational Protocol: Step-by-Step Disposal Procedure
This protocol provides a self-validating system for the safe disposal of this compound.
Part A: Personal Protective Equipment (PPE)
Proper PPE is your first and most critical line of defense. Never handle this chemical waste without the following:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | To prevent skin contact and burns[12]. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a splash hazard. | To protect against severe eye irritation or damage[12]. |
| Body Protection | A standard laboratory coat. | To protect against accidental splashes on clothing and skin[12]. |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood. | To prevent inhalation of vapors that can cause respiratory irritation[13][14]. |
Part B: Waste Collection and Containerization
-
Waste Characterization: Designate all this compound, including pure unused chemical, solutions, and contaminated materials (e.g., gloves, weigh paper, absorbent pads), as "Hazardous Waste."
-
Segregation: This waste must be segregated from incompatible materials, particularly strong oxidizing agents and acids, to prevent potentially hazardous reactions[4][13]. Collect aqueous and non-aqueous waste streams in separate containers[15].
-
Container Selection: Collect the waste in a designated, leak-proof container that is in good condition and compatible with the chemical. The container must have a secure, tight-fitting lid[10][13].
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Flammable," "Corrosive," "Toxic").
-
Accumulation: Keep waste containers closed at all times except when adding waste[10]. Store the container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) that is secure and away from ignition sources.
Part C: Final Disposal
Under no circumstances should this chemical be disposed of down the drain or in regular trash[4].
-
Engage a Professional: The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company[4][8].
-
Documentation: Your institution's Environmental Health & Safety (EHS) office will coordinate with the disposal vendor to prepare the necessary shipping manifests, ensuring full compliance with EPA and Department of Transportation (DOT) regulations.
-
Surplus Chemicals: Offer surplus and non-recyclable solutions to a licensed disposal company. Dispose of the chemical as an unused product if it is no longer needed[4].
Emergency Procedures for Spills and Exposure
Accidents require immediate and correct responses.
Spill Management
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Immediately remove all sources of ignition (e.g., turn off hot plates, unplug equipment)[13][16].
-
Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within it.
-
Contain and Absorb: Wearing appropriate PPE, contain the spill and absorb it with an inert material such as dry sand or earth[16]. Do not use combustible materials like paper towels to absorb large spills.
-
Collect Waste: Use spark-proof tools to carefully collect the absorbed material and contaminated debris. Place it in your designated hazardous waste container[16].
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your supervisor and EHS office.
First-Aid and Exposure
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention[13].
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[13].
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person is not breathing, give artificial respiration. Seek immediate medical attention[13].
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting[13]. Seek immediate medical attention immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
